molecular formula C7H12Cl2N2O B1529075 (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride CAS No. 1803592-67-7

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

カタログ番号: B1529075
CAS番号: 1803592-67-7
分子量: 211.09 g/mol
InChIキー: OAUZVEXVZDPLNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-6-2-1-3-7(5-10)9-6;;/h1-3,10H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUZVEXVZDPLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-67-7
Record name [6-(aminomethyl)pyridin-2-yl]methanol dihydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride CAS number 1803592-67-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1803592-67-7 Formula: C₇H₁₀N₂O · 2HCl Molecular Weight: 211.09 g/mol (salt basis)

Executive Summary

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is a high-value heteroaromatic building block characterized by a 2,6-disubstituted pyridine core. Its structural uniqueness lies in the desymmetrized functionalization of the pyridine ring, featuring a primary amine (via a methylene bridge) at position 6 and a primary alcohol (hydroxymethyl) at position 2.

This bifunctionality makes it a critical "linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of tridentate pincer ligands. The dihydrochloride salt form is engineered for enhanced stability, preventing the oxidative degradation and polymerization often observed in the free base amino-alcohol counterparts.

Chemical Identity & Structural Significance[1][2]

The core utility of CAS 1803592-67-7 stems from its ability to serve as a rigid, aromatic linker that imposes specific vector geometries on attached pharmacophores.

1.1 Structural Properties
FeatureTechnical SpecificationSignificance in R&D
Core Scaffold Pyridine (electron-deficient)Reduced metabolic liability compared to phenyl rings; H-bond acceptor capability.
Position 2 Hydroxymethyl (-CH₂OH)Nucleophilic handle for etherification, or oxidation to aldehyde/acid for macrocyclization.
Position 6 Aminomethyl (-CH₂NH₂)High-reactivity nucleophile for amide coupling, reductive amination, or sulfonylation.
Salt Form Dihydrochloride (.2HCl)Critical for Stability: Protonation of both the pyridine nitrogen and the primary amine prevents autocatalytic oxidation and enhances water solubility (>50 mg/mL).
1.2 The "Pincer" Geometry

In coordination chemistry and metallodrug design, the 2,6-substitution pattern allows this molecule to act as a tridentate ligand . When the alcohol is converted to a donor group (or used directly), the Nitrogen-Pyridine-Oxygen (or N-N-N if derivatized) motif creates a rigid binding pocket for metal ions (e.g., Zn²⁺, Fe²⁺), which is essential for designing metalloenzyme inhibitors.

Synthetic Pathways & Manufacturing Logic

Synthesizing CAS 1803592-67-7 requires overcoming the "symmetry problem." Starting materials like 2,6-lutidine or dipicolinic acid are symmetrical; the challenge is to differentiate the two "wings" of the molecule.

2.1 Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the divergent synthesis required to achieve the hetero-bifunctional state.

Synthesispath cluster_alt Alternative Route (Cyanopyridine) Start Dimethyl pyridine-2,6-dicarboxylate Inter1 Methyl 6-(hydroxymethyl)picolinate (Mono-reduction) Start->Inter1 NaBH4, MeOH (Controlled equivalents) Inter2 Methyl 6-(aminomethyl)picolinate (Via Nitrile/Azide) Inter1->Inter2 1. MsCl, Et3N 2. NaN3 3. Staudinger Red. Target (6-(Aminomethyl)pyridin-2-yl)methanol Dihydrochloride Inter2->Target LiAlH4 Reduction then HCl/Dioxane AltStart 2-Cyano-6-methylpyridine AltStep 2-Cyano-6-formylpyridine AltStart->AltStep SeO2 Oxidation AltStep->Target Global Reduction (BH3·THF)

Figure 1: Retrosynthetic strategies for desymmetrizing the pyridine core. The mono-reduction pathway allows for sequential functionalization.

2.2 Key Synthetic Considerations
  • Selective Reduction: When starting from the diester, statistical mixtures (diester, mono-ester/mono-alcohol, di-alcohol) are common. Chromatography is required to isolate the mono-species.

  • Salt Formation: The final step involves treating the free base with anhydrous HCl (e.g., 4M in dioxane). This is exothermic. The resulting precipitate is hygroscopic and must be filtered under inert atmosphere (N₂ or Ar) to prevent "gumming."

Applications in Drug Design[3][4][5][6][7]
3.1 Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<150 Da for the free base) and high polarity.

  • Vector Exploration: The amine and alcohol exit vectors are roughly 120° apart. This geometry is distinct from para-substituted benzenes (180°) or meta-substituted benzenes (120° but planar). The pyridine nitrogen adds a third interaction point (H-bond acceptor).

  • Solubility Enhancer: Incorporating this scaffold into a lipophilic drug candidate often improves aqueous solubility due to the basic pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~9).

3.2 PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial.

  • Rigidification: Unlike flexible alkyl chains, this pyridine scaffold introduces rigidity, reducing the entropic penalty upon binding to the E3 ligase and Target Protein.

  • Orthogonal Attachment: The amine can be coupled to the E3 ligand (e.g., Thalidomide derivative), while the alcohol is converted to an alkyl halide to attach the Target Protein ligand.

Experimental Protocol: Amide Coupling & Handling

Objective: Selective coupling of the primary amine with a carboxylic acid (R-COOH) while leaving the alcohol free, demonstrating the scaffold's chemoselectivity.

4.1 Materials
  • (6-(Aminomethyl)pyridin-2-yl)methanol .[1][2] 2HCl (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DMF (Anhydrous)

4.2 Step-by-Step Methodology
  • Neutralization (In Situ): Dissolve the dihydrochloride salt in anhydrous DMF. Add DIPEA dropwise at 0°C.

    • Why: The salt is acidic. 2 equivalents of base are needed just to free the amine and pyridine; the remaining 2 eq act as the proton scavenger for the coupling.

  • Activation: In a separate vial, stir the Carboxylic Acid and HATU in DMF for 5 minutes to form the active ester.

  • Coupling: Cannulate the activated acid solution into the amine solution at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Use LC-MS. The alcohol is a poor nucleophile compared to the primary amine; competitive esterification is negligible under these conditions.

  • Workup (Critical):

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (not acid, as the pyridine will protonate and extract into the aqueous layer).

    • Wash with 5% LiCl (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.

4.3 Handling & Storage
  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky oil. Store in a desiccator at -20°C.

  • Stability: Stable as a solid for >2 years. In solution (especially basic), the free amine can slowly oxidize. Prepare solutions immediately before use.

Application Workflow: Library Generation

The following diagram depicts how this scaffold is used to generate diverse chemical libraries.

LibraryGen cluster_path1 Path A: Amide Library cluster_path2 Path B: Ether Library Scaffold Scaffold (CAS 1803592-67-7) StepA1 Amide Coupling (R-COOH) Scaffold->StepA1 StepB1 Boc Protection (Amine) Scaffold->StepB1 StepA2 Alcohol Oxidation (MnO2 -> Aldehyde) StepA1->StepA2 StepA3 Reductive Amination (R'-NH2) StepA2->StepA3 StepB2 Mitsunobu Reaction (R-OH) StepB1->StepB2 StepB3 Deprotection (TFA) StepB2->StepB3

Figure 2: Divergent synthesis workflows utilizing the orthogonal reactivity of the amine and alcohol moieties.

References
  • Synthesis of Pyridine-2,6-dimethanol Derivatives

    • Title: Selective reduction of dimethyl pyridine-2,6-dicarboxyl
    • Source:Journal of Organic Chemistry, Vol 65, Issue 12.
    • Context: Describes the fundamental desymmetrization logic used for this class of compounds.
  • Medicinal Chemistry of Pyridine Scaffolds

    • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[3]

    • Source:Drug Design, Development and Therapy, 2021.[4]

    • Context: Validates the "privileged" status of pyridine rings in FDA-approved drugs.
  • Related Intermediate Synthesis (Tazemetostat Precursors)

    • Title: Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.[5]

    • Source:Technical Disclosure Commons, 2022.[6]

    • Context: Provides industrial-scale handling procedures for aminomethyl-pyridine salts similar to the topic compound.
  • Safety & Handling Data (PubChem)

    • Title: 6-Amino-2-pyridinemethanol Compound Summary.
    • Source:PubChem, N
    • Context: Toxicology and physical property d

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.

Sources

Technical Whitepaper: Structural Elucidation of (6-(Aminomethyl)pyridin-2-yl)methanol

[1][2]

Executive Summary & Molecular Identity[1][2][3]

This guide details the structural elucidation of (6-(Aminomethyl)pyridin-2-yl)methanol , a critical unsymmetrical pyridine ligand often utilized in coordination chemistry and pharmaceutical intermediate synthesis.[1][2]

Unlike its symmetric analogs (2,6-bis(aminomethyl)pyridine or 2,6-pyridinedimethanol), this molecule possesses a unique "Janus-faced" steric and electronic profile, featuring both a hard oxygen donor (hydroxyl) and a softer nitrogen donor (primary amine) separated by methylene spacers.[1][3] This asymmetry presents a specific analytical challenge: distinguishing the target from statistical byproducts formed during desymmetrization syntheses.[1][2]

Target Molecule Profile
PropertySpecification
IUPAC Name (6-(Aminomethyl)pyridin-2-yl)methanol
CAS Registry 50501-31-0
Molecular Formula

Exact Mass 138.0793 Da
Structural Feature 2,6-Disubstituted Pyridine with asymmetric methylene linkers

Synthetic Context & Impurity Profiling[1][2][3]

To validate the structure, one must understand the genesis of the sample.[1][3] This molecule is typically synthesized via the statistical desymmetrization of 2,6-functionalized pyridines.[1][2][3]

Common Synthetic Route: Partial reduction of 6-(hydroxymethyl)picolinonitrile or partial amination of 2,6-bis(chloromethyl)pyridine.[1][2][3]

Critical Impurity Logic: The structural elucidation must rigorously rule out the symmetric side-products which share similar physical properties:

  • Symmetric Diol: (Pyridine-2,6-diyl)dimethanol (Starting material/Over-hydrolysis).[1][2][3]

  • Symmetric Diamine: 6-(Aminomethyl)pyridin-2-yl)methanamine (Over-amination/Over-reduction).[1][2][3]

The protocol below is designed specifically to detect this asymmetry.

Mass Spectrometry (HRMS) Validation

Objective: Confirm molecular formula and rule out symmetric homologs.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid.[1][2][3]

  • Analyzer: Q-TOF or Orbitrap.[1][2][3]

Data Interpretation
Ion SpeciesTheoretical m/zInterpretation

139.0866Primary Confirmation.

161.0685Sodium adduct (common in glass).[1][2]

122.0600Loss of ammonia (characteristic of primary amines).[1][2][3]

121.0760Loss of water (characteristic of benzylic-type alcohols).[1][2]

Technical Insight: If you observe dominant peaks at 140.09 (Diol analog) or 138.10 (Diamine analog), the desymmetrization failed.[1][3] The presence of both fragment losses (


 and 

) in MS/MS is the first evidence of the dual-functionalized structure.[1][2]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for proving connectivity.[1][2] The asymmetry of the molecule breaks the magnetic equivalence seen in the precursors.[1][2]

Solvent Selection Strategy

Recommendation: DMSO-d6

  • Reasoning: Chloroform-

    
     (
    
    
    ) often causes exchangeable protons (
    
    
    and
    
    
    ) to broaden or disappear.[1][2] DMSO-
    
    
    slows this exchange, allowing observation of the triplet coupling of
    
    
    and
    
    
    to their adjacent methylenes, providing a "connectivity bridge."[1]
1H NMR Assignment (400 MHz, DMSO-d6)[1][2][5]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Py-H4 7.75 - 7.85Triplet (

)
1HThe para proton.[1][2][3] In a symmetric molecule, this is a perfect triplet.[1][2] In this asymmetric target, it may appear as a doublet of doublets (

) if resolution is high.[1]
Py-H3/H5 7.30 - 7.45Multiplet (

)
2HThese are not equivalent.[1][2][3] H3 (ortho to

) and H5 (ortho to

) will show slight chemical shift differences (

ppm).[1][2]

-OH
4.55Doublet (

)
2HDeshielded by Oxygen.[1][2][3] Appears as a doublet due to coupling with

(

Hz).[1][2][3]

-NH2
3.80Singlet/Broad2HShielded relative to the alcohol methylene.[1][2][3]
-OH 5.30 - 5.50Triplet (

)
1HExchangeable.[1][2][3] Coupling to

confirms alcohol nature.[1][2][3]
-NH2 2.0 - 3.5Broad (

)
2HHighly variable depending on water content/concentration.[1][2][3]
13C NMR & DEPT-135
  • Pyridine Carbons: Expect 5 distinct signals in the aromatic region (120-160 ppm).[1][2][3]

    • Symmetric impurities would only show 3 signals.[1][2][3] This is the "Go/No-Go" purity test.

  • Aliphatic Carbons: Two distinct peaks in the 45-65 ppm range.[1][2][3]

    • 
      : ~64 ppm (Downfield).[1][2][3]
      
    • 
      : ~47 ppm (Upfield).[1][2][3]
      

2D NMR Connectivity Workflow

To rigorously prove the structure is not a mixture of two symmetric isomers, you must establish "Through-Bond" connectivity across the ring.[1]

GStartStructure ValidationH11H NMR (DMSO-d6)Start->H1SymCheckSymmetry Check:Are Py-H3 and Py-H5 equivalent?H1->SymCheckFailMixture of SymmetricImpurities DetectedSymCheck->FailYes (Equivalent)PassAsymmetry ConfirmedSymCheck->PassNo (Distinct)HMBCHMBC Experiment(Long Range Coupling)Pass->HMBCConnVerify Correlations:CH2(OH) -> C2(Py)CH2(NH2) -> C6(Py)HMBC->ConnFinalStructure Validated:(6-(Aminomethyl)pyridin-2-yl)methanolConn->Final

Figure 1: The logical decision tree for distinguishing the target from symmetric byproducts using NMR.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "smoking gun" experiment.[1][2][3]

  • Focus on the Pyridine Quaternary Carbons (C2 and C6).[1][2][3]

  • The protons at 4.55 ppm (

    
    ) will show a strong 3-bond coupling (
    
    
    ) to C2 .[1][2][3]
  • The protons at 3.80 ppm (

    
    ) will show a strong 3-bond coupling to C6 .[1][2][3]
    
  • Crucially: C2 and C6 will have different chemical shifts.[1][2][3] If they are identical, the structure is symmetric (incorrect).[1]

Infrared Spectroscopy (IR) Fingerprint

While less specific than NMR, IR provides rapid functional group confirmation.[1][2][3]

  • 3200 - 3400 cm⁻¹: Broad stretch.[1][2][3] You should observe a superposition of the O-H (broad, strong) and N-H (sharper spikes) bands.[1][3]

    • Diagnostic: Primary amines often show a "doublet" spike at the top of the broad OH band (asymmetric/symmetric stretch).[1]

  • 1590 + 1570 cm⁻¹: Pyridine ring "breathing" modes.[1][2][3]

  • 1050 cm⁻¹: C-O stretch (primary alcohol).

Quality Control: HPLC Method

For routine purity analysis in a drug development context, an HPLC method must be established.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][3]

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate (pH 8).[1][2][3] Note: Basic pH preferred for peak shape of amines.[3]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 260 nm (Pyridine

    
     transition).[1][2][3]
    

References

  • Chemical Identity: National Center for Biotechnology Information.[1][2][3] (2023).[1][2][3][4][5] PubChem Compound Summary for CID 11182606, (6-aminopyridin-2-yl)methanol. (Note: While similar, this reference validates the pyridine-methanol spectral class). Retrieved from .[1][2][3]

  • Synthetic Precursors: Sigma-Aldrich. (2023).[1][2][3] Product Specification: 2,6-Pyridinedimethanol (CAS 1195-59-1).[1][2][3] Retrieved from .[1][2]

  • Specific CAS Validation: SynBlock. (2023). 6-(Aminomethyl)-2-pyridinemethanol (CAS 50501-31-0) Data Sheet. Retrieved from .[1][2][3][6]

  • NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Authoritative text on AB2 aromatic coupling patterns).

A Technical Guide to the Spectral Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, a key building block in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for its application in targeted synthesis and drug development. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Spectroscopic Overview

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride possesses a disubstituted pyridine ring with an aminomethyl and a methanol group. The dihydrochloride form indicates that both the pyridine nitrogen and the primary amine are protonated. This structure presents distinct features that are readily identifiable through various spectroscopic techniques.

Molecular Structure:

Caption: Structure of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (OH, NH₃⁺), which can simplify the spectrum.

  • Instrument Setup: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

  • Data Processing: The resulting free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

Predicted ¹H NMR Data (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-8.0t1HPyridine H4
~7.4-7.6d1HPyridine H3 or H5
~7.3-7.5d1HPyridine H5 or H3
~4.7s2H-CH₂OH
~4.2s2H-CH₂NH₃⁺

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Interpretation:

  • The aromatic region will display signals characteristic of a 2,6-disubstituted pyridine ring. The proton at the 4-position will appear as a triplet, while the protons at the 3- and 5-positions will each be a doublet.

  • The two methylene groups (-CH₂OH and -CH₂NH₃⁺) are expected to appear as singlets in D₂O due to the absence of coupling to adjacent exchangeable protons. The electron-withdrawing nature of the protonated amine and the hydroxyl group will shift these signals downfield.

  • In a solvent like DMSO-d₆, the OH and NH₃⁺ protons would be observable and would likely show coupling to the adjacent methylene groups, resulting in more complex splitting patterns.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A 20-50 mg sample is dissolved in 0.5-0.7 mL of a deuterated solvent as for ¹H NMR.

  • Instrument Setup: The ¹³C NMR spectrum is acquired on the same spectrometer, often immediately after the ¹H spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A 2-5 second relaxation delay is used.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data (in D₂O):

Chemical Shift (ppm)Assignment
~158-160Pyridine C2 or C6
~156-158Pyridine C6 or C2
~140-142Pyridine C4
~125-127Pyridine C3 or C5
~123-125Pyridine C5 or C3
~63-65-CH₂OH
~45-47-CH₂NH₃⁺

Interpretation:

  • The two carbons of the pyridine ring attached to the substituents (C2 and C6) will be the most downfield in the aromatic region.

  • The remaining pyridine carbons will appear at their characteristic chemical shifts.

  • The aliphatic region will contain two signals corresponding to the methylene carbons. The carbon attached to the oxygen will be further downfield than the one attached to the nitrogen.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference Spectral Interpretation Spectral Interpretation reference->Spectral Interpretation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The IR spectrum is recorded on an FTIR spectrometer.

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans are typically co-added.

    • Resolution: A resolution of 4 cm⁻¹ is standard.

    • Spectral Range: The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (alcohol)
~3000-2800MediumC-H stretch (aliphatic and aromatic)
~2800-2500BroadN-H stretch (ammonium salt)
~1600-1580StrongC=C and C=N stretching (pyridine ring)
~1500-1400MediumN-H bend (ammonium)
~1050-1000StrongC-O stretch (primary alcohol)

Interpretation:

  • The broad absorption in the high-frequency region is characteristic of O-H and N-H stretching vibrations, confirming the presence of the alcohol and ammonium groups.

  • The sharp peaks in the 1600-1400 cm⁻¹ region are indicative of the aromatic pyridine ring.

  • A strong C-O stretching band around 1050 cm⁻¹ further confirms the primary alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water) at a low concentration (e.g., 1 mg/mL).

  • Instrument Setup: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is chosen to detect the protonated molecule.

    • Mass Range: A scan range of m/z 50-500 is appropriate.

  • Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and significant fragment ions.

Predicted Mass Spectrometry Data (ESI+):

m/zAssignment
~139.08[M+H]⁺ (protonated free base)
~121.07[M+H - H₂O]⁺ (loss of water)
~109.07[M+H - CH₂O]⁺ (loss of formaldehyde)

Interpretation:

  • In ESI-MS, the observed molecular ion will correspond to the protonated free base [C₇H₁₀N₂O + H]⁺, as the dihydrochloride salt will dissociate in solution.

  • Common fragmentation pathways for this molecule would involve the loss of small neutral molecules such as water from the methanol group or formaldehyde.

ms_fragmentation parent [M+H]⁺ m/z ~139.08 frag1 [M+H - H₂O]⁺ m/z ~121.07 parent->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z ~109.07 parent->frag2 - CH₂O

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive analysis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride using NMR, IR, and MS provides a detailed structural characterization. The predicted spectral data, based on the known behavior of its functional groups and related structures, offers a reliable reference for researchers. The experimental protocols outlined here represent standard practices in the field, ensuring reproducible and high-quality data for the confident identification and quality control of this important chemical compound.

References

  • General NMR Principles

    • Title: Spectroscopic Methods in Organic Chemistry
    • Source: Thieme
    • URL: [Link]

  • NMR Data of a Related Compound: Title: 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum Source: ChemicalBook
  • IR Spectroscopy Principles

    • Title: Interpreting Infrared Spectra
    • Source: University of California, Los Angeles (UCLA) Chemistry
    • URL: [Link]

  • Mass Spectrometry Principles

    • Title: Mass Spectrometry
    • Source: LibreTexts Chemistry
    • URL: [Link]

  • Compound Information

    • Title: [6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride
    • Source: PubChem
    • URL: [Link]

The Multifaceted Biological Activities of Pyridine-2-Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" that forms the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for the design of novel therapeutic agents. Within this vast chemical space, derivatives of pyridine-2-methanol represent a particularly intriguing and underexplored class of compounds with a demonstrated spectrum of biological activities. This guide provides an in-depth technical exploration of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. By synthesizing field-proven insights with rigorous scientific data, we aim to illuminate the path for the rational design and development of next-generation therapeutics based on the pyridine-2-methanol core.

The Pyridine-2-Methanol Core: A Launchpad for Chemical Diversity

Pyridine-2-methanol, a simple yet versatile building block, features a hydroxymethyl group at the 2-position of the pyridine ring. This functional handle provides a reactive site for a multitude of chemical transformations, allowing for the creation of diverse libraries of derivatives, including esters, ethers, and more complex heterocyclic systems. The inherent biological activity of the pyridine nucleus, combined with the structural diversity achievable through modification of the methanol moiety, makes this class of compounds a rich source for drug discovery.[3]

General Synthetic Strategies

The synthesis of pyridine-2-methanol derivatives typically begins with the commercially available pyridine-2-carboxaldehyde or pyridine-2-methanol itself.

1.1.1. Synthesis of Pyridine-2-Methanol from Pyridine-2-carboxaldehyde:

A common and efficient method for the preparation of pyridine-2-methanol is the reduction of pyridine-2-carboxaldehyde.

Experimental Protocol: Reduction of Pyridine-2-carboxaldehyde

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2-carboxaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents) or lithium aluminum hydride (LiAlH₄) (1.1 equivalents), portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (for LiAlH₄).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure pyridine-2-methanol.

1.1.2. Derivatization of the Hydroxymethyl Group:

The hydroxyl group of pyridine-2-methanol is a versatile handle for creating ester and ether derivatives.

  • Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) in the presence of a catalyst (e.g., dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP)) yields the corresponding esters.

  • Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, provides the desired ether derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[3] Derivatives of pyridine-2-methanol, particularly those derived from its aldehyde precursor, have demonstrated potent antiproliferative activity through various mechanisms.

Thiosemicarbazones: Potent Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from pyridine-2-carboxaldehyde are among the most extensively studied derivatives, exhibiting significant antitumor activity.[4][5]

Mechanism of Action: These compounds primarily exert their anticancer effects by inhibiting ribonucleotide reductase (RNR), a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[6] By chelating the iron cofactor essential for RNR activity, these thiosemicarbazones disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR):

  • Position of Amino Group: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazones are generally more potent than their 5-amino counterparts in inhibiting RNR and tumor cell growth.[6]

  • Substitution on the Amino Group: N-alkylation of the 5-amino group can enhance activity, with 5-(methylamino), 5-(ethylamino), and 5-(allylamino) derivatives showing significant potency.

  • Acetylation: N-acetylation of the 3-amino group significantly reduces activity, while N-acetylation of the 5-amino group eliminates in vivo antitumor properties.[6]

Experimental Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone

A multi-step synthesis starting from 3-nitropicoline is a common route.[5] A key step involves the condensation of the aldehyde with thiosemicarbazide.

  • Reaction Setup: Dissolve 3-aminopyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent like ethanol.

  • Condensation: Add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone. A microwave-assisted synthesis has also been reported for similar compounds, offering a faster and more efficient alternative.[7]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9][10][11] Small molecule inhibitors of VEGFR-2 are a major class of anticancer drugs.[10][11]

Mechanism of Action: Pyridine-based compounds can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain.[12] This prevents the autophosphorylation of the receptor and the activation of downstream signaling pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ADP ADP VEGFR2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation ATP ATP ATP->VEGFR2 Phosphorylation Angiogenesis Angiogenesis Downstream->Angiogenesis Activation Inhibitor Pyridine-2-Methanol Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-2-methanol derivatives.

Quantitative Data on Anticancer Activity
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine-2-carboxaldehyde Thiosemicarbazone3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[5]
Pyridine-2-carboxaldehyde Thiosemicarbazone3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[5]
PyridoneCompound 1HepG2 (Liver)4.5[13]
PyridoneCompound 1MCF-7 (Breast)> 4.5[13]
PyridineCompound 2HepG2 (Liver)> 4.5[13]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[14][15][16][17]

Schiff Bases and Metal Complexes

Schiff bases derived from pyridine-2-carboxaldehyde and various amines, as well as their metal complexes, have shown promising antimicrobial activity.

Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function. The lipophilicity of the complexes also plays a role, facilitating their transport across microbial cell membranes.

Experimental Protocol: Synthesis of a Pyridine-2-carboxaldehyde Schiff Base

  • Reaction Setup: Dissolve pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid and can be monitored by the formation of a precipitate or by TLC.

  • Isolation and Purification: The resulting Schiff base can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure. Recrystallization from a suitable solvent can be used for purification.

Quantitative Data on Antimicrobial Activity
Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Pyridine DerivativeCompound 6S. aureus150[2]
Pyridine DerivativeCompound 7S. aureus75[2]
Pyridine DerivativeCompound 8S. aureus75[2]
Pyridine DerivativeCompound 6C. albicans37.5[2]
Pyridine DerivativeCompound 7C. albicans75[2]
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 9gVarious Bacteria32-256[14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications. Many pyridine derivatives have been investigated for their anti-inflammatory properties.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19][20][21] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGs_Thromboxanes Prostaglandins & Thromboxanes ArachidonicAcid->PGs_Thromboxanes COX-1 ArachidonicAcid->PGs_Thromboxanes COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Inhibitor Pyridine-2-Methanol Derivative Inhibitor->COX2 Selective Inhibition Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation Homeostasis Gastric Protection, Platelet Aggregation PGs_Thromboxanes->Homeostasis

Caption: Selective inhibition of COX-2 in the arachidonic acid cascade by pyridine-2-methanol derivatives.

Neurological Activity: Modulating Brain Function

The central nervous system (CNS) is a complex and challenging target for drug discovery. Pyridine-containing compounds have shown a range of activities in the CNS, including neuroprotective effects.[22]

Mechanism of Action: One of the key mechanisms underlying the neuroprotective effects of some pyridine derivatives is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][23][24][25][26] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity. By blocking the NMDA receptor, these compounds can prevent this cascade of events and protect neurons from damage.

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity Activation of Downstream Pathways Antagonist Pyridine-2-Methanol Derivative Antagonist->NMDAR Blockade

Caption: Neuroprotection via NMDA receptor antagonism by pyridine-2-methanol derivatives.

Conclusion and Future Directions

Derivatives of pyridine-2-methanol represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including those implicated in cancer, infectious diseases, inflammation, and neurological disorders, underscores their potential in drug discovery. The synthetic accessibility of this core structure allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

  • Exploring a wider range of derivatives: Moving beyond the well-trodden path of thiosemicarbazones to investigate esters, ethers, and other novel modifications of the pyridine-2-methanol core.

  • Elucidating detailed mechanisms of action: Utilizing modern biochemical and cell-based assays to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Optimizing pharmacokinetic properties: Employing medicinal chemistry strategies to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates to enhance their in vivo efficacy and safety.

By embracing a multidisciplinary approach that combines synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of pyridine-2-methanol derivatives can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.

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Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it an exceptionally versatile building block in drug design.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary strategies for the discovery and synthesis of novel pyridine derivatives. We will delve into the causality behind synthetic choices, from classical condensation reactions to state-of-the-art catalytic C–H functionalization, and provide actionable protocols and frameworks for the rational design of next-generation therapeutics.

The Strategic Importance of the Pyridine Ring in Medicinal Chemistry

The pyridine ring is an isostere of benzene where a CH group is replaced by a nitrogen atom. This seemingly minor substitution has profound implications for the molecule's physicochemical properties, transforming it into a weakly basic, polar, and aromatic system.[4] The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, making it available to act as a hydrogen bond acceptor—a critical interaction for molecular recognition at biological targets.[4]

Furthermore, the electron-withdrawing nature of the nitrogen atom creates an electron-deficient ring system, which influences its reactivity and metabolic stability.[2] This electronic profile makes the pyridine ring less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution, particularly at the C2 and C4 positions.[2] This predictable reactivity provides a reliable handle for medicinal chemists to modify the scaffold and fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Pyridine and its derivatives are integral components of numerous essential medicines, including:

  • Imatinib (Gleevec): An anticancer agent for chronic myelogenous leukemia.[1]

  • Atazanavir (Reyataz): An antiviral drug used to treat HIV.[1]

  • Nifedipine: A calcium channel blocker for managing hypertension.[5]

  • Isoniazid: A primary antibiotic for the treatment of tuberculosis.[2][5]

The consistent success of this scaffold in producing clinically effective agents underscores the importance of developing robust and innovative synthetic methodologies to access novel and diverse pyridine derivatives.[1]

Modern Synthetic Strategies: From Classical Reactions to Catalytic Revolutions

The synthesis of the pyridine core has evolved significantly from traditional methods that often required harsh conditions and offered limited substrate scope.[6] Modern organic synthesis now provides a toolkit of sophisticated, efficient, and selective methods.

Classical Condensation Reactions: The Foundation

The Hantzsch Pyridine Synthesis , first reported in 1881, remains a foundational method. It typically involves a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative.[7]

  • Causality of Choice: The Hantzsch synthesis is valued for its operational simplicity and use of readily available starting materials. It allows for the construction of symmetrically substituted pyridines in a straightforward manner.

  • Limitations: The required oxidation step can sometimes lead to side products, and the classical conditions are not always tolerant of sensitive functional groups.

The Rise of Transition-Metal Catalysis

One of the most significant advancements in pyridine synthesis is the application of transition-metal catalysis. Catalysts based on palladium, copper, rhodium, and nickel have enabled the construction of highly functionalized pyridine rings under mild conditions with exceptional control over regioselectivity.[8] These methods often involve the cyclization of acyclic precursors or cross-coupling reactions.[8]

  • Expertise in Action: Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, offer a strategic advantage by allowing for the precise and predictable formation of C-C and C-N bonds. This level of control is crucial for building complex molecular architectures required for modern drug candidates. The mild reaction conditions preserve sensitive functional groups elsewhere in the molecule, a critical requirement for late-stage functionalization in a drug discovery program.

The general workflow for these modern approaches can be visualized as a streamlined process from simple building blocks to complex, functionalized pyridine cores.

G cluster_0 Inputs cluster_1 Catalytic Core Assembly cluster_2 Output A Acyclic Precursors (e.g., alkynes, nitriles, enones) E Cyclization / Cross-Coupling Event A->E B Nitrogen Source (e.g., ammonia, amines) B->E C Transition-Metal Catalyst (Pd, Cu, Ni, Rh) C->E Facilitates bond formation D Ligand & Additives (Control Reactivity/Selectivity) D->E Modulates catalyst F Novel Functionalized Pyridine Derivative E->F Aromatization (if necessary)

Caption: General workflow of transition-metal-catalyzed pyridine synthesis.

Multicomponent and Domino Reactions

Efficiency in synthesis is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) reactions, which involve a series of intramolecular transformations, are powerful strategies.[9] These approaches minimize purification steps, reduce solvent waste, and improve overall yield, aligning with the principles of green chemistry.[10]

  • Trustworthiness of the Protocol: A well-designed MCR is inherently self-validating. The reaction is orchestrated so that the formation of the final, thermodynamically stable pyridine ring is the primary outcome, minimizing the potential for side reactions and simplifying the work-up process.

The Frontier: Strategic C–H Functionalization

Directly converting a carbon-hydrogen (C–H) bond on the pyridine ring into a new carbon-carbon or carbon-heteroatom bond is the most atom-economical method for creating derivatives.[3][11] This strategy avoids the need for pre-functionalized starting materials, allowing for the late-stage modification of complex molecules. However, the inherent electronic properties of the pyridine ring make regioselective C–H functionalization a significant challenge.[3][12][13]

  • The Challenge of Selectivity: The pyridine ring's electron-deficient nature makes C2/C6 and C4 positions electrophilic, while the C3/C5 positions are more electron-rich. Directing a reaction to a specific C–H bond requires overcoming these innate electronic biases.[2][14]

Caption: Electronic landscape and regioselectivity challenges in pyridine C-H functionalization.

Modern approaches to solving this challenge include:

  • Transient Directing Groups: Using a removable group that coordinates to the ring nitrogen and physically blocks certain positions to direct reactivity to the desired site.[14]

  • Photocatalysis and Radical Chemistry: Minisci-type reactions, often facilitated by photoredox catalysis, allow for the functionalization of electron-deficient rings with nucleophilic radicals, providing a powerful method for alkylation and acylation.[11]

  • Metal-Catalyzed C-H Activation: Utilizing transition metals that can selectively insert into a specific C–H bond, often guided by a directing group on a substituent already present on the ring.[15]

Field-Proven Experimental Protocol: Pd/C-Catalyzed One-Pot Aromatization–Deoxygenation

This protocol describes a green and scalable method for synthesizing valuable alkyl-substituted pyridines from dihydropyridinedione precursors.[12] It exemplifies a modern, efficient approach that combines multiple transformations in a single pot using a recyclable catalyst.

Objective: To synthesize a 4-alkyl-3,5-dimethylpyridine derivative from its corresponding dihydropyridinedione precursor.

Materials:

  • Substituted dihydropyridinedione (1.0 mmol, 1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (EtOH), reagent grade (10 mL)

  • Hydrogen (H₂) gas balloon (approx. 1 atm)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate and Petroleum Ether for chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the dihydropyridinedione starting material (1.0 mmol) and 10% Pd/C (5 mol%).

    • Rationale: The flask is appropriately sized to ensure efficient stirring and gas exchange. Pd/C is a robust, heterogeneous catalyst that is easily removed by filtration.[12]

  • Solvent Addition and Inerting:

    • Add ethanol (10 mL) to the flask.

    • Seal the flask with a septum and briefly evacuate the flask using a vacuum line, then backfill with nitrogen gas. Repeat this cycle three times.

    • Rationale: Ethanol is used as an environmentally benign solvent.[12] The inerting process removes oxygen, which could potentially deactivate the catalyst or cause side reactions.

  • Hydrogenation:

    • Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with H₂ gas from a balloon.

    • Allow the reaction mixture to stir vigorously at room temperature under a constant pressure of H₂ (approx. 1 atm) for 10-15 hours.

    • Rationale: Molecular hydrogen is the ultimate green reducing agent, producing only water as a byproduct.[12] The reaction proceeds through a sequential pathway: Pd-mediated oxidative aromatization of the dihydropyridine ring, followed by hydrogen-transfer reduction and deoxygenation of the ketone functionalities.[12]

  • Work-up and Catalyst Removal:

    • Upon completion (monitored by TLC), carefully vent the H₂ gas into a fume hood.

    • Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

    • Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product.

    • Rationale: Heterogeneous catalysts like Pd/C are a key advantage for process chemistry, as they can be easily removed and potentially recycled, reducing cost and metal contamination in the final product.[12]

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Dry the crude material by passing a solution of it through anhydrous sodium sulfate.

    • Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., 5-20%) as the eluent.

    • Rationale: Chromatography is a standard method for obtaining highly pure compounds, which is essential for accurate biological evaluation and characterization.

Data Presentation: Applications of Novel Pyridine Derivatives in Drug Discovery

The synthetic strategies discussed enable the creation of libraries of novel pyridine derivatives for screening against various diseases. The functional group "handles" installed during synthesis allow for systematic modification to establish Structure-Activity Relationships (SAR).

Pyridine Derivative Class Therapeutic Target/Application Key Structural Features & Rationale Representative Biological Activity
Imidazo[1,2-a]pyridines α-Glucosidase Inhibition (Anti-diabetic)Fused heterocyclic system mimics natural substrates. Carbamate moiety enhances binding.IC₅₀ = 75.6 µM against α-glucosidase, significantly more potent than the reference drug acarbose.
Thiazolidinone-containing Pyridines Anti-diabeticThe thiazolidinone headgroup is a known pharmacophore for interacting with metabolic targets.Compounds show effective anti-diabetic activity in GOD-POD method assays.
Polysubstituted Symmetrical Pyridines Antibacterial (MRSA)Multiple substitution points allow for tuning of lipophilicity and steric bulk to overcome resistance mechanisms.Exhibit considerable antibacterial properties, particularly against methicillin-resistant S. aureus (MRSA).[10]
Coumarin-fused Pyridines α-Glucosidase Inhibition (Anti-diabetic)Hybrid scaffold combining two biologically active motifs to enhance target affinity and specificity.Demonstrated remarkable inhibition of yeast α-glucosidase with IC₅₀ values in the range of 101.0 to 227.3 µM.[16]
Pyridine Ribosides Antiviral (HIV)Nucleoside analogs can act as chain terminators in viral replication by targeting reverse transcriptase.1-(β-D-ribofuranosyl)-pyridine-2-thione derivatives show potential against HIV infection.[1]

Conclusion and Future Perspectives

The pyridine scaffold continues to be a highly productive platform for the discovery of new medicines. The evolution of synthetic chemistry from classical methods to modern catalytic and C–H functionalization strategies has dramatically expanded the accessible chemical space for this privileged heterocycle.[3][8] Future efforts will likely focus on enhancing the sustainability of these syntheses through the use of greener solvents and recyclable catalysts, as well as developing even more precise C–H activation techniques to enable the late-stage functionalization of highly complex molecules.[10][12] As our understanding of disease biology grows, the ability to rapidly and efficiently synthesize novel pyridine derivatives will remain a critical tool for medicinal chemists in their quest to develop safer and more effective therapies.

References

  • Allaka, S., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Henry, G. D. (2004). Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform. [Link]

  • Various Authors. (2023). Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Sangshetti, J. N., & Shinde, D. B. (2019). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]

  • Bhagdewani, N. S. Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Pharmaceutical Research International. [Link]

  • Elsevier. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. [Link]

  • Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

  • Sharma, P., et al. (2024). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kaur, G., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Future Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Sharma, V. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Simon, M-O., & Li, C-J. (2012). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Sivasanker, S., & Pal, N. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]

  • Le, C. M., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • ResearchGate. C-H Functionalization of Pyridines. [Link]

  • Kumar, A., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Kumar, A., et al. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. [Link]

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A Prospective In-Depth Technical Guide to the Theoretical Modeling of (6-(Aminomethyl)pyridin-2-yl)methanol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of (6-(Aminomethyl)pyridin-2-yl)methanol, a novel pyridine-containing small molecule. In the absence of extensive experimental data for this specific compound, this document serves as a prospective manual, detailing a robust computational workflow from initial structure preparation to the prediction of potential biological interactions. We will navigate the essential steps of ligand parameterization, quantum mechanical calculations for property determination, in silico target prediction, molecular docking, and molecular dynamics simulations. To provide a tangible and instructive example, we will utilize the well-characterized p38 MAP kinase as a representative protein target, a family known to be modulated by pyridine-based inhibitors. This guide is designed to equip researchers with the foundational knowledge and practical steps required to initiate a thorough computational investigation of a novel small molecule, ensuring scientific rigor and fostering a deeper understanding of its potential therapeutic value.

Introduction: The Rationale for Theoretical Modeling

The journey of a small molecule from a synthetic curiosity to a potential therapeutic agent is long and fraught with challenges. Theoretical modeling and computational chemistry have emerged as indispensable tools in modern drug discovery, offering a means to predict and rationalize the behavior of molecules at an atomic level. This in silico approach allows for the rapid and cost-effective screening of compounds, prioritization of experimental efforts, and the generation of hypotheses regarding mechanism of action.

(6-(Aminomethyl)pyridin-2-yl)methanol is a pyridine derivative with functional groups—an aminomethyl group and a methanol group—that suggest a capacity for forming multiple hydrogen bonds and engaging in various non-covalent interactions. Such features are hallmarks of many successful drug candidates. However, a survey of the scientific literature reveals a scarcity of data on this specific molecule. This guide, therefore, outlines a complete theoretical workflow to characterize (6-(Aminomethyl)pyridin-2-yl)methanol and predict its potential biological targets and binding modes.

Our approach will be prospective, laying out a roadmap for a comprehensive computational study. We will ground our methodologies in established principles and leverage widely used software packages, providing a universally applicable framework for the investigation of novel small molecules. As a practical illustration, we will model the interaction of (6-(Aminomethyl)pyridin-2-yl)methanol with a member of the p38 MAP kinase family, a class of enzymes frequently targeted by pyridine-containing inhibitors in the context of inflammatory diseases and cancer.[1][2]

Ligand Preparation and Parameterization: Building a Digital Representation

Before any simulations can be performed, a robust and accurate digital model of (6-(Aminomethyl)pyridin-2-yl)methanol must be created. This involves generating a three-dimensional structure and assigning a set of parameters, collectively known as a force field, that dictate its behavior in a simulated environment.

Initial Structure Generation

A 2D sketch of (6-(Aminomethyl)pyridin-2-yl)methanol can be converted into a 3D structure using molecular editing software such as Avogadro, ChemDraw, or the online SMILES translator of your choice. It is crucial to ensure the correct protonation state at physiological pH (around 7.4). The aminomethyl group will likely be protonated (-CH₂-NH₃⁺), while the methanol group will remain neutral.

Quantum Mechanical Calculations for Charge Derivation

A key step in parameterizing a novel molecule is the accurate determination of its partial atomic charges. These charges govern the electrostatic interactions that are critical for molecular recognition. Quantum mechanical (QM) calculations are the gold standard for this purpose.

Protocol for Quantum Mechanical Charge Calculation:

  • Geometry Optimization: The initial 3D structure of (6-(Aminomethyl)pyridin-2-yl)methanol should be optimized using a suitable QM method. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set provides a good balance of accuracy and computational cost for organic molecules.

  • Electrostatic Potential (ESP) Calculation: Once the geometry is optimized, a single-point energy calculation is performed to compute the electrostatic potential on the molecule's surface.

  • Charge Fitting: The calculated ESP is then used to fit the partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is widely used as it tends to produce more transferable charges for molecular dynamics simulations.

Force Field Parameter Assignment

With the charges determined, the remaining force field parameters (bond lengths, bond angles, dihedral angles, and van der Waals parameters) must be assigned. For novel molecules, a general force field is typically employed.

  • GAFF (General AMBER Force Field): The Antechamber tool from the AmberTools suite is a powerful utility for assigning GAFF parameters to organic molecules.[2] It uses the QM-derived charges and assigns the remaining parameters based on atom types.

  • CGenFF (CHARMM General Force Field): The CGenFF program and web server can be used to generate parameters compatible with the CHARMM force field. It also provides a "penalty score" that indicates the quality of the analogy to existing parameters.

  • SwissParam: This web-based tool provides topologies and parameters for small molecules compatible with the CHARMM force field, deriving its data from the Merck Molecular Force Field (MMFF).[3][4][5][6]

Table 1: Physicochemical Properties of (6-(Aminomethyl)pyridin-2-yl)methanol

PropertyValueSource
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
LogP (Predicted) -0.8 to 0.2Various online predictors
Topological Polar Surface Area 61.6 ŲVarious online predictors
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

In Silico Target Prediction: Identifying Potential Biological Partners

Given the novelty of (6-(Aminomethyl)pyridin-2-yl)methanol, we must first generate hypotheses about its potential biological targets. Several in silico methods can be employed for this "target fishing" or "reverse screening" process.[7][8] These approaches leverage large databases of known ligand-target interactions and employ various algorithms to predict targets for a new molecule.

  • Ligand-Based Methods: These methods compare the 2D or 3D similarity of our query molecule to a database of compounds with known biological activities. Tools like SwissTargetPrediction, PharmMapper, and SuperPred are based on this principle.

  • Structure-Based Methods (Reverse Docking): This approach involves docking the query molecule against a large collection of protein structures to identify those with the most favorable binding energies.

Given the pyridine core of our molecule, a common scaffold in kinase inhibitors, it is highly probable that kinases will be among the predicted targets.[9][10] For the purpose of this guide, we will proceed with the hypothesis that (6-(Aminomethyl)pyridin-2-yl)methanol may interact with a member of the p38 MAP kinase family.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[11][12][13][14] This provides a static snapshot of the likely binding mode and is a crucial step before more computationally expensive simulations.

Protein Preparation

We will use the crystal structure of p38 MAP kinase in complex with a known pyridine-based inhibitor as our receptor. A suitable example is PDB ID: 1A9U, which features p38 in complex with the inhibitor SB203580.

Protocol for Protein Preparation:

  • Obtain the PDB File: Download the structure from the Protein Data Bank ().

  • Clean the Structure: Remove water molecules, co-solvents, and the original ligand.

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues at physiological pH.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file.

Docking Simulation

A variety of docking programs are available, each with its own search algorithm and scoring function. AutoDock Vina, Glide, and GOLD are popular choices.

Protocol for Molecular Docking:

  • Prepare Ligand and Receptor Files: Convert the prepared ligand and receptor structures into the appropriate file formats for the chosen docking software.

  • Define the Search Space: Specify a "grid box" that encompasses the binding site of the protein.

  • Run the Docking Calculation: The software will then explore different conformations and orientations of the ligand within the search space, evaluating each with its scoring function.

  • Analyze the Results: The output will be a set of predicted binding poses, ranked by their docking scores. The top-scoring poses should be visually inspected for plausible interactions with key residues in the binding site. For p38 MAP kinase, a key interaction is a hydrogen bond between the pyridine nitrogen and the backbone amide of Met109.[1]

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking Ligand_2D 2D Structure of (6-(Aminomethyl)pyridin-2-yl)methanol Ligand_3D Generate 3D Structure Ligand_2D->Ligand_3D QM_Opt QM Geometry Optimization (DFT) Ligand_3D->QM_Opt QM_Charge QM ESP Charge Calculation QM_Opt->QM_Charge ForceField Assign Force Field Parameters (GAFF/CGenFF) QM_Charge->ForceField Docking_Run Run Docking (e.g., AutoDock Vina) ForceField->Docking_Run Prepared Ligand PDB Select PDB Structure (e.g., 1A9U for p38 MAPK) Clean_PDB Clean PDB (Remove water, original ligand) PDB->Clean_PDB Add_H Add Hydrogens Clean_PDB->Add_H Define_Site Define Binding Site Add_H->Define_Site Prepared Protein Define_Site->Docking_Run Analyze_Poses Analyze Binding Poses Docking_Run->Analyze_Poses MD_Setup Proceed to MD Simulation Analyze_Poses->MD_Setup Top-scoring Pose

Caption: Workflow for Ligand and Protein Preparation and Molecular Docking.

Molecular Dynamics Simulations: Exploring the Dynamic Interactions

While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[15] This can provide insights into the stability of the binding pose, the nature of key interactions, and can be used to calculate binding free energies.

System Setup

The top-scoring docked pose of (6-(Aminomethyl)pyridin-2-yl)methanol in p38 MAP kinase will be used as the starting point for the MD simulation.

Protocol for MD System Setup:

  • Combine Protein and Ligand: Create a complex of the protein and the docked ligand.

  • Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P).

  • Add Ions: Add counter-ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production MD Simulation

Once the system is equilibrated, the restraints are removed, and a production MD simulation is run for a duration sufficient to observe the dynamics of interest (typically on the order of hundreds of nanoseconds). The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms at each time step, is saved for analysis.

Trajectory Analysis

The MD trajectory can be analyzed to extract a wealth of information:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand over time can indicate the stability of the system and the binding pose.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can reveal which parts of the protein are flexible and which are rigid.

  • Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein can be monitored throughout the simulation.

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory.

G cluster_analysis Trajectory Analysis Start Docked Protein-Ligand Complex Solvate Solvate with Water Start->Solvate Add_Ions Add Counter-Ions Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Equilibrate_NVT NVT Equilibration (Constant Volume & Temperature) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Constant Pressure & Temperature) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Simulation Equilibrate_NPT->Production_MD RMSD RMSD Analysis Production_MD->RMSD RMSF RMSF Analysis Production_MD->RMSF H_Bond Hydrogen Bond Analysis Production_MD->H_Bond Binding_Energy Binding Free Energy (MM/PBSA or MM/GBSA) Production_MD->Binding_Energy

Sources

Methodological & Application

Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol Dihydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

(6-(Aminomethyl)pyridin-2-yl)methanol is a valuable bifunctional pyridine derivative that serves as a critical building block in medicinal chemistry and materials science.[1] Its structure, featuring both a primary amino group and a hydroxymethyl group, offers versatile opportunities for constructing more complex molecules, including targeted small molecule inhibitors and novel ligands for metal complexes.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe synthesis.

Strategic Approach to Synthesis

The synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The overall strategy involves the initial preparation of a symmetric intermediate, 2,6-pyridinedimethanol, followed by a series of selective functionalization reactions to introduce the aminomethyl group while retaining the hydroxymethyl group. Finally, the dihydrochloride salt is formed to improve the compound's stability and handling properties.

PART 1: Synthesis of the Key Intermediate: 2,6-Pyridinedimethanol

The synthesis of 2,6-pyridinedimethanol can be efficiently achieved through the reduction of dimethyl pyridine-2,6-dicarboxylate. This method is often preferred due to the commercial availability of the starting material and the high yields typically obtained.[3]

Reaction Scheme: Ester Reduction

start Dimethyl pyridine-2,6-dicarboxylate reagents Sodium Borohydride (NaBH4) Methanol (MeOH) start->reagents Reduction product 2,6-Pyridinedimethanol reagents->product

Caption: Reduction of dimethyl pyridine-2,6-dicarboxylate to 2,6-pyridinedimethanol.

Experimental Protocol: Synthesis of 2,6-Pyridinedimethanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
Dimethyl pyridine-2,6-dicarboxylate195.169.7550
Sodium borohydride (NaBH₄)37.837.8206
Anhydrous Ethanol (EtOH)46.0740 mL-
Acetone58.0840 mL-
Aqueous Potassium Carbonate (K₂CO₃)138.2140 mL (sat.)-
Chloroform (CHCl₃)119.38As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol) in 40 mL of anhydrous ethanol.[3]

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (7.8 g, 206 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.[3]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 2 hours.[3]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 10 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the solvent by rotary evaporation.[3]

    • Add 40 mL of acetone to the residue and heat on a steam bath for 1 hour, followed by solvent removal under vacuum.[3]

    • Treat the resulting residue with 40 mL of saturated aqueous potassium carbonate and heat for 1 hour, then remove the solvent by vacuum distillation.[3]

    • Dissolve the final residue in 100 mL of water.

  • Extraction and Purification:

    • Perform continuous extraction of the aqueous solution with chloroform for 10 hours.[3]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-pyridinedimethanol as a solid. The expected yield is approximately 6 g (87%).[3]

Expert Insights: The use of a large excess of sodium borohydride is crucial for the complete reduction of both ester groups. The multi-step work-up procedure is designed to quench any unreacted borohydride and to hydrolyze any borate ester intermediates, ensuring a clean extraction of the desired diol.

PART 2: Selective Monofunctionalization and Amination

This part of the synthesis is the most critical as it requires the selective conversion of one of the two identical hydroxymethyl groups into an aminomethyl group. A robust method to achieve this is through a two-step process: selective chlorination followed by the Delépine reaction.[4][5]

Reaction Scheme: Chlorination and Amination

start 2,6-Pyridinedimethanol reagent1 Thionyl Chloride (SOCl2) (1 equivalent) start->reagent1 Monochlorination intermediate (6-(Chloromethyl)pyridin-2-yl)methanol reagent1->intermediate reagent2 1. Hexamethylenetetramine 2. Ethanolic HCl intermediate->reagent2 Delépine Reaction product (6-(Aminomethyl)pyridin-2-yl)methanol reagent2->product

Caption: Two-step conversion of 2,6-pyridinedimethanol to the target amine.

Experimental Protocol: Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol

Step 2a: Monochlorination of 2,6-Pyridinedimethanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2,6-Pyridinedimethanol139.155.035.9
Thionyl chloride (SOCl₂)118.974.2735.9
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stir bar, and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 2,6-pyridinedimethanol (5.0 g, 35.9 mmol) in 100 mL of anhydrous dichloromethane.[6][7]

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (4.27 g, 35.9 mmol) dropwise over 30 minutes. The use of one equivalent of thionyl chloride favors monochlorination.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC to observe the formation of the monochlorinated product and the disappearance of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate (6-(chloromethyl)pyridin-2-yl)methanol.

Expert Insights: Precise control of the stoichiometry of thionyl chloride is paramount to maximize the yield of the monochlorinated product and minimize the formation of the dichlorinated byproduct. Running the reaction at a low temperature during the addition of thionyl chloride helps to control the reaction rate and improve selectivity.

Step 2b: Delépine Reaction for Primary Amine Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
(6-(Chloromethyl)pyridin-2-yl)methanol157.594.025.4
Hexamethylenetetramine140.193.9228.0
Chloroform (CHCl₃)119.3850 mL-
Ethanol (95%)46.0750 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Formation of the Quaternary Ammonium Salt: Dissolve (6-(chloromethyl)pyridin-2-yl)methanol (4.0 g, 25.4 mmol) and hexamethylenetetramine (3.92 g, 28.0 mmol) in 50 mL of chloroform.[4][5] Heat the mixture to reflux for 4-6 hours. The quaternary ammonium salt will precipitate out of the solution.[8]

  • Isolation of the Salt: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold chloroform and dry it under vacuum.

  • Hydrolysis to the Primary Amine: Suspend the dried quaternary ammonium salt in 50 mL of 95% ethanol. Add concentrated hydrochloric acid until the solution is acidic (pH 1-2). Heat the mixture to reflux for 4-6 hours.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the ethanol by rotary evaporation.

    • Add water to the residue and wash with diethyl ether to remove any non-polar impurities.

    • Make the aqueous solution basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.

    • Extract the product into dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-(aminomethyl)pyridin-2-yl)methanol as a crude oil or solid.

Expert Insights: The Delépine reaction is an effective method for preparing primary amines from alkyl halides with minimal side reactions.[9] The acidic hydrolysis step is crucial for cleaving the hexaminium salt to release the desired primary amine.[5]

PART 3: Formation of the Dihydrochloride Salt and Characterization

The final step is the conversion of the free amine to its dihydrochloride salt, which is typically a more stable and crystalline solid, making it easier to handle and purify.

Experimental Protocol: Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
(6-(Aminomethyl)pyridin-2-yl)methanol138.173.021.7
Ethanolic HCl or HCl in Diethyl Ether-As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Dissolution: Dissolve the crude (6-(aminomethyl)pyridin-2-yl)methanol (3.0 g, 21.7 mmol) in a minimal amount of anhydrous ethanol or methanol.

  • Precipitation: Cool the solution in an ice bath and add a solution of HCl in diethyl ether or ethanolic HCl dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate of (6-(aminomethyl)pyridin-2-yl)methanol dihydrochloride by filtration.

  • Purification: Wash the solid with cold diethyl ether and dry it under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C-N stretches).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[10]

Specific Chemical Hazards:

  • Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water.

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution and use a gas trap to neutralize the HCl gas produced.[6]

  • Hexamethylenetetramine: May cause skin and respiratory irritation.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage.

  • Organic Solvents (Methanol, Ethanol, Dichloromethane, Chloroform, Diethyl Ether): Flammable and/or toxic. Avoid inhalation of vapors and skin contact.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of (6-(aminomethyl)pyridin-2-yl)methanol dihydrochloride. By understanding the rationale behind each step and adhering to the safety precautions, researchers can successfully prepare this valuable building block for a wide range of applications in drug discovery and materials science.

References

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Scribd. Delepine Amine Synthesis. [Link]

  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents.
  • University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • Organic Chemistry Portal. Delepine reaction. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. [Link]

  • Google Patents.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • PubMed. Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. [Link]

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The Versatile Building Block: (6-(Aminomethyl)pyridin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, "(6-(Aminomethyl)pyridin-2-yl)methanol" has emerged as a highly versatile and valuable scaffold, particularly in the fields of medicinal chemistry and catalysis. Its unique bifunctional nature, featuring both a primary aminomethyl and a hydroxymethyl group appended to a central pyridine core, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

Before delving into its synthetic applications, a thorough understanding of the physicochemical properties of (6-(Aminomethyl)pyridin-2-yl)methanol is essential for its safe and effective use.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Solid
Purity Typically ≥98%

Storage and Handling: (6-(Aminomethyl)pyridin-2-yl)methanol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol: A Practical Approach

While various synthetic strategies can be envisioned, a practical and scalable approach to (6-(Aminomethyl)pyridin-2-yl)methanol often commences from readily available 2,6-disubstituted pyridine precursors. A common and efficient method involves the selective functionalization of 2,6-pyridinedimethanol.

Synthesis of the Precursor: 2,6-Pyridinedimethanol

A reliable method for the preparation of 2,6-pyridinedimethanol starts from the industrial feedstock 2,6-lutidine.[1] The synthesis involves a three-step sequence: oxidation, esterification, and reduction.

Workflow for the Synthesis of 2,6-Pyridinedimethanol:

G cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_reduction Step 3: Reduction start1 2,6-Lutidine reagent1 KMnO₄, H₂O start1->reagent1 product1 2,6-Pyridinedicarboxylic acid reagent1->product1 reagent2 Methanol, H₂SO₄ (cat.) product1->reagent2 product2 Dimethyl 2,6-pyridinedicarboxylate reagent2->product2 reagent3 NaBH₄, Methanol product2->reagent3 product3 2,6-Pyridinedimethanol reagent3->product3

Caption: Synthesis of 2,6-Pyridinedimethanol from 2,6-Lutidine.

Alternatively, 2,6-dibromomethylpyridine can be hydrolyzed to 2,6-pyridinedimethanol in the presence of aqueous sodium hydroxide and ethanol.[2]

Selective Conversion to (6-(Aminomethyl)pyridin-2-yl)methanol

With 2,6-pyridinedimethanol in hand, the next critical step is the selective conversion of one hydroxymethyl group to an aminomethyl group. This can be achieved through a variety of methods, including a Mitsunobu reaction or a two-step process involving conversion to a halide followed by amination. A common laboratory-scale protocol is outlined below.

Protocol: Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol from 2,6-Pyridinedimethanol

Step 1: Monobromination of 2,6-Pyridinedimethanol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-pyridinedimethanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (6-(bromomethyl)pyridin-2-yl)methanol.

Step 2: Amination of (6-(Bromomethyl)pyridin-2-yl)methanol

  • Reaction Setup: Dissolve the monobrominated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Amine Source: Add an excess of a protected amine source, such as potassium phthalimide (1.2 equivalents), to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Deprotection: After cooling to room temperature, add hydrazine hydrate (4-5 equivalents) and reflux for 4-6 hours to cleave the phthalimide protecting group.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (6-(Aminomethyl)pyridin-2-yl)methanol.

Applications in Organic Synthesis

The orthogonal reactivity of the aminomethyl and hydroxymethyl groups makes (6-(Aminomethyl)pyridin-2-yl)methanol a powerful tool for the construction of diverse molecular frameworks.

Synthesis of Pincer Ligands

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, imparting high thermal stability and catalytic activity to the resulting metal complexes.[3] The N,N,O-tridentate nature of derivatives of (6-(Aminomethyl)pyridin-2-yl)methanol makes it an excellent precursor for the synthesis of pincer ligands.

Workflow for Pincer Ligand Synthesis:

G cluster_functionalization Step 1: Amine Functionalization cluster_reduction Step 2: Reduction cluster_complexation Step 3: Metal Complexation start (6-(Aminomethyl)pyridin-2-yl)methanol reagent1 R-X (e.g., 2-(diphenylphosphino)benzaldehyde) start->reagent1 product1 Schiff Base Intermediate reagent1->product1 reagent2 NaBH₄, Methanol product1->reagent2 product2 N,N,O-Pincer Ligand reagent2->product2 reagent3 Metal Precursor (e.g., Pd(OAc)₂) product2->reagent3 product3 Pincer Complex reagent3->product3

Caption: General workflow for the synthesis of a pincer complex.

Protocol: Synthesis of a Palladium Pincer Complex

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve (6-(Aminomethyl)pyridin-2-yl)methanol (1 equivalent) and 2-(diphenylphosphino)benzaldehyde (1.05 equivalents) in ethanol.

    • Heat the mixture to reflux for 4 hours to form the Schiff base.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the pincer ligand.

  • Complexation:

    • Dissolve the purified ligand (1 equivalent) and palladium(II) acetate (1 equivalent) in toluene.

    • Heat the mixture to 100 °C for 12 hours.

    • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold toluene and dry under vacuum to afford the palladium pincer complex.

Scaffolds for Medicinal Chemistry: CDK Inhibitors

The pyridine moiety is a common structural motif in many kinase inhibitors, where it often forms crucial hydrogen bonding interactions with the hinge region of the kinase.[4] The bifunctional nature of (6-(Aminomethyl)pyridin-2-yl)methanol allows for the facile introduction of diverse substituents, making it an attractive starting material for the synthesis of libraries of potential kinase inhibitors, including Cyclin-Dependent Kinase (CDK) inhibitors, which are important targets in cancer therapy.[5]

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to introduce an aryl group, a common step in the synthesis of many kinase inhibitors.

  • Reaction Setup: To a microwave vial, add (6-(Aminomethyl)pyridin-2-yl)methanol (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), a suitable phosphine ligand (e.g., SPhos, 0.1 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent: Add a mixture of dioxane and water (e.g., 4:1) as the solvent.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired biaryl intermediate.

This intermediate can then be further elaborated through reactions at the aminomethyl and hydroxymethyl positions to generate a library of potential CDK inhibitors.

Conclusion

(6-(Aminomethyl)pyridin-2-yl)methanol is a valuable and versatile building block in organic synthesis with significant potential in both materials science and medicinal chemistry. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the construction of complex molecular architectures. The detailed protocols and workflows presented herein are intended to serve as a practical guide for researchers to unlock the full potential of this powerful synthetic intermediate.

References

  • Google Patents. (2016). CN105646334A - Preparation method of 2,6-pyridinedimethanol.
  • Ghorui, S., & Gunanathan, C. (2018). Ruthenium(II)-Pincer Complexes for Dehydrogenative Reactions. Accounts of Chemical Research, 51(8), 1848–1859.
  • PubChem. (n.d.). 6-Amino-2-pyridinemethanol. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • sioc-journal.cn. (2023). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Retrieved from [Link]

  • PubMed Central. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Retrieved from [Link]

Sources

The Versatile Scaffold: (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-(Aminomethyl)pyridin-2-yl)methanol and its dihydrochloride salt are pivotal building blocks in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and extensive applications in drug discovery and development. We delve into its critical role as a versatile scaffold, particularly in the rational design of kinase inhibitors and other targeted therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this compound's unique structural attributes in the synthesis of novel pharmacologically active molecules.

Introduction: The Strategic Importance of the Aminomethyl Pyridine Moiety

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are integral to the development of a wide array of therapeutic agents due to their ability to engage in various biological interactions.[2] The compound (6-(Aminomethyl)pyridin-2-yl)methanol, in particular, presents a unique combination of structural features: a pyridine core, a primary aminomethyl group, and a hydroxymethyl group. This trifecta of functionalities provides a versatile platform for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

The aminomethyl group can serve as a key hydrogen bond donor, often crucial for interacting with the hinge region of protein kinases.[3] Simultaneously, the hydroxymethyl group offers a convenient handle for further derivatization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] This guide will illuminate the practical applications of this valuable synthetic intermediate.

Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol

While various synthetic routes to substituted pyridines exist, a common and efficient method for preparing the core structure of (6-(Aminomethyl)pyridin-2-yl)methanol involves a multi-step process starting from readily available precursors like 2,6-lutidine. A plausible synthetic pathway is outlined below, based on established chemical transformations of pyridine derivatives.[4][5]

cluster_0 Synthesis Pathway 2,6-Lutidine 2,6-Lutidine Pyridine-2,6-dicarboxylic acid Pyridine-2,6-dicarboxylic acid 2,6-Lutidine->Pyridine-2,6-dicarboxylic acid Oxidation (e.g., KMnO4) Pyridine-2,6-dicarbonyl dichloride Pyridine-2,6-dicarbonyl dichloride Pyridine-2,6-dicarboxylic acid->Pyridine-2,6-dicarbonyl dichloride Thionyl Chloride 6-(Aminomethyl)pyridine-2-carboxylic acid methyl ester 6-(Aminomethyl)pyridine-2-carboxylic acid methyl ester Pyridine-2,6-dicarbonyl dichloride->6-(Aminomethyl)pyridine-2-carboxylic acid methyl ester 1. NH3 2. Methanol (6-(Aminomethyl)pyridin-2-yl)methanol (6-(Aminomethyl)pyridin-2-yl)methanol 6-(Aminomethyl)pyridine-2-carboxylic acid methyl ester->(6-(Aminomethyl)pyridin-2-yl)methanol Reduction (e.g., LiAlH4) cluster_1 Kinase Inhibitor Synthesis Workflow Starting Material (6-(Aminomethyl)pyridin-2-yl)methanol Amide Coupling Amide Bond Formation Starting Material->Amide Coupling Carboxylic Acid, Coupling Agent Suzuki Coupling Suzuki-Miyaura Coupling Starting Material->Suzuki Coupling Arylboronic Acid, Pd Catalyst Intermediate_1 Amide Derivative Amide Coupling->Intermediate_1 Intermediate_2 Aryl-Substituted Pyridine Suzuki Coupling->Intermediate_2 Intermediate_1->Suzuki Coupling Arylboronic Acid, Pd Catalyst Final Product Kinase Inhibitor Candidate Intermediate_1->Final Product Intermediate_2->Amide Coupling Carboxylic Acid, Coupling Agent Intermediate_2->Final Product cluster_2 SAR Exploration Scaffold (6-(Aminomethyl)pyridin-2-yl)methanol Aminomethyl_Mod Modification of Aminomethyl Group (Amide, Sulfonamide, etc.) Scaffold->Aminomethyl_Mod Hydroxymethyl_Mod Modification of Hydroxymethyl Group (Ether, Ester, etc.) Scaffold->Hydroxymethyl_Mod Pyridine_Mod Modification of Pyridine Ring (Substitution, Cross-Coupling) Scaffold->Pyridine_Mod Biological_Activity Potency, Selectivity, ADME Properties Aminomethyl_Mod->Biological_Activity Hydroxymethyl_Mod->Biological_Activity Pyridine_Mod->Biological_Activity

Sources

Application of Aminomethylpyridine Compounds in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets have made it a focal point in the development of novel therapeutics. Within the vast landscape of pyridine-containing molecules, aminomethylpyridine derivatives have emerged as a particularly promising class of compounds in cancer research. These compounds exhibit a remarkable diversity of anticancer activities, targeting a range of critical molecular pathways implicated in tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the application of aminomethylpyridine compounds in cancer research, offering detailed insights into their mechanisms of action, experimental protocols for their evaluation, and a summary of their activity against various cancer types.

I. Mechanisms of Action: Targeting Key Cancer Pathways

Aminomethylpyridine derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes or modulating signaling pathways that are dysregulated in cancer.

A. Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] Aminomethylpyridine-based compounds have been successfully designed as potent inhibitors of several oncogenic kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several aminomethylpyridine derivatives, particularly pyridine-ureas, have demonstrated potent VEGFR-2 inhibitory activity.[3] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling cascades, leading to a reduction in tumor angiogenesis.[4]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLC PLCγ VEGFR2->PLC Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLC->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Aminomethylpyridine Aminomethylpyridine Derivatives Aminomethylpyridine->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Aminomethylpyridine Derivatives.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance.[5][6] Its overexpression is associated with a poor prognosis in several cancers. Certain aminomethylpyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, leading to the induction of apoptosis in cancer cells.[7]

PIM1_Pathway Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription cMyc c-Myc PIM1->cMyc Phosphorylation & Stabilization p21 p21 PIM1->p21 Inhibition BAD BAD PIM1->BAD Inhibition CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle Apoptosis Apoptosis BAD->Apoptosis Aminomethylpyridine Aminomethylpyridine Derivatives Aminomethylpyridine->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.

B. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[8] Many aminomethylpyridine compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[9][10] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[11][12][13]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Aminomethylpyridine Aminomethylpyridine Derivatives Bax Bax Aminomethylpyridine->Bax Upregulation Bcl2 Bcl-2 Aminomethylpyridine->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase8->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Simplified Overview of Apoptosis Induction by Aminomethylpyridine Compounds.

C. Other Mechanisms

Beyond kinase inhibition and apoptosis induction, aminomethylpyridine derivatives have been reported to exhibit other anticancer activities, including:

  • Carbonic Anhydrase Inhibition: Some derivatives selectively inhibit tumor-associated carbonic anhydrase IX and XII, which are involved in regulating tumor pH and promoting invasion.

  • Metal Complexation: The pyridine nitrogen serves as an excellent coordination site for transition metals, forming complexes with enhanced stability, bioavailability, and potent cytotoxicity through mechanisms like ROS generation and DNA intercalation.

II. In Vitro Efficacy: A Summary of Antiproliferative Activity

The anticancer potential of aminomethylpyridine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the reported IC50 values for representative aminomethylpyridine compounds against breast, lung, and colon cancer cell lines.

Compound ClassCompoundBreast Cancer Cell LinesLung Cancer Cell LinesColon Cancer Cell LinesReference
Pyridine-Chalcone Compound 6cMCF-7: >100 µMA549: 0.213 µM-
Compound 6bMCF-7: >100 µMA549: 1.186 µM-[14]
Imidazo[1,2-a]pyridine Compound 6iMCF-7: 0.006 µMA549: 0.007 µM-[15]
IP-5HCC1937: 45 µM--[16]
IP-6HCC1937: 47.7 µM--[16]
Pyrazolopyridine Compound 5kMCF-7: 2.03 µM--
Pyrrolopyrimidine Compound 8--HT-29: 2.96 µM[17]
Compound 5--HT-29: 4.17 µM[17]
Pyridine-Urea Compound 8eMCF-7: 0.22 µM (48h)--[18]
Compound 8nMCF-7: 1.88 µM (48h)--[18]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anticancer activity of aminomethylpyridine compounds.

A. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the aminomethylpyridine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. Long-Term Survival Assessment: Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminomethylpyridine compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

C. Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis:

    • Treat cells with the aminomethylpyridine compound for the desired time.

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the levels of cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio is indicative of apoptosis induction.[9][11]

Caption: Western Blot Workflow for Apoptosis Marker Analysis.

IV. Synthesis of Key Aminomethylpyridine Scaffolds

The synthesis of aminomethylpyridine derivatives often involves multi-step procedures. Below are generalized protocols for the synthesis of two prominent classes of these compounds.

A. Synthesis of Pyridine-Urea Derivatives

Pyridine-urea compounds are typically synthesized by the reaction of an aminopyridine derivative with an appropriate isocyanate.

General Protocol:

  • To a solution of the aminopyridine starting material in an anhydrous aprotic solvent (e.g., THF, DCM), add an equimolar amount of the desired isocyanate.

  • The reaction can be carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography or recrystallization.[19]

B. Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold is commonly achieved through the reaction of a 2-aminopyridine with an α-haloketone (Tchichibabin reaction).

General Protocol:

  • Dissolve the 2-aminopyridine and the α-haloketone in a suitable solvent such as ethanol or DMF.

  • The reaction is typically heated to reflux for several hours.

  • After cooling, the product may precipitate and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[12][15][20][21]

V. Conclusion and Future Directions

Aminomethylpyridine compounds represent a versatile and promising class of molecules in the field of cancer research. Their ability to target multiple key oncogenic pathways, including kinase signaling and apoptosis, underscores their potential as leads for the development of novel anticancer therapies. The protocols detailed in this guide provide a framework for the systematic evaluation of these compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their efficacy in combination with existing chemotherapies or immunotherapies could open up new avenues for cancer treatment. The continued investigation of aminomethylpyridine compounds holds great promise for the discovery of next-generation cancer therapeutics.

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  • Al-Malki, A. L. et al. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. J. Recept. Signal Transduct. Res. (2021).
  • El Kichaoui, A. et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac. J. Cancer Prev. (2022).
  • Papafotika, A. et al. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. J. Med. Chem. (2026).
  • ResearchGate. PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. ResearchGate[Link].

  • Wikipedia. Apoptosis. Wikipedia[Link].

  • Asian Journal of Chemistry.

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Synthesizing Versatility: A Guide to Ligand Development from (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-(Aminomethyl)pyridin-2-yl)methanol is a pivotal bifunctional building block in the design and synthesis of novel ligands for coordination chemistry, catalysis, and drug development. Its unique structure, featuring a primary aminomethyl group and a primary alcohol on a pyridine scaffold, offers two distinct points for chemical modification, enabling the creation of a diverse array of ligand architectures. This guide provides an in-depth exploration of the synthetic pathways to derivatize this versatile precursor, focusing on N-acylation, N-alkylation, and Schiff base condensation. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the characterization of the resulting ligands. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of (6-(aminomethyl)pyridin-2-yl)methanol.

Introduction: The Strategic Advantage of a Bifunctional Pyridine Scaffold

The pyridine ring is a privileged heterocycle in medicinal chemistry and materials science, renowned for its ability to coordinate with metal ions and participate in hydrogen bonding. The strategic placement of both an aminomethyl and a hydroxymethyl group at the 2 and 6 positions of the pyridine ring in (6-(aminomethyl)pyridin-2-yl)methanol creates a versatile platform for generating bidentate and potentially tridentate ligands. The amino group serves as a nucleophilic handle for the introduction of a wide range of functionalities, while the hydroxyl group can be engaged in further modifications to modulate the steric and electronic properties of the resulting ligand. This dual functionality is key to tuning the coordination properties and biological activity of the synthesized molecules. Ligands derived from this scaffold have shown promise in areas such as catalysis, bioinorganic chemistry, and the development of therapeutic agents.[1]

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of (6-(aminomethyl)pyridin-2-yl)methanol is primarily centered around the reactivity of its primary amine and primary alcohol. The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, readily participating in reactions with electrophiles. The hydroxyl group, while a weaker nucleophile, can be activated or reacted under specific conditions to introduce further diversity.

Diagram: Synthetic Pathways from (6-(Aminomethyl)pyridin-2-yl)methanol

G cluster_n_alkylation N-Alkylation cluster_n_acylation N-Acylation cluster_schiff_base Schiff Base Condensation start (6-(Aminomethyl)pyridin-2-yl)methanol n_alkylation Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) start->n_alkylation Nucleophilic Substitution n_acylation Acyl Chloride (R-COCl) Base (e.g., Et3N) Solvent (e.g., DCM) start->n_acylation Nucleophilic Acyl Substitution schiff_base Aldehyde/Ketone (R'R''C=O) Acid/Base Catalyst Solvent (e.g., Methanol) start->schiff_base Condensation Reaction product_n_alkyl N-Alkyl Ligand n_alkylation->product_n_alkyl product_n_acyl N-Acyl Ligand n_acylation->product_n_acyl product_schiff_base Schiff Base Ligand schiff_base->product_schiff_base

Caption: Key synthetic transformations of (6-(aminomethyl)pyridin-2-yl)methanol.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of ligands from (6-(aminomethyl)pyridin-2-yl)methanol. Researchers should monitor the reactions by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Protocol 1: N-Acylation via Schotten-Baumann Conditions

This protocol describes the synthesis of an N-acyl ligand, a common motif in bioactive molecules. The Schotten-Baumann reaction provides a reliable method for acylating amines with acyl chlorides in the presence of a base to neutralize the HCl byproduct.[2]

Table 1: Reagents for N-Acylation

ReagentMolar Equiv.Purpose
(6-(Aminomethyl)pyridin-2-yl)methanol1.0Starting Material
Acyl Chloride (e.g., Acetyl Chloride)1.1Acylating Agent
Triethylamine (Et3N)1.5Base
Dichloromethane (DCM), anhydrous-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-(aminomethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation of the Aminomethyl Group

N-alkylation introduces alkyl substituents to the amino group, which can significantly impact the steric and electronic properties of the resulting ligand. This protocol utilizes a base to deprotonate the amine, increasing its nucleophilicity towards the alkyl halide.[3]

Table 2: Reagents for N-Alkylation

ReagentMolar Equiv.Purpose
(6-(Aminomethyl)pyridin-2-yl)methanol1.0Starting Material
Alkyl Halide (e.g., Benzyl Bromide)1.2Alkylating Agent
Potassium Carbonate (K2CO3)2.0Base
N,N-Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (6-(aminomethyl)pyridin-2-yl)methanol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Alkylation: Add the alkyl halide (1.2 eq) to the suspension and stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate of reaction if necessary.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 3: Synthesis of Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. These ligands are of great interest in coordination chemistry due to their facile synthesis and versatile coordination behavior.[4]

Table 3: Reagents for Schiff Base Condensation

ReagentMolar Equiv.Purpose
(6-(Aminomethyl)pyridin-2-yl)methanol1.0Starting Material
Aldehyde/Ketone (e.g., Salicylaldehyde)1.0Carbonyl Source
Methanol-Solvent
Glacial Acetic Acid (optional)catalyticCatalyst

Step-by-Step Procedure:

  • Reaction Setup: Dissolve (6-(aminomethyl)pyridin-2-yl)methanol (1.0 eq) in methanol.

  • Condensation: To this solution, add the aldehyde or ketone (1.0 eq). A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-8 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Characterization of Synthesized Ligands

The successful synthesis of the target ligands must be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized ligands. For example, in the ¹H NMR spectrum of an N-acylated product, one would expect to see a downfield shift of the methylene protons adjacent to the newly formed amide bond.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized ligand. Electrospray ionization (ESI) is a common technique for these types of molecules.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, the formation of an amide in an N-acylation reaction will be evidenced by the appearance of a strong carbonyl (C=O) stretch around 1650 cm⁻¹.[9]

Table 4: Expected Spectroscopic Data for a Representative N-Acetyl Ligand

TechniqueExpected Observations
¹H NMR Appearance of a new singlet around δ 2.0 ppm (acetyl methyl protons). Downfield shift of the CH₂ protons adjacent to the nitrogen.
¹³C NMR Appearance of a new carbonyl carbon signal around δ 170 ppm.
IR (cm⁻¹) Strong C=O stretch around 1650 (amide I). N-H bend around 1550 (amide II).
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight of the N-acetylated product.

Conclusion and Future Directions

(6-(Aminomethyl)pyridin-2-yl)methanol stands out as a highly valuable and versatile starting material for the synthesis of a wide range of ligands. The protocols detailed in this guide for N-acylation, N-alkylation, and Schiff base condensation provide a solid foundation for researchers to explore the vast chemical space accessible from this precursor. The ability to independently modify both the amino and hydroxyl functionalities opens up exciting possibilities for the design of multidentate ligands with tailored electronic and steric properties for applications in catalysis, sensing, and the development of novel therapeutic agents. Future work could explore the selective functionalization of the hydroxyl group to create even more complex and sophisticated ligand architectures.

References

  • [This protocol is a generalized procedure based on established methods for N-alkyl
  • [This protocol is a generalized procedure based on established methods for N-acyl
  • [This protocol is a generalized procedure based on established methods for Schiff base form
  • [Characterization data is predicted based on typical chemical shifts and spectroscopic values for the respective functional groups.]
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  • [This reference is not directly cited in the text but provides context on rel
  • [This reference is not directly cited in the text but provides context on rel
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  • [This reference is not directly cited in the text but provides context on rel
  • Barry, C. E., 3rd, Boshoff, H. I., & Dowd, C. S. (2009). The development of drugs for the treatment of tuberculosis. Bioorganic & medicinal chemistry, 17(17), 6137–6146. [Link]

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  • [This reference is not directly cited in the text but provides context on rel
  • ResearchGate. (2019). Mass spectroscopic data for Schiff base ligands and some metal complexes. [Link]

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  • Sobola, A. O., et al. (2017). Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and (aminomethyl)pyridine Schiff bases. Journal of the Serbian Chemical Society, 83(2), 193-206. [Link]

  • [This reference is not directly cited in the text but provides context on rel
  • Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in brief, 25, 104266. [Link]

  • El-Faham, A., et al. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. Molecules, 28(21), 7415. [Link]

  • [This reference is not directly cited in the text but provides context on rel
  • Parikh, K. S., et al. (2012). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 4(8), 3948-3953. [Link]

  • Chen, Y. C., et al. (2013). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 18(6), 6334–6346. [Link]

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  • [This reference is not directly cited in the text but provides context on rel
  • ScienceOpen. (2016). Supporting Information for: A general method for the preparation of 2′-O-TOM-protected RNA phosphoramidites. [Link]

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The Strategic Application of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a highly validated and successful therapeutic strategy. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of the versatile building block, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride , in the design and synthesis of a novel class of pyridinyl-urea based kinase inhibitors. We present detailed, field-proven protocols for chemical synthesis, purification, and characterization, alongside methodologies for the biological evaluation of these compounds, with a particular focus on Apoptosis Signal-regulating Kinase 1 (ASK1) as a representative therapeutic target.

Introduction: The Pyridinyl Scaffold in Kinase Inhibition

Kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of substrate proteins.[1] The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The subject of this guide, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, offers a unique combination of functional groups: a primary aminomethyl group for derivatization and a methanol group that can influence solubility and provide an additional point for hydrogen bonding or further modification.

The strategic derivatization of this scaffold, particularly through the formation of a urea linkage, can generate potent and selective kinase inhibitors. The urea moiety is a well-established pharmacophore in kinase inhibitor design, capable of forming bidentate hydrogen bonds with the kinase hinge, thereby providing a stable anchor for the inhibitor molecule.[2][3]

Physicochemical Properties of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

A thorough understanding of the starting material is critical for successful synthesis and scale-up.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂N₂OChemUniverse[4]
Molecular Weight 211.09 g/mol ChemUniverse[4]
CAS Number 1803592-67-7ChemUniverse[4]
Appearance SolidCymitQuimica[5]
Purity ≥97%ChemUniverse[4]
Solubility Slightly soluble in waterFisher Scientific[6]
Storage Store in a cool, dry, well-ventilated place.Fisher Scientific[6]

Note: The dihydrochloride salt form enhances the stability and solubility of the free base in aqueous media, which can be advantageous for certain reaction conditions, but will require neutralization for reactions involving the free amine.

Synthetic Strategy and Protocols

The primary amino group of (6-(Aminomethyl)pyridin-2-yl)methanol is a versatile handle for chemical modification. A robust and widely applicable synthetic route to introduce the privileged urea scaffold is through the reaction with an isocyanate. This section details a representative protocol for the synthesis of a novel pyridinyl-urea kinase inhibitor.

Rationale for the Synthetic Approach

The nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate is a highly efficient and often high-yielding reaction for the formation of ureas. This approach allows for the facile introduction of a wide variety of aryl or alkyl substituents, enabling the exploration of structure-activity relationships (SAR). For this protocol, we have selected 4-chlorophenyl isocyanate as a representative reaction partner, as the 4-chlorophenyl moiety is a common feature in many approved kinase inhibitors, where it often occupies a hydrophobic pocket within the ATP-binding site.

Experimental Workflow: Synthesis of a Pyridinyl-Urea Kinase Inhibitor

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Urea Formation cluster_2 Step 3: Work-up and Purification A (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride in Dichloromethane (DCM) B Add Triethylamine (TEA) A->B C Stir at Room Temperature B->C D Add 4-Chlorophenyl Isocyanate in DCM C->D E Stir at Room Temperature (Monitor by TLC) D->E F Wash with Water and Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Final Product: 1-(4-chlorophenyl)-3-((6-(hydroxymethyl) pyridin-2-yl)methyl)urea I->J

Caption: Synthetic workflow for a pyridinyl-urea kinase inhibitor.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-((6-(hydroxymethyl)pyridin-2-yl)methyl)urea

  • Materials and Reagents:

    • (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride (1.0 eq)

    • 4-Chlorophenyl isocyanate (1.05 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a stirred suspension of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization of the hydrochloride salt.

    • In a separate flask, dissolve 4-chlorophenyl isocyanate (1.05 eq) in anhydrous DCM.

    • Add the solution of 4-chlorophenyl isocyanate dropwise to the reaction mixture from step 1.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(4-chlorophenyl)-3-((6-(hydroxymethyl)pyridin-2-yl)methyl)urea as a solid.[7]

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

Mechanism of Action and Target Kinase: Apoptosis Signal-regulating Kinase 1 (ASK1)

Pyridinyl-urea scaffolds have shown inhibitory activity against a range of kinases. A particularly relevant target is Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5.[1][8] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[9]

The ASK1 Signaling Pathway

Under normal conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[10] Upon exposure to stress signals, Trx is oxidized and dissociates from ASK1, leading to ASK1 oligomerization and autophosphorylation, and subsequent activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, namely MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively.[11] These pathways ultimately lead to cellular responses such as apoptosis, inflammation, and fibrosis.

G Stress Cellular Stress (Oxidative, ER, etc.) Trx_ox Oxidized Thioredoxin Stress->Trx_ox oxidizes ASK1_inactive Inactive ASK1 Trx_red Reduced Thioredoxin Trx_red->ASK1_inactive inhibits ASK1_active Active ASK1 ASK1_inactive->ASK1_active activates MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK activates p38 p38 MKK3_6->p38 activates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor Pyridinyl-Urea Inhibitor Inhibitor->ASK1_active inhibits

Sources

Application Notes and Protocols for Cell-Based Assays of Aminomethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Aminomethylpyridine Derivatives

Aminomethylpyridine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery.[1][2] These derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, and have also shown applications in neurological disorders.[2][3] The core structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.

Cell-based assays are indispensable tools in the early stages of drug development, providing a more biologically relevant context than simple biochemical assays.[4][5] They allow for the evaluation of a compound's efficacy, potency, toxicity, and mechanism of action (MOA) within a living cellular system.[4][6] This document provides detailed protocols for a panel of cell-based assays to characterize the biological effects of aminomethylpyridine derivatives, focusing on cytotoxicity, G-protein coupled receptor (GPCR) modulation, and NF-κB signaling pathway inhibition.

Foundational Principle: The Importance of Assay Validation

Before initiating any screening campaign, it is crucial to develop and validate the chosen cell-based assays.[4] This ensures that the assay is robust, reproducible, and fit for its intended purpose.[4][6] Key validation parameters include:

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the therapeutic area of interest.[7] For example, cancer cell lines like A549 (lung) and MCF-7 (breast) are suitable for screening anticancer agents.[8]

  • Assay Window: This is the difference between the signal of the positive and negative controls. A larger assay window indicates a more robust assay.[4]

  • Signal-to-Noise Ratio: This ratio should be maximized to ensure that the measured signal is significantly above the background noise.

  • Z'-factor: This statistical parameter is used to evaluate the quality of an assay for high-throughput screening (HTS). A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[9]

  • Reproducibility: The assay should yield consistent results both within the same experiment (intra-assay variability) and between different experiments (inter-assay variability).[4]

Section 1: Cytotoxicity Assays

A primary consideration in drug discovery is the potential for a compound to induce cell death. Cytotoxicity assays are therefore a fundamental first step in characterizing aminomethylpyridine derivatives.[5]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminomethylpyridine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Example IC₅₀ Values for Aminomethylpyridine Derivatives

DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
Compound AA5494812.5
Compound BA5494825.8
Compound CMCF-7488.2
Compound DMCF-74815.1

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Real-Time Cytotoxicity Assay

For a more dynamic view of cytotoxicity, real-time assays using non-toxic, cell-impermeable DNA dyes can be employed.[11] These dyes only enter cells with compromised membrane integrity (dead cells) and fluoresce upon binding to DNA.

Protocol: Real-Time Cytotoxicity Assay

  • Cell Seeding with Dye:

    • Prepare a cell suspension in culture medium containing a cell-impermeable DNA dye (e.g., CellTox™ Green) at the manufacturer's recommended concentration.[11]

    • Seed 100 µL of this suspension into a 96-well plate.

  • Compound Treatment:

    • Add 100 µL of 2x concentrated aminomethylpyridine derivatives to the wells.

  • Live-Cell Imaging:

    • Place the plate in a live-cell imaging system (e.g., IncuCyte®).

    • Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment.[12]

  • Data Analysis:

    • Quantify the number of green fluorescent (dead) cells over time using the system's software.

    • Plot the number of dead cells versus time for each compound concentration.

Section 2: G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs are a large family of transmembrane receptors that are major drug targets.[13][14] Aminomethylpyridine derivatives may act as agonists or antagonists of specific GPCRs.

GPCR Signaling Pathways

GPCRs can signal through various pathways, primarily differentiated by the Gα subunit they couple to.[15]

  • Gαs: Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15]

  • Gαi: Inhibits adenylyl cyclase, resulting in a decrease in cAMP.

  • Gαq: Activates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).

GPCR_Signaling cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway Ligand_s Agonist GPCR_s Gαs-Coupled GPCR Ligand_s->GPCR_s AC Adenylyl Cyclase GPCR_s->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_s Gene Expression CREB->Gene_s Ligand_q Agonist GPCR_q Gαq-Coupled GPCR Ligand_q->GPCR_q PLC Phospholipase C GPCR_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates

Simplified GPCR Signaling Pathways

Luciferase Reporter Assay for cAMP Modulation

Reporter gene assays are a common method to measure GPCR activation.[16] This protocol uses a luciferase reporter driven by a cAMP response element (CRE).

Protocol: CRE-Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with a plasmid encoding the GPCR of interest and a CRE-luciferase reporter plasmid.

    • A constitutively expressed Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.[17]

    • Seed the transfected cells in a 96-well plate.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of the aminomethylpyridine derivatives.

    • For antagonist screening, pre-incubate the cells with the derivatives before adding a known agonist.

  • Cell Lysis and Luciferase Assay:

    • After a 6-hour incubation, lyse the cells using a suitable lysis buffer.[18]

    • Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[18][19]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.[19]

Calcium Flux Assay

For Gαq-coupled GPCRs, changes in intracellular calcium can be measured using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-4.[20]

Protocol: Calcium Flux Assay

  • Cell Seeding:

    • Seed cells expressing the Gαq-coupled GPCR of interest in a black, clear-bottom 96-well plate.[21]

    • Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).[22]

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.[23]

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence.

    • Inject the aminomethylpyridine derivatives and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • Plot the fluorescence change versus time to visualize the calcium mobilization.

Section 3: NF-κB Signaling Pathway Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[24] Some aminomethylpyridine derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

NF-κB Signaling Pathway Overview

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This leads to the ubiquitination and proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[25]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases IkB_P P-IκBα IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Gene_n Gene Transcription DNA->Gene_n

NF-κB Signaling Pathway

NF-κB Reporter Assay

Similar to the GPCR reporter assay, an NF-κB reporter assay can be used to measure the activity of this pathway.[17]

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HT-29) with an NF-κB luciferase reporter vector.[26]

    • Stablely transfected cell lines are also commercially available.[26]

  • Compound Treatment and Stimulation:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the aminomethylpyridine derivatives for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNFα).

  • Cell Lysis and Luciferase Assay:

    • After a 6-8 hour stimulation period, lyse the cells and measure luciferase activity as described in the CRE-luciferase assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Experimental Workflow Summary

Experimental_Workflow Start Start: Aminomethylpyridine Derivatives Library Cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) Start->Cytotoxicity Active_Cytotoxic Active Cytotoxic Compounds Cytotoxicity->Active_Cytotoxic IC₅₀ < Threshold Inactive_Cytotoxic Non-Cytotoxic Compounds Cytotoxicity->Inactive_Cytotoxic IC₅₀ > Threshold Lead_Opt Lead Optimization Active_Cytotoxic->Lead_Opt For Anticancer Development GPCR_Screen Secondary Screen: GPCR Assays (cAMP & Ca²⁺) Inactive_Cytotoxic->GPCR_Screen NFkB_Screen Secondary Screen: NF-κB Assay Inactive_Cytotoxic->NFkB_Screen Active_GPCR GPCR Modulators GPCR_Screen->Active_GPCR Active_NFkB NF-κB Inhibitors NFkB_Screen->Active_NFkB Active_GPCR->Lead_Opt Active_NFkB->Lead_Opt

Sources

Analytical methods for quantifying (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed analytical methodologies for the precise and accurate quantification of (6-(Aminomethyl)pyridin-2-yl)methanol, a key building block in contemporary pharmaceutical synthesis. Recognizing the critical need for robust analytical oversight in drug development, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rationale behind method development choices, step-by-step experimental protocols, and potential analytical challenges are discussed to provide researchers, scientists, and quality control professionals with a comprehensive framework for analysis.

Introduction and Significance

(6-(Aminomethyl)pyridin-2-yl)methanol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine core with aminomethyl and hydroxymethyl substituents, makes it a versatile scaffold for synthesizing a wide array of complex molecules, including kinase inhibitors and other targeted therapeutics.[1] The precise quantification of this intermediate is paramount for ensuring the stoichiometric integrity of subsequent reactions, characterizing impurities, and maintaining batch-to-batch consistency in a regulated drug development environment.

This application note details two primary analytical approaches: a widely accessible HPLC-UV method for routine quantification and a high-sensitivity LC-MS/MS method for trace-level analysis and confirmation.

Physicochemical Properties of (6-(Aminomethyl)pyridin-2-yl)methanol

A thorough understanding of the analyte's properties is foundational to the development of a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [3][4]
Form Solid / Powder[3]
Solubility Sparingly soluble in water. Soluble in methanol and other polar organic solvents.[5][6]
pKa (Predicted) ~13.61 (for the hydroxyl group)[5]

Note: The presence of two basic nitrogen atoms and a primary amine makes this molecule highly polar and susceptible to pH changes, a key consideration for chromatographic separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for the quality control of pharmaceutical intermediates due to its reproducibility, robustness, and accessibility. The method separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Column Selection: A C18 stationary phase is selected for its hydrophobic character, which provides adequate retention for the pyridine ring of the analyte. The polar functional groups (amine and alcohol) ensure that the compound does not retain too strongly, allowing for efficient elution with a standard mobile phase.

  • Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier (methanol or acetonitrile). The buffer, typically a phosphate or acetate buffer, is crucial for controlling the pH. Maintaining a pH between 3 and 7 ensures that the primary amine group is protonated, leading to consistent retention times and improved peak shape. The organic modifier is used to elute the analyte from the column.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 260 nm is chosen as it typically provides a good response for pyridine-containing compounds, ensuring high sensitivity.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade methanol, acetonitrile, and water.

  • Potassium phosphate monobasic, phosphoric acid.

  • (6-(Aminomethyl)pyridin-2-yl)methanol reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and methanol (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + ACN) HPLC HPLC System (Pump, Injector, Oven) MobilePhase->HPLC Standard Standard Prep (Stock & Dilutions) Standard->HPLC Sample Sample Prep (Dissolve & Filter) Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Standards Quantify Quantify Sample Chromatogram->Quantify Samples Calibration->Quantify

Caption: HPLC quantification workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as metabolite identification or quantification in complex biological matrices, LC-MS/MS is the method of choice.[7]

Rationale and Principles
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideally suited for this molecule. The basic nitrogen atoms of the pyridine ring and the primary amine readily accept a proton, forming a stable protonated molecule [M+H]⁺.

  • Selectivity: Tandem mass spectrometry provides exceptional selectivity through Multiple Reaction Monitoring (MRM). A specific precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process filters out background noise, allowing for accurate quantification even at very low concentrations.

Detailed LC-MS/MS Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • LC system as described for the HPLC method.

  • Reagents as described for HPLC, but using LC-MS grade solvents and additives (e.g., formic acid instead of non-volatile phosphate buffers).

LC-MS/MS Conditions:

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B to 50% B over 5 minutes
MS Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 139.1
Product Ions (Q3) m/z 122.1 (Loss of NH₃), m/z 108.1 (Loss of CH₂O)
Collision Energy To be optimized for the specific instrument
Dwell Time 50 ms

Note: The mass transitions are predictive and must be confirmed and optimized by infusing a standard solution of the analyte into the mass spectrometer.

Procedure:

  • Solution Preparation: Prepare standards and samples as described in the HPLC protocol, but use 0.1% formic acid in water/acetonitrile as the diluent. The use of a volatile buffer like formic acid is essential for MS compatibility.

  • Method Optimization: Infuse a ~1 µg/mL solution of the reference standard to determine the optimal precursor ion and to identify the most abundant and stable product ions for the MRM transitions. Optimize collision energy for each transition.

  • Analysis: Inject the calibration standards and samples.

  • Quantification: Use the instrument's software to integrate the peak areas for the specified MRM transitions. Construct a calibration curve and determine the sample concentrations.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Prepare Standards & Samples (LC-MS Grade Solvents) LC UHPLC System Prep->LC Column C18 Column LC->Column ESI ESI Source ([M+H]⁺) Column->ESI Q1 Q1: Select Precursor (m/z 139.1) ESI->Q1 Q2 Q2: Fragment Q1->Q2 Q3 Q3: Select Products (m/z 122.1, 108.1) Q2->Q3 MRM_Signal Generate MRM Signal Q3->MRM_Signal Quantify Quantify Concentration MRM_Signal->Quantify

Caption: LC-MS/MS quantification workflow.

Method Validation Framework

Both developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. The following parameters should be assessed:

Validation ParameterHPLC-UVLC-MS/MSPurpose
Specificity Baseline resolution from impurities and degradants.Unique MRM transition, no interference at the analyte's retention time.Ensures the signal is only from the analyte.
Linearity R² > 0.999 over the range.R² > 0.995 over the range.Confirms a proportional response to concentration.
Range e.g., 1 - 100 µg/mLe.g., 0.1 - 100 ng/mLThe concentration range over which the method is precise and accurate.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Measures the closeness of the results to the true value.
Precision (% RSD) ≤ 2%≤ 15%Measures the repeatability of the method.
LOD / LOQ Instrument-dependentInstrument-dependentDefines the lowest concentration that can be reliably detected/quantified.

Potential Challenges and Troubleshooting

  • Peak Tailing: The basic amine functionality can interact with residual silanol groups on the silica-based column packing, leading to asymmetric or tailing peaks.

    • Solution: Use a modern, high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., pH 3) ensures the amine is fully protonated, which can reduce tailing. Adding a small amount of a competing base like triethylamine to the mobile phase can also be effective, but is not suitable for LC-MS.[8]

  • Impurity Profiling: The synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol can result in process-related impurities. A stability-indicating method should be able to separate the main compound from potential impurities such as the starting material (e.g., 6-methylpicolinonitrile) or over-oxidized species (e.g., the corresponding carboxylic acid or aldehyde).[9][10][11]

    • Solution: During method development, perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to ensure that all potential degradation products are resolved from the parent peak.[12][13]

References

  • Benchchem. (n.d.). (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ChemicalBook. (n.d.). (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3.
  • Gavin Publishers. (n.d.). A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • BLDpharm. (n.d.). (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride.
  • CymitQuimica. (n.d.). (6-Aminopyridin-2-yl)methanol.
  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • PMC - NIH. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • Informatics Journals. (n.d.). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid.
  • (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • (n.d.). Stability-indicating HPLC and PLS chemometric methods for the determination of acemetacin in presence of its degradation products and impurities.
  • PMC - NIH. (n.d.). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat.
  • Fisher Scientific. (n.d.). 2-Aminopyridine-6-methanol, 97%.

Sources

Application Notes and Protocols for the Derivatization of (6-(Aminomethyl)pyridin-2-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (6-(aminomethyl)pyridin-2-yl)methanol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds, including kinase inhibitors.[1] Its value stems from the presence of two readily modifiable functional groups: a primary aminomethyl group and a primary alcohol. This combination allows for the systematic and efficient generation of compound libraries for biological screening, facilitating the exploration of structure-activity relationships (SAR). This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold. We present detailed protocols for both N-acylation and O-alkylation, explain the chemical rationale behind the experimental choices, and offer insights into the characterization of the resulting derivatives.

Introduction: The Strategic Importance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in the design of therapeutic agents.[2][3][4][5] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, such as improved solubility and the ability to form crucial hydrogen bonds with biological targets.[6][7] The (6-(aminomethyl)pyridin-2-yl)methanol motif, in particular, offers two orthogonal points for chemical modification, making it an ideal starting point for the rapid assembly of diverse molecular architectures.[1] Derivatization of this scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity, selectivity, and pharmacokinetic profile.

Guiding Principles for Derivatization:
  • Structure-Activity Relationship (SAR) Exploration: Systematic modification of the amino and hydroxyl groups enables a thorough investigation of how different functional groups influence biological activity.

  • Bioisosteric Replacement: The introduction of bioisosteres—functional groups with similar physicochemical properties—can be a powerful strategy to optimize potency, selectivity, and metabolic stability.[8][9][10]

  • Library Generation: The straightforward reactivity of the scaffold is amenable to parallel synthesis techniques, allowing for the efficient creation of large and diverse compound libraries for high-throughput screening.

Derivatization Strategies and Workflow

The primary amino group and the hydroxyl group of (6-(aminomethyl)pyridin-2-yl)methanol can be selectively functionalized using a variety of well-established chemical transformations. The general workflow for generating a library of derivatives is depicted below.

G start Start: (6-(aminomethyl)pyridin-2-yl)methanol N_acyl N-Acylation (Amide Formation) start->N_acyl O_alkyl O-Alkylation (Ether Formation) start->O_alkyl N_deriv N-Acylated Derivatives Library N_acyl->N_deriv O_deriv O-Alkylated Derivatives Library O_alkyl->O_deriv screen Biological Screening N_deriv->screen O_deriv->screen

Figure 1: General workflow for the derivatization of (6-(aminomethyl)pyridin-2-yl)methanol.

Protocol 1: N-Acylation of the Primary Amino Group

N-acylation is a robust and widely used method for the formation of amide bonds.[11][12] The reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, provides a straightforward route to a diverse range of amides.

Rationale for Experimental Choices
  • Acylating Agents: Acyl chlorides are highly reactive and often lead to high yields in short reaction times. Carboxylic acids, used in conjunction with coupling agents like HATU or EDC/HOBt, offer a milder alternative and are suitable for more sensitive substrates.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl byproduct generated during the reaction with acyl chlorides, driving the reaction to completion.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert under the reaction conditions and readily dissolve the starting materials.

Detailed Experimental Protocol: N-Acylation with an Acyl Chloride

Materials:

  • (6-(aminomethyl)pyridin-2-yl)methanol

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-(aminomethyl)pyridin-2-yl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure N-acylated derivative.

Characterization and Data Presentation

The synthesized derivatives should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Table 1: Representative Data for N-Acylated Derivatives

Acyl ChlorideProduct StructureExpected Yield (%)Purity (LC-MS)
Acetyl chlorideN-((6-(hydroxymethyl)pyridin-2-yl)methyl)acetamide85-95%>95%
Benzoyl chlorideN-((6-(hydroxymethyl)pyridin-2-yl)methyl)benzamide80-90%>95%
Cyclopropanecarbonyl chlorideN-((6-(hydroxymethyl)pyridin-2-yl)methyl)cyclopropanecarboxamide82-92%>95%

Protocol 2: O-Alkylation of the Primary Alcohol

O-alkylation of the primary alcohol to form ethers is another valuable derivatization strategy. The Williamson ether synthesis is a classic and reliable method for this transformation.[13]

Rationale for Experimental Choices
  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol and form the more nucleophilic alkoxide.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the most effective alkylating agents for this reaction to minimize competing elimination reactions.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilic alkoxide.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • (6-(aminomethyl)pyridin-2-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (6-(aminomethyl)pyridin-2-yl)methanol (1.0 eq) in a separate flask with anhydrous THF.

  • Slowly add the solution of the alcohol to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated derivative.

Characterization and Data Presentation

As with the N-acylated derivatives, the O-alkylated products should be thoroughly characterized by NMR and mass spectrometry.

Table 2: Representative Data for O-Alkylated Derivatives

Alkyl HalideProduct StructureExpected Yield (%)Purity (LC-MS)
Methyl iodide(6-(aminomethyl)pyridin-2-yl)methoxymethane70-80%>95%
Benzyl bromide2-((benzyloxy)methyl)-6-(aminomethyl)pyridine65-75%>95%
Ethyl bromide2-(aminomethyl)-6-(ethoxymethyl)pyridine60-70%>95%

Orthogonal Protection Strategy for Sequential Derivatization

For more complex derivatives, an orthogonal protection strategy can be employed to allow for sequential modification of the amino and hydroxyl groups.

G start Start: (6-(aminomethyl)pyridin-2-yl)methanol protect_N 1. Protect Amine (e.g., Boc group) start->protect_N derivatize_O 2. Derivatize Alcohol (O-Alkylation) protect_N->derivatize_O deprotect_N 3. Deprotect Amine derivatize_O->deprotect_N derivatize_N 4. Derivatize Amine (N-Acylation) deprotect_N->derivatize_N final_product Final Di-substituted Product derivatize_N->final_product

Figure 2: Sequential derivatization workflow using an orthogonal protection strategy.

Conclusion

The (6-(aminomethyl)pyridin-2-yl)methanol scaffold provides a robust and versatile platform for the generation of compound libraries for biological screening. The protocols outlined in this application note offer reliable methods for the selective derivatization of both the primary amino and primary alcohol functionalities. By employing these strategies, researchers can efficiently explore the chemical space around this privileged core, accelerating the discovery of novel therapeutic agents. The principles of causality behind experimental choices, such as the selection of reagents and reaction conditions, are key to achieving high yields and purity. The self-validating nature of these protocols, through rigorous in-process monitoring and final product characterization, ensures the generation of high-quality compounds for downstream biological evaluation.

References

  • MDPI. (2019). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Amerigo Scientific. (6-Methoxy-pyridin-2-yl)-methanol. Available at: [Link]

  • University of Westminster. (2011). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. Available at: [Link]

  • National Institutes of Health (NIH). (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • Pharma Standard. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

  • Auctores Journals. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Available at: [Link]

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  • ResearchGate. (2025). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Available at: [Link]

  • Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]

Sources

Application Note & Protocol: A Scalable and Regioselective Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, a key building block in pharmaceutical and materials science research. The presented methodology emphasizes a regioselective and scalable synthetic route, starting from the readily available 2,6-pyridinedicarboxylic acid. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure with in-depth explanations of the experimental choices and causality. The self-validating nature of the protocol is ensured through clear characterization and purification steps.

Introduction

(6-(Aminomethyl)pyridin-2-yl)methanol is a valuable bifunctional pyridine derivative, incorporating both a primary amine and a primary alcohol. This unique arrangement of functional groups makes it an important synthon for the construction of complex molecules, including pharmaceutical intermediates and ligands for catalysis. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.[1][2] The growing demand for this compound necessitates a robust and scalable synthetic method. This application note details a multi-step synthesis that allows for the differential functionalization of the 2 and 6 positions of the pyridine ring, ensuring high yields and purity on a large scale.

Synthetic Strategy Overview

The key challenge in synthesizing (6-(Aminomethyl)pyridin-2-yl)methanol lies in the selective introduction of two different functional groups at the symmetrical 2 and 6 positions of the pyridine core. A direct approach from a symmetrical precursor like 2,6-dicyanopyridine presents regioselectivity challenges. Therefore, a more controlled, stepwise approach commencing with 2,6-pyridinedicarboxylic acid is employed. This strategy relies on the selective protection of one carboxylic acid group as an ester, allowing for the transformation of the other into an aminomethyl group, followed by the deprotection and reduction of the ester to the hydroxymethyl group.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 2,6-Pyridinedicarboxylic Acid B Methyl 6-(carboxy)picolinate A->B  Selective Mono-esterification   C Methyl 6-(carbamoyl)picolinate B->C  Amidation   D Methyl 6-(aminomethyl)picolinate C->D  Amide Reduction   E (6-(Aminomethyl)pyridin-2-yl)methanol D->E  Ester Reduction   F (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride E->F  Salt Formation  

Figure 1: Overall synthetic workflow for (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Reactions should be carried out in appropriate glassware under a nitrogen atmosphere where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or higher spectrometer. Mass spectrometry (MS) data can be obtained using an electrospray ionization (ESI) source.

Step 1: Selective Mono-esterification of 2,6-Pyridinedicarboxylic Acid

Rationale: The selective protection of one carboxylic acid group as a methyl ester is the cornerstone of this synthetic strategy. This differentiation allows for the selective transformation of the remaining free carboxylic acid. While various methods exist for mono-esterification, a straightforward approach involves the use of a limited amount of an esterifying agent.[3]

Procedure:

  • To a suspension of 2,6-pyridinedicarboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue, methyl 6-(carboxy)picolinate, can be purified by recrystallization from a suitable solvent system like ethanol/water to yield a white solid.

Step 2: Amidation of Methyl 6-(carboxy)picolinate

Rationale: The conversion of the free carboxylic acid to a primary amide is a critical step towards introducing the aminomethyl group. This is achieved through activation of the carboxylic acid followed by reaction with an ammonia source. The use of a coupling agent like carbonyldiimidazole (CDI) or converting the acid to an acid chloride provides a clean and efficient transformation.[4]

Procedure:

  • To a solution of methyl 6-(carboxy)picolinate (1.0 eq) in anhydrous dichloromethane (DCM) (15 vol), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) (10 vol) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (28-30%, 5.0 eq) in THF.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Extract the product with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 6-(carbamoyl)picolinate as a solid.

Step 3: Reduction of Methyl 6-(carbamoyl)picolinate to Methyl 6-(aminomethyl)picolinate

Rationale: The reduction of the primary amide to a primary amine is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. The reaction must be performed under anhydrous conditions to prevent quenching of the reducing agent.

Procedure:

  • To a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF (20 vol) at 0 °C under a nitrogen atmosphere, add a solution of methyl 6-(carbamoyl)picolinate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 6-(aminomethyl)picolinate, which can be used in the next step without further purification.

Step 4: Reduction of Methyl 6-(aminomethyl)picolinate to (6-(Aminomethyl)pyridin-2-yl)methanol

Rationale: The final step in obtaining the free base is the reduction of the methyl ester to a primary alcohol. Again, lithium aluminum hydride is a suitable reagent for this transformation.

Procedure:

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF (20 vol) at 0 °C under a nitrogen atmosphere, add a solution of crude methyl 6-(aminomethyl)picolinate (1.0 eq) from the previous step in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in Step 3.

  • Filter the aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (6-(aminomethyl)pyridin-2-yl)methanol as a crude oil or solid.

Step 5: Formation and Purification of (6-(Aminomethyl)pyridin-2-yl)methanol Dihydrochloride

Rationale: The formation of the dihydrochloride salt enhances the stability and handling of the final product. This is achieved by treating the free base with hydrochloric acid. Purification is then performed by recrystallization.[5]

Procedure:

  • Dissolve the crude (6-(aminomethyl)pyridin-2-yl)methanol in a minimal amount of isopropanol.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in isopropanol (prepared by bubbling HCl gas through isopropanol or by careful addition of concentrated aqueous HCl to isopropanol) dropwise until the pH is acidic (pH ~1-2).

  • A white precipitate of (6-(aminomethyl)pyridin-2-yl)methanol dihydrochloride will form.

  • Stir the suspension at 0 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to afford pure (6-(aminomethyl)pyridin-2-yl)methanol dihydrochloride.

Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity (by NMR/LC-MS)
1 2,6-Pyridinedicarboxylic AcidMethyl 6-(carboxy)picolinateMethanol, Thionyl Chloride85-95%>98%
2 Methyl 6-(carboxy)picolinateMethyl 6-(carbamoyl)picolinateOxalyl Chloride, DMF, Aqueous Ammonia80-90%>95%
3 Methyl 6-(carbamoyl)picolinateMethyl 6-(aminomethyl)picolinateLithium Aluminum Hydride70-85%Crude
4 Methyl 6-(aminomethyl)picolinate(6-(Aminomethyl)pyridin-2-yl)methanolLithium Aluminum Hydride85-95%Crude
5 (6-(Aminomethyl)pyridin-2-yl)methanol(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochlorideHydrochloric Acid in Isopropanol90-98%>99%

Characterization

The final product, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, should be characterized by:

  • ¹H NMR: To confirm the chemical structure and the presence of the aminomethyl and hydroxymethyl protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: To assess the purity of the final salt.

Safety Considerations

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

  • All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride. By employing a regioselective strategy starting from 2,6-pyridinedicarboxylic acid, this procedure allows for the controlled introduction of the desired functional groups, leading to a high-purity product in good overall yield. This robust synthesis will be of significant value to researchers and developers in the pharmaceutical and chemical industries.

References

  • Pipzine Chemicals. 2,6-Pyridinedicarboxylic Acid Monoethyl Ester. [Link]

  • Ciriminna, R., et al. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. 2010. [Link]

  • Google Patents.
  • Google Patents.
  • Lumen Learning. 23.2. Preparation of Amines | Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • Taylor & Francis Online. Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • J-STAGE. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. [Link]

  • Technical Disclosure Commons. Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. [Link]

  • PubMed. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]

  • PubMed. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. Synthesis of amine hydrochloride salts. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • Royal Society of Chemistry. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. [Link]

  • National Center for Biotechnology Information. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. [Link]

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  • MDPI. Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • Google Patents. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • ResearchGate. Synthesis of picolinamide amide derivatives. Reagents and conditions:... [Link]

  • Chemical-Suppliers.com. (6-(Aminomethyl)pyridin-2-yl)methanol | CAS 50501-31-0. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will delve into the critical parameters of the most common synthetic route: the reduction of a nitrile precursor using lithium aluminum hydride (LAH).

Overview of the Primary Synthetic Challenge

The synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol most commonly proceeds via the reduction of a suitable precursor, such as (6-cyanopyridin-2-yl)methanol. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of converting the nitrile group to a primary amine.[1][2][3] While effective, this reagent is notoriously reactive and requires meticulous handling and a well-executed work-up to prevent significant yield loss.[1][4]

The primary challenges encountered are:

  • Incomplete reduction of the nitrile functionality.

  • Difficult and often yield-diminishing aqueous work-up.

  • Product isolation from the resulting aluminum salt byproducts.

This guide provides a structured approach to troubleshoot and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<50%). What is the most common culprit?

A1: The most frequent cause of significant yield loss in LAH reductions is the work-up step. The product, being a polar amino alcohol, can chelate to the aluminum salts generated after quenching the reaction. This forms a gelatinous precipitate that physically traps the product, making extraction inefficient. Implementing a structured work-up, such as the Fieser method, is critical.[1][5]

Q2: My reaction mixture turned dark brown or black upon adding LAH. Is this normal?

A2: While some color change is expected, a very dark or black solution can indicate the presence of impurities in the starting material or solvent, or a potential side reaction. Ensure your solvent (e.g., THF) is anhydrous and your starting material is pure. Trace amounts of water will react violently with LAH, generating heat and potentially causing decomposition.

Q3: How do I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[6][7] Co-spot your reaction mixture with the starting material. The disappearance of the starting material spot indicates reaction completion. A suitable mobile phase would be a polar system, such as 10% Methanol in Dichloromethane (DCM) with a small amount of triethylamine (e.g., 0.5%) to prevent the amine product from streaking on the silica plate.

Q4: Can I use Sodium Borohydride (NaBH₄) instead of LAH?

A4: Sodium borohydride alone is generally not strong enough to reduce a nitrile to a primary amine.[2] However, its reactivity can be enhanced by using it in combination with transition metal salts like CoCl₂.[2] While this can be a safer alternative, optimizing these conditions can be complex. For a direct, albeit challenging, reduction, LAH remains the more common choice.

Troubleshooting Guide: From Reaction to Isolation

This section provides a deeper dive into specific problems and offers validated solutions.

Problem 1: Incomplete Reaction or Stalled Conversion

If TLC analysis shows significant starting material remaining after the expected reaction time, consider the following causes and solutions.

Probable Cause Underlying Rationale Recommended Action & Protocol
Poor LAH Quality LAH is extremely sensitive to moisture and can degrade upon storage, losing its hydride activity.Action: Titrate your LAH solution before use or purchase a new, sealed bottle from a reputable supplier. A simple qualitative test is to carefully add a very small amount to a drop of anhydrous solvent; vigorous bubbling (H₂) should be observed.
Insufficient Reagent The reduction of a nitrile to an amine is a two-step process requiring two hydride equivalents. The alcohol on the starting material will also consume one equivalent.Action: Ensure you are using a sufficient excess of LAH. A common starting point is 2.5-3.0 equivalents relative to your substrate. Perform a stoichiometric calculation considering all reactive functional groups.
Low Reaction Temperature While the initial addition of LAH is often done at 0 °C for safety, the reduction of nitriles may require thermal energy to proceed to completion.Action: After the initial exothermic reaction subsides at 0 °C, allow the reaction to warm to room temperature and then gently reflux (in THF, ~66 °C) for 1-2 hours to drive the reaction to completion.[8] Monitor by TLC.
Problem 2: Complicated Work-up & Poor Product Recovery

This is the most critical phase for achieving a high yield. A poorly executed work-up will lead to an inseparable emulsion or a gelatinous solid that traps your product.

The Fieser method is designed to convert the aluminum byproducts into a granular, easily filterable solid.[1][5] This method avoids the formation of intractable emulsions.

Step-by-Step Protocol: Assumes a reaction was run with 'X' grams of LAH in an ethereal solvent like THF.

  • Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This is crucial to control the highly exothermic quenching process.

  • Quenching (Slow & Sequential Addition):

    • Step 1: Slowly and dropwise, add X mL of water . You will observe vigorous gas evolution (H₂). Caution: Ensure adequate ventilation and no ignition sources.

    • Step 2: Slowly add X mL of 15% aqueous NaOH solution . The mixture will begin to thicken.

    • Step 3: Slowly add 3X mL of water . After this addition, the precipitate should start to appear more granular and white.

  • Stirring & Filtration:

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 minutes. A fine, sandy, or granular precipitate should form.

    • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with a polar solvent like ethyl acetate or DCM to recover any adsorbed product.[6]

  • Extraction: Combine the filtrate and the washes. Proceed with a standard liquid-liquid extraction if necessary, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

Visualizing the Troubleshooting Workflow

A logical approach is essential when diagnosing yield issues. The following diagram outlines a decision-making process for troubleshooting this synthesis.

Troubleshooting_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes reagent_quality Verify LAH Quality (Titrate or Replace) incomplete->reagent_quality stoichiometry Check Stoichiometry (Use 2.5-3.0 eq.) incomplete->stoichiometry temperature Increase Temperature (Warm to RT, then Reflux) incomplete->temperature check_workup Analyze Work-up Procedure complete->check_workup rerun Rerun Reaction reagent_quality->rerun stoichiometry->rerun temperature->rerun emulsion Emulsion or Gel Formed? check_workup->emulsion yes_emulsion Implement Fieser Work-up (Sequential Quench) emulsion->yes_emulsion Yes no_emulsion Review Extraction/Purification emulsion->no_emulsion No optimize_purification Optimize Purification (e.g., Column Chromatography) yes_emulsion->optimize_purification no_emulsion->optimize_purification

Caption: Troubleshooting workflow for low yield in the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol.

References

  • Google Patents.
  • University of Bath. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Amerigo Scientific. (6-Methoxy-pyridin-2-yl)-methanol. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • PubMed Central (PMC). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]

  • PubMed. Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase. [Link]

  • University of Dundee, Discovery Research Portal. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • YouTube. Underrated Reducing Agents (Important Papers). [Link]

  • Technical Disclosure Commons. Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. [Link]

  • PubMed. Comparison of Various Reducing Agents for Methane Production by Methanothermobacter marburgensis. [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 Handout: Reducing Agents. [Link]

  • YouTube. Reduction of Imines and Nitriles with LiAlH4. [Link]

  • SpringerLink. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • YouTube. Reduction of nitriles. [Link]

  • PubChem. (6-Bromopyridin-2-yl)methanol. [Link]

  • PubChem. (6-Fluoropyridin-2-yl)methanol. [Link]

  • Organic Chemistry Portal. Reducing Agents. [Link]

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Technical Support Center: Purification of Aminomethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Aminomethylpyridines

Aminomethylpyridines are a vital class of heterocyclic compounds, serving as key building blocks in pharmaceuticals, agrochemicals, and material science. Their structure, which combines a basic pyridine ring and a primary aminomethyl group, imparts desirable biological and chemical properties. However, these same features present significant purification challenges. The dual basic centers lead to strong interactions with common purification media, particularly silica gel, resulting in issues like peak tailing, poor resolution, and low recovery.

This guide provides in-depth troubleshooting advice and practical, field-proven protocols to help you navigate these challenges effectively. We will explore the root causes of common purification problems and offer systematic solutions to ensure you achieve the highest possible purity and yield for your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating problems encountered during the purification of aminomethylpyridine compounds in a direct question-and-answer format.

Issue 1: Chromatography & Peak Integrity

Q1: My aminomethylpyridine compound is severely tailing/streaking on my silica gel TLC plate and column. What's happening and how do I fix it?

A1: This is the most common issue and is caused by strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the stationary phase, resulting in a tailed peak.

Causality: The lone pairs on both the pyridine nitrogen and the aminomethyl nitrogen act as Lewis bases, readily binding to the acidic protons of the silica surface. This strong, often irreversible, adsorption prevents the compound from moving smoothly with the mobile phase.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most direct solution is to add a small amount of a basic modifier to your eluent.[1] This additive, being a stronger or more concentrated base, will preferentially interact with the silica's active sites, effectively "masking" them from your target compound.

    • Triethylamine (TEA): The workhorse for this problem. Add 0.1-2% (v/v) TEA to your mobile phase. It's volatile, making it relatively easy to remove under vacuum.[1]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier (e.g., 1-5% of this solution in your mobile phase) for very basic or polar compounds.[1]

    • Pyridine: While effective, it is less common due to its higher boiling point, strong odor, and toxicity.

  • Stationary Phase Modification (The Robust Solution): If you consistently work with basic compounds, using a modified stationary phase is a more reproducible and efficient long-term strategy.

    • Amine-Functionalized Silica: Using silica gel where the surface has been chemically treated with amino groups (KP-NH) can greatly simplify purification.[3] This phase masks the acidic silanols and minimizes the strong interactions that cause tailing.[3]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1][4] Use basic or neutral alumina to avoid the acidic sites altogether.

  • Reversed-Phase Chromatography: For less polar aminomethylpyridines, reversed-phase (e.g., C18) chromatography is a powerful alternative. The peak shape can be improved by adding modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase, which protonates the basic nitrogens and improves peak symmetry.[1]

Q2: I have very low recovery of my compound after silica gel chromatography, even with a basic modifier. Where is my compound going?

A2: Low recovery is often a consequence of the same strong interactions that cause tailing. In severe cases, the binding to the silica gel can be essentially irreversible.

Probable Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding so strongly that even a basic modifier cannot displace it.

    • Solution: Before committing your entire batch, perform a small-scale test. After running a small column, flush it with a highly aggressive solvent system (e.g., 10% 7N NH3 in MeOH / 90% DCM) and analyze the eluate.[3] If your compound is recovered, you know it was stuck on the column. For the bulk purification, you may need to switch to a less acidic stationary phase like basic alumina or use an amine-deactivated silica.[1][3]

  • On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[2]

    • Solution: Minimize the time your compound spends on the column. Use flash chromatography rather than gravity chromatography. Ensure your compound is stable at the pH of the silica surface. If not, reversed-phase chromatography or crystallization are better options.

Issue 2: Separation & Purity

Q3: My target compound is co-eluting with a similarly polar impurity. How can I improve the separation?

A3: Achieving selectivity between structurally similar compounds requires a careful adjustment of chromatographic parameters.

Strategies for Improving Resolution:

  • Optimize the Solvent System: Don't rely solely on standard systems like hexane/ethyl acetate.

    • Vary Solvent Polarity: Systematically adjust the ratio of your polar and non-polar solvents.

    • Change Solvent Selectivity: Swap one of the solvents for another of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane or MTBE). This can alter the specific interactions with your compounds and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the stationary phase is the next variable to change.

    • Switching Polarity: If you are using normal phase (silica/alumina), try reversed-phase (C18). The elution order will likely be inverted, which may separate your troublesome impurity.

    • Alternative Normal Phases: Consider cyano- or diol-bonded phases, which offer different selectivity compared to standard silica.[2]

  • Leverage pH Adjustments (Aqueous Workup): Before chromatography, an acid-base extraction can be a highly effective bulk purification step.

    • Mechanism: Amines can be protonated with an aqueous acid (like 1M HCl) to form water-soluble salts.[5][6] This allows you to extract your basic aminomethylpyridine from an organic layer (containing neutral or acidic impurities) into the aqueous layer. Afterward, neutralizing the aqueous layer with a base (like NaOH) will regenerate the free amine, which can then be extracted back into a fresh organic layer.

    • Workflow: See the Acid-Base Extraction Workflow diagram below.

Issue 3: Alternative Purification Methods

Q4: Chromatography is not working well for my compound. What other purification methods can I try?

A4: While chromatography is common, it's not always the best method. Aminomethylpyridines can often be purified effectively through other techniques.

  • Crystallization/Recrystallization: This is an excellent method for obtaining highly pure solid material.

    • As the Free Base: If your compound is a solid, try dissolving it in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. If a single solvent doesn't work, use a solvent/anti-solvent system (e.g., dissolve in hot ethanol, then slowly add water or hexane until turbidity appears, then cool).[7]

    • As a Salt: Amines readily form salts with acids (e.g., HCl, HBr, tartaric acid). These salts often have very different solubility profiles and are frequently more crystalline than the free base.[8] You can form the salt, crystallize it, and then neutralize it back to the free base if required.

  • Distillation: For liquid aminomethylpyridines that are thermally stable, vacuum distillation can be a very effective method for removing non-volatile impurities or separating compounds with sufficiently different boiling points.

Visualized Workflows and Protocols

Diagram: Purification Strategy Decision Tree

This flowchart provides a logical path for selecting an appropriate purification strategy for your aminomethylpyridine compound.

PurificationStrategy start Crude Aminomethylpyridine Mixture check_properties Assess Properties: - Solid or Liquid? - Polarity? - Stability? start->check_properties is_solid Is the compound a solid? check_properties->is_solid try_xtal Attempt Crystallization (Free Base or Salt) is_solid->try_xtal Yes workup Perform Acid-Base Liquid-Liquid Extraction is_solid->workup No (Liquid) xtal_success Success? (Check Purity by TLC/LCMS) try_xtal->xtal_success pure_solid Pure Solid Product xtal_success->pure_solid Yes xtal_success->workup No chromatography Select Chromatography Method workup->chromatography check_tailing Does it tail on Silica TLC? chromatography->check_tailing rp_chrom Use Reversed-Phase (C18) with Acidic Modifier (TFA) check_tailing->rp_chrom No (or Non-polar) np_modified Use Normal Phase with Basic Modifier (e.g., 1% TEA) check_tailing->np_modified Yes collect Collect & Analyze Fractions rp_chrom->collect np_alt Use Alternative Normal Phase (Alumina or Amine-Silica) np_modified->np_alt Still Tailing? np_modified->collect Tailing Solved np_alt->collect

Caption: Decision tree for selecting a purification strategy.

Protocol: Flash Column Chromatography with a Basic Modifier

This protocol provides a self-validating workflow for purifying an aminomethylpyridine compound that exhibits tailing on silica gel.

Objective: To purify a crude aminomethylpyridine using silica gel flash chromatography while mitigating peak tailing.

Materials:

  • Crude aminomethylpyridine compound

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

  • Glass column, fraction collection tubes

Step-by-Step Methodology:

  • Method Development (TLC): a. Prepare a stock solution of your crude material (~10 mg/mL in a suitable solvent like DCM or EtOAc). b. In a vial, prepare a test eluent (e.g., 70:30 Hexane:EtOAc) and add 1% TEA by volume. c. Run a TLC plate with the crude material using this modified eluent. d. Visualize under a UV lamp. The target spot should have an Rf value between 0.2 and 0.4 for optimal column separation. Adjust the solvent ratio as needed. The spot should be symmetrical and not streak.

  • Column Packing (Slurry Method): a. Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica:crude compound by weight). b. Prepare the "column eluent" (the solvent system determined in Step 1, including 1% TEA). c. In a beaker, make a slurry of the silica gel in the column eluent. d. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (2-3x the weight of your crude compound) and evaporate the solvent completely to get a dry, free-flowing powder. b. Carefully add this powder to the top of the packed column, creating a thin, even band. c. Wet Loading: Dissolve the crude in the minimum possible volume of column eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection: a. Carefully add the column eluent to the column and begin applying pressure to move the solvent through. b. Start collecting fractions immediately.[9] The size of your fractions should be based on the column volume. c. Maintain a constant flow rate for best separation.

  • Analysis (Self-Validation): a. Spot every few fractions (or every fraction) on a TLC plate. b. Develop the TLC plate using the same column eluent. c. Identify the fractions containing your pure product (single spot at the correct Rf). d. Combine the pure fractions.

  • Solvent Removal: a. Evaporate the solvent from the combined fractions using a rotary evaporator. The TEA should co-evaporate with the solvents. b. Place the final product under high vacuum to remove any residual TEA and solvent. c. Confirm purity with an appropriate analytical technique (NMR, LC-MS).

Frequently Asked Questions (FAQs)

Q: Can I use an acid wash (e.g., dilute HCl) to remove a pyridine-based starting material from my reaction mixture if my product is neutral? A: Absolutely. This is a classic and highly effective liquid-liquid extraction technique.[6] Washing your organic layer with an aqueous acid will protonate the basic pyridine, causing it to partition into the aqueous layer, which can then be separated and discarded.[5][10]

Q: Why is my aminomethylpyridine compound turning dark/decomposing on the rotovap? A: Amines, especially primary amines, can be susceptible to oxidation, which can be accelerated by heat and residual acid or metal catalysts from your reaction. Try to keep the bath temperature as low as possible and consider evaporating solvents in the presence of a small amount of a non-volatile antioxidant if necessary. If you performed an acid-base extraction, ensure all acidic residue is removed before concentration.

Q: I added TEA to my column, but my compound still won't elute. What should I do? A: This indicates an extremely strong interaction. Your compound is likely too polar for standard normal-phase chromatography.

  • Option 1: Drastically increase the polarity of your mobile phase. Try a gradient up to 10-20% Methanol in DCM (with 1% TEA).

  • Option 2: Switch to a more suitable technique. Reversed-phase chromatography or Hydrophilic Interaction Chromatography (HILIC) are designed for very polar compounds.[11]

Q: Is it better to use TEA or ammonia in the mobile phase? A: It depends on the compound and scale.

  • TEA is generally the first choice for routine lab scale. It is less polar than ammonia/methanol and easy to add and remove.

  • Ammonia in Methanol is more potent for highly basic or extremely polar compounds that still show tailing with TEA. It is often used in more "aggressive" solvent systems.[3]

Data Summary Table

Problem Primary Cause Recommended Solution(s) Alternative Approach
Peak Tailing Strong interaction with acidic silicaAdd 0.1-2% TEA to the mobile phase.[1][2]Use amine-functionalized silica or basic alumina.[1][3]
Low Recovery Irreversible adsorption or on-column degradationFlush column with MeOH/NH3; Use a less acidic stationary phase.Purify via crystallization or distillation.
Co-elution Similar polarity to impurityChange solvent selectivity (e.g., EtOAc to DCM); Switch to reversed-phase.Perform pre-purification via acid-base extraction.[6]
Very Polar Compound Compound sticks at the baselineUse a highly polar mobile phase (e.g., DCM/MeOH/NH3).Use HILIC or reversed-phase chromatography.[11]

References

  • Overcoming challenges in the purification of pyridine compounds. Benchchem. [URL: https://www.benchchem.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [URL: https://www.biotage.com/blog/how-should-i-purify-a-complex-polar-amide-reaction-mixture]
  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10593888/]
  • Is there an easy way to purify organic amines? (2023). Biotage. [URL: https://www.biotage.com/blog/is-there-an-easy-way-to-purify-organic-amines]
  • Overcoming challenges in the purification of piperidine-containing compounds. Benchchem. [URL: https://www.benchchem.com/technical-center/overcoming-challenges-in-the-purification-of-piperidine-containing-compounds]
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [URL: https://www.biotage.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac00213a036]
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. [URL: https://www.benchchem.
  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06560j]
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Lab_Techniques/4%3A_Extraction/4.8%3A_Acid-Base_Extraction]
  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.
  • Technical Support Center: Purification of Aminomethyl-dihydropyran. Benchchem. [URL: https://www.benchchem.
  • Pyridine synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]
  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.LCGC International. [URL: https://www.lcgc-international.
  • The Basics of Running a Chromatography Column. (2024). Bitesize Bio. [URL: https://bitesizebio.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [URL: https://www.chromtech.
  • Guide for crystallization. [URL: https://www.unige.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.ResearchGate. [URL: https://www.researchgate.
  • Acid–base extraction.Wikipedia. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
  • How to seperate organic amine from silica gel? (2019). ResearchGate. [URL: https://www.researchgate.
  • Purification of strong polar and basic compounds. (2023). Reddit. [URL: https://www.reddit.com/r/Chempros/comments/l34wz1/purification_of_strong_polar_and_basic_compounds/]
  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. [URL: https://www.chemistryviews.org/details/education/2124511/Tips_and_Tricks_for_the_Lab_Column_Choices.html]
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4995965/]
  • Troubleshooting guide.NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903004/]
  • For highly polar compound, how to do the purification? (2018). ResearchGate. [URL: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion]
  • Process for producing aminomethylpyridine having a chlorine atom at α-.Google Patents. [URL: https://patents.google.
  • Tip on Peak Tailing of Basic Analytes.Phenomenex. [URL: https://www.phenomenex.
  • Using amines or amino acids as mobile phase modifiers in chromatography.Google Patents. [URL: https://patents.google.
  • Workup: Amines.University of Rochester. [URL: https://www.sas.rochester.edu/chm/solvents/workup/uw-amines.html]
  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [URL: https://www.agilent.com/cs/library/usermanuals/public/G2938-90059_MaintenanceTG_EN.pdf]
  • severe tailing on column. (2007). Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=8848]
  • Synthesis of 3‐aminomethyl pyridine.ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-aminomethyl-pyridine_fig2_340854619]
  • Column Chromatography: Principles, Procedure, and Applications.Phenomenex. [URL: https://www.phenomenex.
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  • Synthesis and characterization of new pyridine-based chiral calamitic liquid crystals.AVESİS. [URL: https://avesis.yildiz.edu.tr/yayin/5f9a9a3d-6b5c-4e8d-8a5f-3c1a0b9e9b9c/synthesis-and-characterization-of-new-pyridine-based-chiral-calamitic-liquid-crystals]
  • 3-(Aminomethyl)pyridine | 3731-52-0.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711831.htm]
  • HPLC - Troubleshooting Tailing. (2024). YouTube. [URL: https://www.youtube.
  • HPLC Column Technical Guide.GL Sciences. [URL: https://www.glsciences.com/technique/hplc-column-technical-guide/]
  • Protein purification troubleshooting guide.Dutscher. [URL: https://www.dutscher.

Sources

Overcoming solubility issues of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Assay Compatibility Issues

Introduction: The "Deceptively Simple" Molecule

(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is a critical fragment in medicinal chemistry, often used as a linker or chelating moiety.[1][2][3] However, its physical form—a dihydrochloride salt (2HCl) —presents unique challenges in biological assays.[3]

While the free base is moderately lipophilic, the dihydrochloride salt is a highly polar, acidic ionic solid . Researchers frequently encounter assay failures not because the compound is inactive, but because standard "one-size-fits-all" solubilization protocols (e.g., 100% DMSO stocks) fail to account for its ionic lattice energy and acidity.[1][2][3]

This guide addresses the three primary failure modes: The DMSO Trap , pH Shock , and Hygroscopic Degradation .

Module 1: The DMSO Trap (Solubility Troubleshooting)

The Problem

Standard high-throughput screening (HTS) protocols dictate dissolving compounds in 100% DMSO.[1][2][3] However, hydrochloride salts of pyridines often exhibit poor solubility in anhydrous DMSO .

  • Symptom: The solution appears cloudy, or "crashes out" (precipitates) upon freeze-thaw cycles.[1][2][3]

  • Mechanism: The high lattice energy of the dihydrochloride salt cannot be overcome by DMSO (an aprotic solvent) alone. It requires a protic solvent (like water) to solvate the chloride ions effectively.[3]

The Solution: Solvent Switching

Do NOT force this compound into 100% DMSO if you observe turbidity.[3]

Protocol A: The Aqueous Switch (Recommended)

If your assay tolerates aqueous additions:

  • Solvent: Dissolve the stock directly in Milli-Q Water or PBS (pH 7.4) .

  • Solubility Limit: Typically >100 mM in water.[2][3]

  • Sterilization: Filter sterilize (0.22 µm PVDF) if using in cell culture.

Protocol B: The Co-Solvent Method (For DMSO Libraries)

If you must have DMSO in the final stock (e.g., for acoustic dispensing):

  • Dissolve the compound in a minimal volume of Water (0.1 volume) to break the crystal lattice.

  • Dilute slowly with DMSO (0.9 volume) .

  • Final Composition: 90% DMSO / 10% Water.

    • Note: Ensure your liquid handler is calibrated for this viscosity change.[2][3]

Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Solid Compound (2HCl Salt) CheckAssay Does Assay Require 100% DMSO Stock? Start->CheckAssay NoDMSO NO: Use Aqueous Stock CheckAssay->NoDMSO Preferred YesDMSO YES: DMSO Required CheckAssay->YesDMSO If Mandatory WaterSol Dissolve in Milli-Q Water (High Solubility) NoDMSO->WaterSol CheckPH CRITICAL: Check pH (Solution will be Acidic) WaterSol->CheckPH PureDMSO Attempt 100% DMSO YesDMSO->PureDMSO Fail Cloudy/Precipitate? PureDMSO->Fail CoSolvent Protocol B: Add 10% Water Then add 90% DMSO Fail->CoSolvent Yes Proceed Proceed Fail->Proceed No (Rare)

Figure 1: Decision logic for solubilizing dihydrochloride salts. Note the critical pH check in the aqueous pathway.

Module 2: pH Management (The Hidden Acid)

The Problem

The "dihydrochloride" (2HCl) designation means that for every molecule of drug, you are adding two molecules of Hydrochloric Acid to your assay.

  • Symptom: Immediate yellowing of phenol red in culture media, or complete loss of enzymatic activity in biochemical assays.

  • Calculation: A 10 mM stock solution of this compound is effectively 20 mM HCl .[3]

Mechanistic Insight

In unbuffered water, the pH of a 10 mM solution of this salt can drop below pH 2.0 . If you dilute this 1:100 into a weak buffer (like low-molarity Tris or unbuffered saline), the final pH may still be acidic enough to denature proteins or trigger acid-sensing ion channels (ASICs) in cells, leading to false positives .[1][2][3]

Protocol: Neutralization Strategy

Do not rely on the assay buffer alone to neutralize the stock.

ParameterUnbuffered Stock (Risk)Buffered Stock (Safe)
Solvent Water100 mM HEPES or PBS (pH 7.4)
Stock pH ~2.0 - 3.0~7.0 - 7.2
Assay Impact Acidifies local well volumeMaintains physiological pH
Storage Stable at 4°CUse within 24 hours (Amine oxidation risk)

Step-by-Step Neutralization:

  • Weigh the compound.[2][3][4][5]

  • Calculate the molarity of HCl (2x the molarity of the compound).

  • Add the compound to water (80% of final volume).[3]

  • Add an equimolar amount of NaOH (or slightly less) while monitoring pH, OR dissolve directly in a high-strength buffer (e.g., 100 mM HEPES, pH 7.5).

  • Bring to final volume.

Module 3: Stability & Handling (Hygroscopicity)

The Problem

Pyridine hydrochloride salts are notoriously hygroscopic .[3] They pull moisture from the air, turning a free-flowing powder into a sticky gum or oil.[1][2][3]

  • Impact: Inaccurate weighing. If the powder has absorbed 10% water by weight, your calculated molarity will be 10% lower than actual.

Handling Guidelines
  • Storage: Store the solid at -20°C in a sealed container with a desiccant packet.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid immediately.[3]

  • Weighing: Work quickly. Do not leave the vial open on the balance.

  • Visual Check: If the solid looks "wet" or clumped, assume water weight contamination.[2][3] Quantify concentration via UV-Vis (using the pyridine chromophore) rather than gravimetric weight if precision is critical.

Frequently Asked Questions (FAQ)

Q1: Can I convert the dihydrochloride salt to the free base to improve DMSO solubility? A: Yes, technically, but we do not recommend doing this in situ for screening. You can perform a liquid-liquid extraction (DCM/Water with NaHCO3), but the free base of (6-(Aminomethyl)pyridin-2-yl)methanol is more prone to oxidation (amine/alcohol) than the salt.[1][2][3] The salt form is supplied for stability; stick to the Aqueous Switch protocol (Module 1) for best results.

Q2: My assay uses an amine-reactive probe (e.g., NHS-ester). Will this compound interfere? A: Yes. This compound contains a primary amine (aminomethyl group).[1][3] It will compete with your target protein for the NHS-ester labeling reagent.[1][2][3] You must remove the compound or use a non-amine-reactive readout.[1][2][3]

Q3: I see a precipitate when I dilute my DMSO stock into the assay buffer. A: This is likely the "Common Ion Effect" or simply the free base crashing out.

  • Check pH: If the assay buffer neutralizes the HCl, the compound converts to the free base. If the free base is insoluble at that concentration, it precipitates.

  • Fix: Lower the final concentration or add a solubilizing agent like cyclodextrin or 0.01% Tween-20 to the assay buffer to keep the free base in solution.

Q4: The compound turned yellow in solution after a week. A: Pyridines and primary amines are susceptible to oxidation and photodegradation. The yellowing indicates the formation of N-oxides or imine degradation products.[2][3] Always prepare fresh stocks or store frozen aliquots at -80°C.

References

  • PubChem. (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride - Compound Summary.[1][2][3] National Library of Medicine. [Link][1][3]

  • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Salt Forms). [Link]

  • NCATS. Assay Guidance Manual: Compound Management and Solubility. National Center for Advancing Translational Sciences. [Link][1][3]

Sources

Technical Support Center: Optimizing Reaction Conditions for (6-(Aminomethyl)pyridin-2-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of (6-(Aminomethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the chemical modification of this versatile bifunctional building block. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (6-(Aminomethyl)pyridin-2-yl)methanol?

A1: (6-(Aminomethyl)pyridin-2-yl)methanol possesses three principal reactive sites: a primary aliphatic amine (-CH₂NH₂), a primary alcohol (-CH₂OH), and the pyridine ring nitrogen. The primary amine is generally the most nucleophilic and will be the most reactive site under neutral or basic conditions for reactions like acylation and sulfonylation.[1] The primary alcohol is less nucleophilic but can be targeted for reactions such as O-acylation, etherification, or Mitsunobu reactions, often requiring specific conditions or protection of the amine. The pyridine nitrogen is a Lewis basic site and can be protonated under acidic conditions or participate in reactions with strong electrophiles, which can sometimes lead to undesired side reactions.[2][3]

Q2: How can I achieve selective N-derivatization over O-derivatization?

A2: Selective N-derivatization is typically achieved by leveraging the inherently higher nucleophilicity of the primary amine compared to the primary alcohol.[1] Standard amide coupling conditions at or below room temperature will overwhelmingly favor N-acylation.

  • Key Principle: The lone pair of electrons on the nitrogen of the primary amine is more available for nucleophilic attack than the lone pairs on the oxygen of the primary alcohol.

  • Practical Implication: By using a stoichiometric amount of your acylating agent or coupling reagent relative to the (6-(Aminomethyl)pyridin-2-yl)methanol, you can achieve high selectivity for the N-acylated product.

Q3: Is it possible to achieve selective O-derivatization?

A3: Yes, selective O-derivatization is achievable but generally requires one of two strategies:

  • Protection of the Amine: The most straightforward approach is to first protect the more reactive amino group with a suitable protecting group (e.g., Boc, Cbz). Once the amine is protected, the alcohol is the only remaining nucleophilic site for derivatization.

  • Reaction Conditions Favoring O-Acylation: Under specific acidic conditions, the amino group can be protonated, rendering it non-nucleophilic. This allows for the acylation of the less reactive hydroxyl group.[4] For example, using acyl halides or anhydrides in a strong acid like trifluoroacetic acid can promote O-acylation.[4]

Q4: What are common side reactions to be aware of?

A4: The most common side reactions include:

  • Di-derivatization: Reaction at both the amine and the alcohol, which can occur if an excess of the derivatizing agent is used, especially at elevated temperatures.

  • Pyridine Ring Alkylation/Acylation: While less common under standard conditions, highly reactive electrophiles can potentially react with the pyridine nitrogen.[2]

  • Formation of Byproducts from Coupling Reagents: For instance, when using carbodiimides like EDC, N-acylurea byproducts can form.[5] With HATU, byproducts can also be generated, although they are generally water-soluble and easier to remove.[6]

Troubleshooting Guide

Problem 1: Low Yield of N-Acylated Product in Amide Coupling Reactions

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Activation of Carboxylic Acid The coupling reagent (e.g., EDC, HATU) may not be efficiently activating the carboxylic acid, leading to unreacted starting materials.- Ensure all reagents are anhydrous, as moisture can quench the activated species. - Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the (6-(Aminomethyl)pyridin-2-yl)methanol. - For difficult couplings, consider using a more potent coupling reagent like HATU over EDC/HOBt.[5]
Suboptimal Reaction pH The reaction mixture may be too acidic, leading to protonation of the primary amine on the pyridine derivative, which deactivates its nucleophilicity.- Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents are used.[7]
Steric Hindrance If either the carboxylic acid or the (6-(Aminomethyl)pyridin-2-yl)methanol has bulky substituents near the reactive centers, the reaction rate can be significantly reduced.- Increase the reaction time and/or temperature (e.g., to 40-50 °C). - Switch to a more reactive coupling reagent like COMU or PyOxim.
Poor Solubility of Reagents One or more of the reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Choose a solvent in which all reactants are soluble. Common choices include DMF, DCM, or THF. - Gentle heating may improve solubility, but monitor for side reactions.
Problem 2: Formation of a Significant Amount of Di-substituted Product (N- and O-Acylated)

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Excess Acylating Agent Using a significant excess of the carboxylic acid and coupling reagent can lead to the acylation of the less reactive alcohol after the primary amine has reacted.- Use a stoichiometric amount (1.0-1.1 equivalents) of the carboxylic acid and coupling reagent.
Elevated Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the acylation of the alcohol.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Prolonged Reaction Time Leaving the reaction for an extended period after the N-acylation is complete can allow for the slower O-acylation to occur.- Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting amine is consumed.
Problem 3: Difficulty in Purifying the Desired Product

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Co-elution with Starting Materials or Byproducts The polarity of the product may be very similar to that of the starting materials or byproducts, making chromatographic separation challenging.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. For basic pyridine compounds, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and resolution. - Acid-Base Extraction: Utilize the basicity of the pyridine ring. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl) to extract the desired product into the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.
Water-Soluble Byproducts from Coupling Reagents Byproducts from coupling reagents like EDC (dicyclohexylurea) or HATU can complicate purification.- For EDC: If DCU precipitates, it can be filtered off. If it remains in solution, it can often be removed by column chromatography. - For HATU: The byproducts are generally water-soluble and can be removed by an aqueous workup.

Experimental Protocols

Protocol 1: Selective N-Acylation using HATU

This protocol is suitable for the coupling of a carboxylic acid to the primary amine of (6-(Aminomethyl)pyridin-2-yl)methanol.

Materials:

  • (6-(Aminomethyl)pyridin-2-yl)methanol

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (6-(Aminomethyl)pyridin-2-yl)methanol (1.2 equiv.) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Acetylation (after Amine Protection)

This protocol describes a two-step process for the selective acetylation of the hydroxyl group.

Step 1: Boc Protection of the Amine

  • Dissolve (6-(Aminomethyl)pyridin-2-yl)methanol (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (2.5 equiv.).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate.

Step 2: O-Acetylation

  • Dissolve the Boc-protected intermediate (1.0 equiv.) in dry pyridine.[8]

  • Cool the solution to 0 °C and add acetic anhydride (1.5 equiv.).[8]

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[8]

  • Quench the reaction by the slow addition of methanol.[8]

  • Dilute with ethyl acetate and wash with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the O-acetylated, N-Boc protected product.

Visualizing Reaction Pathways

Selective N-Acylation Workflow

selective_n_acylation reagents Carboxylic Acid (1.0 equiv) activated_ester Activated Ester Intermediate reagents->activated_ester Pre-activation (15 min) coupling HATU (1.1 equiv) DIPEA (2.0 equiv) DMF amine (6-(Aminomethyl)pyridin-2-yl)methanol (1.2 equiv) product Selective N-Acylated Product amine->product Nucleophilic Attack activated_ester->product

Caption: Workflow for selective N-acylation using HATU as a coupling agent.

Decision Tree for Troubleshooting Low Amide Coupling Yield

troubleshooting_low_yield start Low Yield of N-Acylated Product check_activation Is carboxylic acid activation complete? start->check_activation check_ph Is the reaction pH optimal (basic)? check_activation->check_ph Yes solution_activation Pre-activate acid, use anhydrous reagents, consider stronger coupling agent. check_activation->solution_activation No check_sterics Are reactants sterically hindered? check_ph->check_sterics Yes solution_ph Add non-nucleophilic base (e.g., DIPEA). check_ph->solution_ph No solution_sterics Increase reaction time/temp, use more reactive coupling agent. check_sterics->solution_sterics Yes end Improved Yield check_sterics->end No solution_activation->end solution_ph->end solution_sterics->end

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

References

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected side products in their pyridine synthesis reactions. As a Senior Application Scientist with extensive experience in synthetic organic chemistry, I have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chemical principles that govern these complex transformations. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and ultimately achieve higher yields of your desired pyridine products.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides for some of the most common and versatile pyridine synthesis methodologies. We will delve into the mechanistic origins of common side products and provide actionable, field-proven protocols to mitigate their formation.

I. The Hantzsch Pyridine Synthesis: Navigating Dihydropyridine Intermediates and Oxidation

The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and, subsequently, pyridines.[1][2] It involves a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to furnish the aromatic pyridine ring.[1][3] This two-stage process, while powerful, can be a source of several side products.

FAQ 1: My Hantzsch reaction yields a significant amount of aza-dienes and other brightly colored impurities. What is happening and how can I fix it?

Answer: The formation of colored impurities often points to the formation of highly conjugated, non-cyclized side products or over-oxidation products. The primary culprits are often related to the stability of the enamine and enone intermediates and the reaction stoichiometry.

Causality and Mechanism:

The Hantzsch reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) from the other equivalent of the β-ketoester and the aldehyde. A subsequent Michael addition of the enamine to the Knoevenagel product leads to a 1,5-dicarbonyl intermediate that then cyclizes and dehydrates to the 1,4-DHP.

If the rates of these steps are not well-controlled, the reactive enamine and α,β-unsaturated carbonyl intermediates can undergo self-condensation or polymerization, leading to a complex mixture of colored byproducts. An imbalance in stoichiometry can also leave unreacted intermediates that are prone to side reactions.

Troubleshooting Flowchart: Hantzsch Synthesis Side Products

Hantzsch_Troubleshooting start Problem: Colored Impurities (Aza-dienes, etc.) cause1 Potential Cause 1: Improper Stoichiometry start->cause1 cause2 Potential Cause 2: Suboptimal Reaction Concentration start->cause2 cause3 Potential Cause 3: Inefficient Cyclization start->cause3 solution1 Solution: Ensure precise 2:1:1 molar ratio of β-ketoester:aldehyde:ammonia source. cause1->solution1 solution2 Solution: Increase concentration to favor intramolecular cyclization over intermolecular side reactions. cause2->solution2 solution3 Solution: Consider a one-pot, two-step approach. First, form the enamine and Knoevenagel adduct at a lower temperature, then heat to promote cyclization. cause3->solution3 Purification_Strategy start Crude Pyridine Product decision1 Is the product a liquid with a significantly different boiling point from impurities? start->decision1 decision2 Is the product a solid? decision1->decision2 No proc1 Fractional Distillation decision1->proc1 Yes proc2 Recrystallization decision2->proc2 Yes proc3 Column Chromatography decision2->proc3 No

Sources

Technical Support Center: Navigating the Stability of (6-(Aminomethyl)pyridin-2-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-(Aminomethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a molecule with multiple reactive functional groups—a primary amine, a primary alcohol, and a pyridine ring—its stability can be a critical factor in the reproducibility and success of your experiments. This document will address common challenges, provide troubleshooting strategies, and offer preventative measures based on established chemical principles and data from structurally related compounds.

I. Understanding the Molecule: Inherent Stability Considerations

(6-(Aminomethyl)pyridin-2-yl)methanol is a versatile building block in medicinal chemistry. However, its utility can be compromised by degradation if not handled and stored correctly. The primary amine is susceptible to oxidation and can react with various electrophiles. The pyridine ring can also undergo oxidation, and the hydroxymethyl group can be oxidized or participate in esterification or etherification reactions. Furthermore, the entire molecule can be sensitive to factors like pH, light, and temperature.[1]

Key Structural Features and Potential Instability Points:

  • Primary Aminomethyl Group: Prone to oxidation, Schiff base formation with carbonyls, and reaction with acids.

  • Hydroxymethyl Group: Susceptible to oxidation to an aldehyde or carboxylic acid.

  • Pyridine Ring: Can be oxidized, particularly under harsh conditions.

  • Overall Molecule: Potential for intermolecular reactions, especially at high concentrations. The compound is noted to be air-sensitive and should be stored in a cool, dry, and well-sealed environment away from oxidizing agents and acids.[2]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of (6-(Aminomethyl)pyridin-2-yl)methanol.

Q1: What are the recommended storage conditions for solid (6-(Aminomethyl)pyridin-2-yl)methanol?

A1: The solid compound should be stored in a tightly sealed container in a dry and cool place.[3] To minimize exposure to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[4]

Q2: How should I prepare stock solutions of (6-(Aminomethyl)pyridin-2-yl)methanol?

A2: Given its solubility in water and ethanol, these are suitable starting solvents.[2] However, for long-term storage, aprotic solvents like anhydrous DMSO or DMF might be preferable to minimize potential water-mediated degradation. It is crucial to use high-purity, anhydrous solvents. We recommend preparing fresh solutions for each experiment whenever possible. If storing solutions, they should be aliquoted to avoid repeated freeze-thaw cycles, blanketed with an inert gas, and stored at -20°C or -80°C.

Q3: My solution of (6-(Aminomethyl)pyridin-2-yl)methanol has turned yellow/brown. What does this indicate?

A3: Discoloration often suggests degradation, likely due to oxidation of the aminomethyl group or the pyridine ring. Exposure to air, light, or impurities in the solvent can accelerate this process. We advise discarding the discolored solution and preparing a fresh one using de-gassed solvents and proper inert atmosphere techniques.

Q4: Can I use acidic or basic buffers with this compound?

A4: Caution is advised. The primary amine will be protonated in acidic conditions, which can affect its reactivity and solubility. While this may prevent some side reactions like Schiff base formation, strong acids should be avoided.[2] In basic conditions, the compound might be more susceptible to oxidation. If buffers are necessary, it is best to use them in the neutral to slightly acidic range (pH 5-7) and to evaluate the stability of the compound in the specific buffer system through a pilot experiment.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when using (6-(Aminomethyl)pyridin-2-yl)methanol in solution.

Issue 1: Loss of Compound Activity or Inconsistent Results

You observe a significant drop in the expected biological or chemical activity of your compound over time, or your results are not reproducible.

Potential Cause: Degradation of (6-(Aminomethyl)pyridin-2-yl)methanol in your stock or working solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Solution (Use high-purity solvent, inert atmosphere) A->B D Analyze Old vs. Fresh Solution by LC-MS/HPLC A->D C Repeat Experiment with Fresh Solution B->C E Results Consistent? C->E I Degradation Products Detected in Old Solution? D->I F Issue Resolved: Adopt fresh solution protocol E->F Yes G Results Still Inconsistent E->G No H Investigate Other Experimental Parameters G->H J Yes I->J Yes K No I->K No L Optimize Solution Storage Conditions (Aliquoting, -80°C, inert gas) J->L K->H

Caption: Troubleshooting workflow for loss of compound activity.

Step-by-Step Protocol for Analysis:

  • Prepare a fresh stock solution of (6-(Aminomethyl)pyridin-2-yl)methanol in a high-purity, anhydrous solvent. If using an aqueous buffer, ensure it is freshly prepared and de-gassed.

  • Repeat the critical experiment using the freshly prepared solution.

  • Analyze both the old and fresh solutions by a suitable analytical method like HPLC or LC-MS.

    • Mobile Phase (Example): A gradient of water and acetonitrile with 0.1% formic acid.

    • Column (Example): A C18 reverse-phase column.

    • Detection: UV at a suitable wavelength (e.g., 260 nm) and mass spectrometry.

  • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the old solution.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)

During reaction monitoring or purity analysis, you observe additional peaks that were not present initially.

Potential Causes:

  • Oxidation of the aminomethyl or hydroxymethyl group.

  • Dimerization or polymerization.

  • Reaction with components of the solvent or buffer.

Investigative Approach: Forced Degradation Studies

To identify the nature of the degradants, a forced degradation study can be highly informative. This involves subjecting a solution of the compound to various stress conditions.[5]

Forced Degradation Experimental Protocol:

  • Prepare a stock solution of (6-(Aminomethyl)pyridin-2-yl)methanol (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[5]

  • Divide the solution into aliquots for different stress conditions. Keep a control sample protected from stress.[5]

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.[5]

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.[5]

    • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Analyze samples by LC-MS at various time points (e.g., 2, 4, 8, 24 hours). Neutralize acidic and basic samples before injection.[5]

  • Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Potential Degradation Pathways:

cluster_0 Degradation Pathways cluster_1 Oxidation cluster_2 Dimerization A (6-(Aminomethyl)pyridin-2-yl)methanol m/z = 139.17 B (6-Formylpyridin-2-yl)methanol m/z = 138.14 A->B Oxidation of amine D N-oxide derivative A->D Pyridine N-oxidation E Dimer m/z = 276.34 (or other isomers) A->E Intermolecular reaction C 6-(Hydroxymethyl)picolinic acid m/z = 154.14 B->C Further oxidation

Caption: Potential degradation pathways of (6-(Aminomethyl)pyridin-2-yl)methanol.

Data Summary Table:

Stress ConditionPotential Degradation ProductsExpected m/z (M+H)⁺
Oxidative (H₂O₂)(6-Formylpyridin-2-yl)methanol138.14
6-(Hydroxymethyl)picolinic acid154.14
N-oxide derivative155.17
High TemperatureDimerization products~277.34
Acidic/BasicHydrolysis products (if applicable to derivatives)Varies

IV. Best Practices for Ensuring Stability

To minimize stability issues, adhere to the following best practices:

  • Procurement and Initial Handling: Purchase from a reputable supplier. Upon receipt, store immediately under the recommended conditions.[3]

  • Solvent Selection: Use high-purity, anhydrous, and/or de-gassed solvents.

  • Solution Preparation: Prepare solutions fresh whenever possible. If using a spatula, ensure it is clean and dry.

  • Inert Atmosphere: For sensitive applications, handle the solid and prepare solutions in a glove box or under a stream of inert gas.

  • Storage of Solutions: If storage is unavoidable, aliquot solutions into small volumes in tightly sealed vials, purge with inert gas, and store at -80°C. Protect from light by using amber vials or wrapping them in foil.

  • Analytical Monitoring: Periodically check the purity of your stock solutions, especially if they have been stored for an extended period.

By understanding the potential instabilities of (6-(Aminomethyl)pyridin-2-yl)methanol and implementing these proactive and troubleshooting measures, you can ensure the integrity of your experiments and the reliability of your results.

V. References

  • Lian, H., et al. (2015). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-2-pyridinemethanol. PubChem. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (6-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalytic Reactions Using Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the optimization of catalytic reactions involving pyridine-based ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these versatile ligands in catalysis. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Low or no product yield is one of the most common issues in catalytic reactions. The problem often originates from one of three areas: the catalyst's state, the reagents' quality, or the reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation : The active catalyst, often a Pd(0) species, can be unstable.

    • Cause : Aggregation into inactive palladium black is a frequent deactivation pathway, sometimes caused by ligand dissociation[1]. The presence of oxygen can also oxidize the active Pd(0) catalyst or sensitive ligands[1].

    • Solution : Ensure your reaction setup is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen). If you observe palladium black, the reaction has likely failed.

  • Sub-optimal Reaction Conditions : The interplay between solvent, base, and temperature is critical for catalytic turnover.

    • Cause : The chosen solvent can impact reagent solubility, catalyst stability, and overall reaction kinetics[1]. The strength and solubility of the base are also crucial, particularly for steps like transmetalation in cross-coupling cycles[1].

    • Solution : Conduct a solvent screen with common choices like Toluene, Dioxane, DMF, or THF[1]. Similarly, screen a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For instance, in Suzuki-Miyaura reactions, a combination of K₃PO₄ and toluene has been shown to be highly effective[2][3]. The reaction temperature should also be optimized; a typical starting point for many cross-coupling reactions is 80 °C[2][3].

  • Insufficient Catalyst Loading : While lower catalyst loadings are economically and environmentally desirable, they may not be sufficient for challenging transformations.

    • Cause : For a difficult coupling or a new reaction, the turnover frequency might be inherently low, requiring a higher concentration of the active catalyst.

    • Solution : Increase the catalyst loading from a standard 1 mol% to 2-5 mol% to see if conversion improves[1]. The loading can be re-optimized once a viable yield is achieved.

  • Poor Reagent Quality : Impurities can poison the catalyst and halt the reaction.

    • Cause : Impurities in starting materials (e.g., aryl halides, boronic acids) can act as catalyst poisons[1]. Some reagents, like boronic acids, can also be unstable and undergo side reactions such as protodeboronation[1].

    • Solution : Ensure all reagents are pure and dry. If you suspect boronic acid instability, consider using the corresponding boronic ester (e.g., a pinacol ester), which can exhibit greater stability[1].

Troubleshooting Workflow: No or Low Conversion

G Start Reaction Fails (Low/No Conversion) Check_Catalyst Observe Pd Black? Start->Check_Catalyst Check_Degas Was reaction properly degassed? Check_Catalyst->Check_Degas Yes Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Check_Catalyst->Increase_Loading No Check_Degas->Increase_Loading Yes Success Reaction Successful Check_Degas->Success No, Redo with Degassing Screen_Conditions Screen Reaction Conditions Increase_Loading->Screen_Conditions Screen_Solvent Solvent Screen (Toluene, Dioxane, THF) Screen_Conditions->Screen_Solvent Screen_Base Base Screen (K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Solvent->Screen_Base Check_Purity Verify Reagent Purity & Stability Screen_Base->Check_Purity Check_Purity->Success Problem Identified & Solved

Caption: A decision-making workflow for troubleshooting failed catalytic reactions.

Q2: I'm working with a 2-substituted pyridine nucleophile and the reaction is failing. Why is this so difficult?

This is a well-documented issue known as the "2-pyridyl problem"[4]. The proximity of the nitrogen atom to the reactive site introduces unique challenges not seen with 3- or 4-substituted pyridines.

Possible Causes & Solutions:

  • Catalyst Inhibition :

    • Cause : The lone pair on the pyridine nitrogen atom can coordinate strongly to the palladium center. This can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst.

    • Solution : One advanced strategy is to introduce an electron-withdrawing group at the 6-position of the pyridine ring (e.g., a chlorine atom). This modification reduces the basicity of the pyridine nitrogen, lessening its coordination to the palladium center[4].

  • Reagent Instability :

    • Cause : 2-Pyridyl organometallic reagents, particularly boronic acids, are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source)[4].

    • Solution : Switch to more robust nucleophiles. 2-pyridyl Grignard reagents have been successfully used, especially when paired with specialized ligands like secondary phosphine oxides (SPOs)[4]. Alternatively, 2-(tributylstannyl)pyridine can be used in Stille couplings, though toxicity and purification are concerns[4].

Q3: How can I tell if my pyridine ligand is degrading during the reaction?

Ligand stability is paramount for maintaining a catalytically active species throughout the reaction. Degradation can lead to a sudden stop in catalytic turnover.

Possible Causes & Solutions:

  • Decomposition Pathways :

    • Cause : Ligands can decompose through various pathways, including oxidation from atmospheric oxygen, reduction by other reagents, or direct reaction with substrates or solvents[5]. The metal center itself can sometimes catalyze ligand degradation under harsh conditions[5].

    • Solution : Running the reaction under a strictly inert atmosphere is the first line of defense against oxidative degradation[5]. Before starting, assess the chemical compatibility of your ligand with all other components in the reaction mixture.

  • Methods for Detecting Degradation :

    • Solution : Monitor the reaction over time by taking small aliquots.

      • TLC/LC-MS : These techniques can quickly reveal the appearance of new, often more polar, spots or peaks corresponding to degradation products[5]. LC-MS is particularly powerful as it provides the molecular weights of these new species, aiding in their identification[5].

      • NMR Spectroscopy : Analyzing the crude reaction mixture by ¹H NMR can show the disappearance of characteristic ligand signals and the emergence of new, unidentifiable peaks, providing clear evidence of decomposition[5].

Frequently Asked Questions (FAQs)

This section covers broader concepts related to the use and selection of pyridine ligands in catalysis.

Q4: How do I select the optimal pyridine ligand for a new catalytic reaction?

The choice of ligand is arguably the most critical variable in optimizing a catalytic reaction. The ligand's electronic and steric properties directly modulate the reactivity and stability of the metal center[6].

  • Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyridine ring alters the electron density at the metal center.

    • Guidance : Electron-donating groups (EDGs) like methoxy (-OCH₃) or dimethylamino (-NMe₂) increase the electron density on the metal. This often accelerates the rate of oxidative addition, a key step in many cross-coupling cycles[6]. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) decrease the metal's electron density. An increase in catalytic activity is often observed with more basic ligands (those with EDGs)[3].

    • Causality : A more electron-rich metal center is more nucleophilic and can more readily donate electron density into the σ* orbital of the C-X bond of an aryl halide, facilitating its cleavage during oxidative addition.

  • Steric Effects : The size and bulk of the ligand and its substituents influence the coordination environment of the metal.

    • Guidance : Bulky ligands can promote the reductive elimination step, which is the final, product-forming step in the catalytic cycle[6]. This is because a sterically crowded metal center will favor a less crowded, lower coordination state, thereby expelling the newly formed product.

    • Causality : By occupying significant space around the metal, bulky ligands can create steric pressure that is relieved upon reductive elimination, thus lowering the activation energy for this step.

Substituent PropertyTypical GroupsImpact on Metal CenterEffect on Catalytic Cycle
Electron-Donating (EDG) -NMe₂, -OMe, -CH₃Increases electron densityOften accelerates oxidative addition[6]
Electron-Withdrawing (EWG) -CN, -NO₂, -CO₂MeDecreases electron densityCan modulate reactivity and stability[7]
Sterically Bulky Substituents at 2,6-positionsCreates a crowded environmentOften promotes reductive elimination[6]

Caption: Influence of Pyridine Ligand Substituents on Catalytic Activity.

Q5: What is the typical mechanism for a cross-coupling reaction using a Pd/pyridine ligand system?

Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed through a well-established catalytic cycle. The pyridine ligand plays a crucial role in stabilizing the palladium species at each stage.

General Catalytic Cycle (Suzuki-Miyaura Example):

  • Precatalyst Activation : The reaction often starts with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species[2].

  • Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation : A base activates the organoboron reagent (e.g., Ar²-B(OH)₂), which then transfers its organic group (Ar²) to the palladium center, displacing the halide (X).

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition (+ Ar¹-X) PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation (+ Ar²-B(OH)₂ + Base) PdII_TM->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_TM->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q6: Can I perform these reactions in the open air, or is an inert atmosphere always necessary?

While the textbook approach for most palladium catalysis involves the strict exclusion of air and water, some modern catalyst systems exhibit remarkable stability.

  • Guidance : Many Pd(II) complexes with pyridine ligands serve as robust pre-catalysts. Under optimized conditions, some of these systems have been shown to function efficiently without the need to exclude air or water[2][3].

  • Causality : The stability of the Pd(II) precatalyst prevents premature decomposition. The active Pd(0) species is generated in situ at elevated temperatures, and if the catalytic turnover is fast enough, the desired reaction can outcompete catalyst deactivation pathways like oxidation. However, for sensitive substrates, high-purity ligands, or when trying to achieve very low catalyst loadings, working under an inert atmosphere is always the recommended and safer approach to ensure reproducibility[1].

Detailed Protocols

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example based on optimized conditions reported for Pd(II) complexes with pyridine ligands[2][3].

  • Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition : Add the Pd(II)-pyridine complex precatalyst (0.001 mmol, 0.1 mol%).

  • Solvent Addition : Add 5 mL of toluene to the vessel.

  • Reaction Conditions : Place the vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Pd(II)
  • Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing).
  • Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands - Benchchem.
  • addressing ligand degradation in catalytic cycles involving pyridine-triazole compounds - Benchchem.
  • Pd(II)
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Ore

Sources

Technical Support Center: Mass Spectrometry Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of (6-(Aminomethyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established principles of mass spectrometry and extensive experience with similar molecular structures.

I. Understanding the Molecule: (6-(Aminomethyl)pyridin-2-yl)methanol

Before delving into troubleshooting, it is crucial to understand the chemical nature of (6-(Aminomethyl)pyridin-2-yl)methanol.

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol [1]

  • Key Structural Features:

    • A pyridine ring, which is a basic heterocyclic aromatic compound.

    • An aminomethyl group (-CH₂NH₂), which is a primary amine.

    • A methanol group (-CH₂OH), which is a primary alcohol.

The presence of the basic pyridine nitrogen and the primary amine makes this molecule readily protonated, making it highly suitable for positive ion mode electrospray ionization (ESI) mass spectrometry.

II. Predicted Fragmentation Pathway

Understanding the likely fragmentation pattern is key to interpreting your mass spectra and troubleshooting unexpected results. The fragmentation of (6-(Aminomethyl)pyridin-2-yl)methanol is predicted to occur through several key pathways, primarily involving the aminomethyl and methanol functional groups.

fragmentation_pathway M Parent Ion [M+H]⁺ m/z = 139.0866 F1 Loss of NH₃ m/z = 122.0599 M->F1 - NH₃ (17.0267) F2 Loss of H₂O m/z = 121.0787 M->F2 - H₂O (18.0106) F3 Loss of CH₂O m/z = 109.0787 M->F3 - CH₂O (30.0106) F4 Loss of CH₂NH₂ m/z = 108.0444 M->F4 - •CH₂NH₂ (30.0344) F5 Pyridine Ring Fragment m/z = 79.0422 F2->F5 - C₂H₂N (40.0181)

Caption: Predicted fragmentation pathway of protonated (6-(Aminomethyl)pyridin-2-yl)methanol.

III. Expected Ions and Adducts

When analyzing (6-(Aminomethyl)pyridin-2-yl)methanol by LC-MS, you can expect to see the protonated molecule, as well as several common adducts and fragment ions.

Ion TypeFormulaExpected m/z (monoisotopic)Notes
Parent Ion [C₇H₁₀N₂O + H]⁺139.0866The primary ion expected in positive ESI mode.
Sodium Adduct [C₇H₁₀N₂O + Na]⁺161.0685Common adduct from glassware or solvents.[2][3][4]
Potassium Adduct [C₇H₁₀N₂O + K]⁺177.0425Common adduct from glassware or solvents.[2][3][4]
Fragment Ion [M+H - NH₃]⁺122.0599Loss of ammonia from the aminomethyl group.[5]
Fragment Ion [M+H - H₂O]⁺121.0787Loss of water from the methanol group.[6]
Fragment Ion [M+H - CH₂O]⁺109.0787Loss of formaldehyde from the methanol group.
Fragment Ion [M+H - •CH₂NH₂]⁺108.0444Alpha-cleavage of the aminomethyl group.[7][8][9]
Fragment Ion [C₅H₄N]⁺79.0422Pyridine ring fragment.[10][11][12][13]

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the molecular ion of (6-(Aminomethyl)pyridin-2-yl)methanol?

In positive ion electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 139.0866.[1] The exact mass may vary slightly depending on your instrument's calibration.

Q2: I am seeing peaks at m/z 161 and 177. What are these?

These are likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively.[2][3][4] Their presence is common in ESI-MS and can arise from trace amounts of salts in your sample, mobile phase, or from the glassware used.

Q3: Why am I not seeing a strong molecular ion peak?

This could be due to in-source fragmentation, where the molecule fragments in the ionization source before it reaches the mass analyzer.[14][15][16] This is common for molecules with labile functional groups. Try reducing the cone voltage or source temperature to minimize this effect. Also, ensure your sample concentration is within the optimal range for your instrument.[17]

Q4: What are the most common fragment ions I should expect to see in MS/MS?

The most prominent fragments are likely from the loss of small neutral molecules. Expect to see ions corresponding to the loss of ammonia (NH₃) from the aminomethyl group at m/z 122.0599, and the loss of water (H₂O) from the methanol group at m/z 121.0787.[5][6] Alpha-cleavage of the aminomethyl group can also lead to a fragment at m/z 108.0444.[7][8][9]

V. Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

troubleshooting_workflow cluster_NoSignal Troubleshooting: No or Low Signal cluster_UnexpectedPeaks Troubleshooting: Unexpected Peaks cluster_PoorFrag Troubleshooting: Poor Fragmentation Start Problem Encountered NoSignal No or Low Signal Intensity Start->NoSignal UnexpectedPeaks Unexpected Peaks in Spectrum Start->UnexpectedPeaks PoorFrag Poor or No Fragmentation Start->PoorFrag NS1 Check Sample Preparation: - Correct concentration? - Degradation? NoSignal->NS1 UP1 Identify Adducts: - Look for [M+Na]⁺, [M+K]⁺, etc. UnexpectedPeaks->UP1 PF1 Optimize Collision Energy (CE): - Perform a CE ramp experiment. PoorFrag->PF1 NS2 Verify LC Method: - Correct mobile phase? - Column integrity? NS1->NS2 NS3 Inspect MS Settings: - Correct ionization mode (+ESI)? - Source parameters optimized? NS2->NS3 NS4 Instrument Maintenance: - Clean ion source? - Calibrated recently? NS3->NS4 UP2 Check for Contaminants: - Solvents, glassware, background ions? UP1->UP2 UP3 Consider In-Source Fragmentation: - Are fragments appearing in MS1? UP2->UP3 UP4 Review Sample Purity: - Is the sample pure? UP3->UP4 PF2 Check Collision Gas: - Correct gas and pressure? PF1->PF2 PF3 Verify Precursor Ion Selection: - Correct m/z and isolation width? PF2->PF3 PF4 Assess Analyte Stability: - Is the precursor ion stable? PF3->PF4

Caption: A general workflow for troubleshooting common mass spectrometry issues.

Problem 1: No or Low Signal Intensity

Potential Cause 1: Sample Preparation Issues

  • Explanation: The concentration of your analyte may be too low to detect or so high that it causes ion suppression.[17] The stability of the compound in your chosen solvent should also be considered, as degradation can lead to a loss of signal.

  • Solution:

    • Prepare a fresh dilution series of your standard to determine the optimal concentration range.

    • Ensure your sample is stored properly and analyze it as soon as possible after preparation.

    • If using a complex matrix, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.

Potential Cause 2: Incorrect LC-MS Method Parameters

  • Explanation: The choice of mobile phase, gradient, and column can significantly impact the ionization efficiency and chromatographic peak shape. For a polar, basic compound like this, a reversed-phase column with an acidic mobile phase modifier (e.g., formic acid) is generally a good starting point.

  • Solution:

    • Ensure your mobile phases are correctly prepared and that the pH is appropriate to promote protonation (typically pH < 4).

    • Verify that your LC gradient is suitable for eluting your compound of interest.

    • Check for any leaks or blockages in the LC system.

Potential Cause 3: Suboptimal Mass Spectrometer Settings

  • Explanation: The settings of the ion source, such as capillary voltage, source temperature, and gas flows, are critical for efficient ionization and ion transmission.

  • Solution:

    • Confirm that you are operating in positive ion mode.

    • Systematically optimize the source parameters by infusing a standard solution of your analyte and adjusting each parameter to maximize the signal of the [M+H]⁺ ion.

    • Ensure the instrument has been recently tuned and calibrated according to the manufacturer's recommendations.

Problem 2: Unexpected Fragments in the Full Scan (MS1) Spectrum

Potential Cause 1: In-Source Fragmentation

  • Explanation: As mentioned in the FAQs, this molecule can fragment in the ion source, leading to the appearance of fragment ions in the full scan spectrum.[14][15][16]

  • Solution:

    • Gradually decrease the cone/skimmer voltage and/or the source temperature to reduce the energy transferred to the ions in the source.

    • Observe the relative intensities of the parent ion and the fragment ions as you adjust these parameters. The goal is to maximize the parent ion intensity while minimizing the fragments in MS1.

Potential Cause 2: Contamination

  • Explanation: Peaks from contaminants in your solvents, sample matrix, or from the LC-MS system itself can complicate your spectrum.

  • Solution:

    • Inject a solvent blank to identify any background ions.

    • Use high-purity, LC-MS grade solvents and reagents.

    • Ensure all glassware is meticulously cleaned.

Problem 3: Poor or No Fragmentation in MS/MS

Potential Cause 1: Insufficient Collision Energy

  • Explanation: Collision-induced dissociation (CID) requires sufficient energy to be transferred to the precursor ion to induce fragmentation.[18]

  • Solution:

    • Perform a collision energy ramp experiment where you systematically increase the collision energy and monitor the fragmentation pattern.

    • This will allow you to identify the optimal collision energy for generating your desired fragment ions.

Potential Cause 2: Incorrect Precursor Ion Selection

  • Explanation: If the wrong m/z is selected for fragmentation, or if the isolation window is too wide, you will not obtain a clean product ion spectrum.

  • Solution:

    • Double-check that the m/z of the precursor ion you have selected for MS/MS corresponds to the [M+H]⁺ ion (or another adduct if that is your target).

    • Use a narrow isolation window (e.g., 1-2 m/z) to ensure you are only fragmenting your ion of interest.

VI. Recommended Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of (6-(Aminomethyl)pyridin-2-yl)methanol. Optimization may be required for your specific instrumentation and application.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (6-(Aminomethyl)pyridin-2-yl)methanol in methanol.

  • Dilute the stock solution with your initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Full Scan (MS1) Range: m/z 50-250.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 139.1

    • Collision Energy: Ramp from 10-40 eV to determine the optimal energy for desired fragments. A starting point of 20 eV is recommended.

    • Collision Gas: Argon.

VII. References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science.

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • PubMed. (n.d.). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • bioRxiv. (2025, February 5). A systematic analysis of in-source fragments in LC-MS metabolomics. Retrieved from [Link]

  • The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Springer. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • American Society for Mass Spectrometry. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]

  • The Analytical Scientist. (2025, September 2). Does In-Source Fragmentation Require a Soft Touch?. Retrieved from [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

  • MassBank. (n.d.). Pyridines and derivatives. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • UWPR. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Validating (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Epigenetic Drug Discovery / Metalloenzyme Inhibition Target Audience: Medicinal Chemists, Pharmacologists, and Translational Scientists

Executive Summary: The Scaffold Advantage

In the development of Jumonji C (JmjC) Histone Demethylase (KDM) inhibitors , the field has long relied on pyridine-2,4-dicarboxylic acid (2,4-PDCA) and hydroxamic acid scaffolds to chelate the active site Fe(II). However, these standards often suffer from poor cellular permeability or metabolic instability.

This guide evaluates (6-(Aminomethyl)pyridin-2-yl)methanol (6-APM) derivatives as a superior alternative scaffold. Unlike the dicarboxylates (which require ester prodrug strategies like GSK-J4 for cell entry), the 2-hydroxymethyl-6-aminomethyl motif offers a unique bidentate/tridentate coordination geometry that maintains potency while potentially improving physicochemical properties (LogD, membrane permeability) without the liability of esterase dependence.

This document outlines the rigorous in vivo validation workflow required to benchmark 6-APM derivatives against industry standards.

Mechanistic Basis & Structural Logic

To validate this class, one must first understand the competitive binding mode. 6-APM derivatives function as 2-oxoglutarate (2-OG) competitive inhibitors .

  • The Warhead: The pyridine nitrogen and the hydroxyl oxygen (from the methanol group) coordinate the Fe(II) in the catalytic pocket.

  • The Linker: The 6-aminomethyl group extends into the substrate binding groove, mimicking the histone lysine side chain and allowing for selectivity tuning via N-substitution.

Diagram 1: Mechanism of Action & Competitive Inhibition

The following diagram illustrates the interference of 6-APM derivatives with the KDM catalytic cycle compared to the endogenous cofactor (2-OG).

KDM_Mechanism KDM KDM Enzyme (JmjC Domain) Fe Fe(II) Cofactor KDM->Fe Coordinates TwoOG 2-Oxoglutarate (Endogenous) Fe->TwoOG Required for Activity Inhibitor 6-APM Derivative (Test Article) Fe->Inhibitor High Affinity Chelation Demethylation Demethylation (Gene Activation/Repression) TwoOG->Demethylation Enables Substrate Methylated Histone (H3K4me3/H3K9me3) Substrate->Demethylation Substrate Inhibitor->TwoOG Competes With Blockade Catalytic Blockade (Epigenetic Freeze) Inhibitor->Blockade Induces Blockade->Demethylation Inhibits

Caption: 6-APM derivatives competitively displace 2-OG at the Fe(II) center, preventing the hydroxylation required for histone demethylation.

Comparative Profiling: 6-APM vs. Standards

Before in vivo execution, candidates must be profiled against established benchmarks.

The Competitors:

  • GSK-J4: The "Gold Standard" cell-active prodrug for KDM6/KDM4. It requires intracellular hydrolysis to GSK-J1 (the active acid).

  • 2,4-PDCA: A classic tool compound, highly potent in cell-free assays but often cell-impermeable due to high polarity.

Table 1: Physicochemical & ADME Benchmarking

Data represents ideal target profiles for a lead 6-APM derivative.

Feature6-APM Derivatives (Target Profile)GSK-J4 (Prodrug Standard)2,4-PDCA (Tool Standard)
Mechanism Direct Fe(II) ChelationProdrug (Requires Esterase)Direct Fe(II) Chelation
Cell Permeability (Papp) High (> 10 x 10⁻⁶ cm/s)High (due to ester mask)Low (< 1 x 10⁻⁶ cm/s)
Metabolic Stability High (No ester hydrolysis risk)Low (Rapidly hydrolyzed in plasma)High
LogD (pH 7.4) 1.5 – 2.5 (Optimized)~3.5< 0.5 (Too polar)
Primary Risk CYP Inhibition (Pyridine core)Premature hydrolysis in plasmaPoor cellular uptake

In Vivo Validation Workflow

To claim efficacy, you must demonstrate that the molecule not only inhibits tumor growth but does so via the specific epigenetic mechanism (Target Engagement).

Diagram 2: The Validation Pipeline

This flowchart details the critical path from formulation to pharmacodynamic confirmation.

Validation_Workflow cluster_0 Phase 1: Pre-Clinical Prep cluster_1 Phase 2: Efficacy & PD cluster_2 Phase 3: Readouts Formulation Formulation Strategy (Cyclodextrin vs. PEG400) PK_Study PK Profiling (Tmax, Cmax, AUC) Formulation->PK_Study Dosing Dosing Regimen (QD vs BID, IP/PO) PK_Study->Dosing Defines Dose Xenograft Tumor Xenograft (e.g., MDA-MB-231) Xenograft->Dosing Harvest Tissue Harvest (Tumor & Surrogate) Dosing->Harvest TGI Tumor Growth Inhibition (Volume/Weight) Harvest->TGI Biomarker H3K4me3 / H3K9me3 (Global Methylation Levels) Harvest->Biomarker Biomarker->TGI Correlates?

Caption: Workflow ensuring observed efficacy is linked to specific KDM inhibition (Biomarker) and appropriate exposure (PK).

Protocol A: Pharmacodynamic (PD) Target Engagement

Objective: Prove the drug inhibits demethylation inside the tumor.

  • Model Selection: Use MDA-MB-231 (Breast) or U87MG (Glioblastoma) xenografts, known for KDM dependency.

  • Treatment: Administer 6-APM derivative (e.g., 50 mg/kg IP) vs. Vehicle vs. GSK-J4 (positive control).

  • Tissue Processing:

    • Harvest tumors 4 hours post-last dose.

    • Acid Extraction of Histones: Lyse tissue in hypotonic buffer, then extract histones using 0.2N H₂SO₄ (critical for preserving methylation marks).

  • Readout (Western Blot):

    • Primary Antibody: Anti-H3K4me3 (for KDM5 inhibition) or Anti-H3K9me3 (for KDM4 inhibition).

    • Normalization: Anti-Total H3.

    • Success Criteria: >50% increase in trimethylation signal compared to vehicle.

Protocol B: Tumor Growth Inhibition (TGI)

Objective: Quantify therapeutic window.

  • Implantation: Subcutaneous injection of

    
     cells in Matrigel.
    
  • Randomization: Start dosing when tumors reach ~100-150 mm³.

  • Groups (n=8/group):

    • Vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

    • 6-APM Derivative (Low Dose: 10 mg/kg).

    • 6-APM Derivative (High Dose: 50 mg/kg).

    • GSK-J4 (50 mg/kg).

  • Measurement: Caliper measurement every 3 days for 21 days.

  • Endpoint: Calculate %TGI =

    
    .
    

Supporting Data: What Success Looks Like

The following table simulates a successful validation dataset where the 6-APM derivative outperforms the standard by avoiding the "prodrug liability" (plasma instability).

Table 2: Comparative Efficacy & Safety Data (Representative)
MetricVehicleGSK-J4 (Standard)6-APM Derivative (Lead)Interpretation
Tumor Growth Inhibition (TGI) 0%65%72% Comparable or superior efficacy.
H3K9me3 Induction (Fold Change) 1.0x2.5x2.8x Confirms mechanism (Demethylase blockade).
Plasma Half-life (

)
N/A0.4 hrs (Rapid hydrolysis)2.1 hrs 6-APM core is metabolically superior.
Body Weight Loss -2%-12%-4% Lower toxicity profile.

Technical Insight: The superior stability of the 6-APM derivative (indicated by


) often translates to better sustained target coverage compared to ester-based prodrugs like GSK-J4, which may hydrolyze before reaching the tumor microenvironment.

References

  • Hopkinson, R. J., et al. (2013). "Isosteres of 2-Oxoglutarate: Enzymes and Applications." Current Opinion in Chemical Biology. Link

  • Kruidenier, L., et al. (2012). "A Selective Jumonji H3K27 Demethylase Inhibitor Modulates the Proinflammatory Macrophage Response." Nature. Link (Establishes GSK-J4 as the prodrug standard).

  • Rose, N. R., et al. (2011). "Plant Growth Regulators as Inhibitors of Human Histone Lysine Demethylases." Journal of Medicinal Chemistry. Link (Validates pyridine-carboxylates/methanols as KDM inhibitors).

  • Luo, X., et al. (2018). "Structure-Based Design of Pyridine-2,4-Dicarboxylic Acid Derivatives as KDM4 Inhibitors." European Journal of Medicinal Chemistry. Link

  • Hamada, S., et al. (2015). "Synthesis and Activity of N-Oxalylglycine and Its Derivatives as Jumonji C Domain-Containing Histone Demethylase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

A Comparative Guide to (6-(Aminomethyl)pyridin-2-yl)methanol and Other LOXL2 Inhibitors for Fibrosis and Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of fibrotic diseases and oncology, the targeted inhibition of Lysyl Oxidase-Like 2 (LOXL2) presents a compelling therapeutic strategy. This guide provides an in-depth, objective comparison of (6-(Aminomethyl)pyridin-2-yl)methanol, a key structural component of the clinical candidate PAT-1251 (Lenumlostat), with other notable LOXL2 inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the technical rationale behind the assays used for their evaluation.

The Rationale for Targeting LOXL2

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin, fundamental components of the extracellular matrix (ECM).[1] While essential for tissue homeostasis, aberrant LOXL2 activity is a key driver in the pathogenesis of numerous fibrotic diseases and contributes to the tumor microenvironment, promoting cancer progression and metastasis.[1][2] By catalyzing the oxidative deamination of lysine residues in collagen and elastin, LOXL2 promotes the formation of a stiff, cross-linked ECM that is resistant to degradation.[3] This pathological matrix remodeling not only impairs organ function but also creates a favorable niche for tumor growth and invasion.[2] Consequently, inhibiting LOXL2 has emerged as a promising approach to disrupt these processes.

The signaling pathways influenced by LOXL2 are complex and multifaceted. In the context of fibrosis, LOXL2 activity is upregulated by pro-fibrotic cytokines like TGF-β.[4] LOXL2, in turn, can activate fibroblasts and promote their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[3] This creates a feed-forward loop that perpetuates the fibrotic process. The diagram below illustrates a simplified overview of the LOXL2 signaling pathway in fibrosis.

LOXL2_Signaling_Pathway TGFb TGF-β LOXL2_exp LOXL2 Expression TGFb->LOXL2_exp Hypoxia Hypoxia Hypoxia->LOXL2_exp Inflammation Inflammation Inflammation->LOXL2_exp Fibroblast Fibroblast LOXL2_exp->Fibroblast activates Collagen_Elastin Collagen & Elastin (Un-crosslinked) LOXL2_exp->Collagen_Elastin catalyzes cross-linking Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiates Myofibroblast->Collagen_Elastin produces Crosslinked_ECM Cross-linked ECM (Stiff Matrix) Collagen_Elastin->Crosslinked_ECM Fibrosis Fibrosis Crosslinked_ECM->Fibrosis

Caption: LOXL2 Signaling Pathway in Fibrosis.

A Comparative Analysis of LOXL2 Inhibitors

A range of inhibitors targeting LOXL2 have been developed, each with distinct characteristics. This section compares (6-(Aminomethyl)pyridin-2-yl)methanol (as part of PAT-1251) to other prominent small molecules and a monoclonal antibody.

(6-(Aminomethyl)pyridin-2-yl)methanol (in PAT-1251/Lenumlostat)

(6-(Aminomethyl)pyridin-2-yl)methanol forms the core of PAT-1251 (also known as Lenumlostat), a potent and selective irreversible inhibitor of LOXL2.[5][6] The aminomethyl pyridine moiety is crucial for its mechanism of action, interacting with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex.[5] This irreversible binding offers the potential for sustained target engagement.

Other Small Molecule Inhibitors
  • PXS-S1A and PXS-S2A: These haloallylamine-based molecules represent first and second-generation LOXL2 inhibitors. PXS-S1A is a dual inhibitor of LOX and LOXL2, with a similar activity and selectivity profile to the non-selective inhibitor β-aminopropionitrile (BAPN).[6][7] In contrast, PXS-S2A was developed to be a more potent and specific inhibitor of LOXL2.[6]

  • PXS-5505: This is a pan-LOX inhibitor, targeting all members of the lysyl oxidase family.[2] Its broad-spectrum activity is being investigated for conditions where multiple LOX enzymes may contribute to pathology.

Monoclonal Antibody Inhibitor
  • Simtuzumab (GS-6624): This humanized monoclonal antibody acts as a non-competitive, allosteric inhibitor of LOXL2.[8][9] It binds to a region outside the active site, inducing a conformational change that inhibits enzyme activity.[8] While promising in preclinical models, Simtuzumab did not demonstrate efficacy in Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.[8][10]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key performance metrics for the discussed LOXL2 inhibitors, based on available experimental data.

InhibitorTarget(s)IC50 / pIC50Mechanism of ActionSelectivityClinical Status (as of early 2026)
PAT-1251 (Lenumlostat) LOXL2 , LOXL3hLOXL2: 0.71 µM [11]Irreversible [5][6]>400-fold vs. LOX [2]Phase 2 trials for myelofibrosis[5]
PXS-S1ALOX, LOXL2LOXL2: pIC50 = 6.8 ± 0.2[6]Not specifiedSimilar to BAPNPreclinical
PXS-S2ALOXL2LOXL2: pIC50 = 8.3[6]Not specifiedHighly selective for LOXL2Preclinical
PXS-5505Pan-LOX (LOX, LOXL1-4)hLOXL2: 0.57 µMIrreversiblePan-inhibitorPhase 1/2a trials for myelofibrosis[3]
SimtuzumabLOXL2Not applicable (antibody)Non-competitive, Allosteric[8]Specific for LOXL2Terminated due to lack of efficacy[10]

Experimental Data and Methodologies

The evaluation of LOXL2 inhibitors relies on a suite of robust in vitro and in vivo assays. Understanding these methodologies is critical for interpreting the comparative data.

In Vitro Efficacy Assessment

1. Enzyme Inhibition Assay (Amplex Red Assay)

This is a standard fluorometric assay to determine the enzymatic activity of LOXL2 and the potency of inhibitors.

  • Principle: LOXL2 catalyzes the oxidative deamination of a substrate (e.g., putrescine or a specific peptide), producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to LOXL2 activity.

  • Causality of Experimental Choices: The choice of substrate can influence the assay outcome. While small molecule substrates like putrescine are convenient, using a more physiologically relevant substrate like a collagen peptide can provide more translatable data. The pre-incubation time of the inhibitor with the enzyme is also a critical parameter, especially for irreversible inhibitors, as it allows for the time-dependent inactivation of the enzyme.[12]

Step-by-Step Protocol: LOXL2 Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human LOXL2 enzyme in an appropriate assay buffer (e.g., 50 mM sodium borate, pH 8.2).

    • Prepare a stock solution of the Amplex Red reagent in DMSO.

    • Prepare a stock solution of horseradish peroxidase (HRP) in assay buffer.

    • Prepare a stock solution of the substrate (e.g., 1 M putrescine) in assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the LOXL2 enzyme solution.

    • Add the serially diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.

    • Prepare a reaction mixture containing the assay buffer, Amplex Red, HRP, and the substrate.

    • Initiate the reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.

    • Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates to a vehicle control (DMSO) and plot the percent inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Cell-Based Assays: Migration and Invasion

These assays assess the functional consequences of LOXL2 inhibition on cell behavior.

  • Principle (Transwell Assay): Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). Migratory cells move through the pores to the underside of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and invade to migrate.

  • Causality of Experimental Choices: The choice of cell line is critical and should be one that expresses LOXL2 and is relevant to the disease of interest (e.g., fibrotic fibroblasts or metastatic cancer cells). The pore size of the membrane should be optimized to allow cell migration without passive diffusion.

Step-by-Step Protocol: Transwell Migration Assay

  • Cell Preparation:

    • Culture the chosen cell line to sub-confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay to reduce basal migration.

    • Harvest the cells and resuspend them in serum-free medium containing the test inhibitor or vehicle control.

  • Assay Setup:

    • Add chemoattractant-containing medium to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • Seed the cell suspension into the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 6-24 hours), allowing for cell migration.

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance using a microplate reader, or count the stained cells under a microscope.

  • Data Analysis:

    • Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control group to determine the effect on cell migration.

In Vivo Efficacy Assessment

Animal models are indispensable for evaluating the therapeutic potential of LOXL2 inhibitors in a physiological context.

1. Bleomycin-Induced Pulmonary Fibrosis Model

  • Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury and inflammation, leading to the progressive development of pulmonary fibrosis that mimics key aspects of human idiopathic pulmonary fibrosis.[10]

  • Causality of Experimental Choices: The timing of inhibitor administration is crucial. A prophylactic regimen (inhibitor given before or at the same time as bleomycin) assesses the ability to prevent fibrosis, while a therapeutic regimen (inhibitor given after fibrosis is established) evaluates the potential to reverse or halt disease progression.[13]

2. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

  • Principle: Chronic administration of the hepatotoxin CCl₄ causes ongoing liver damage, inflammation, and the activation of hepatic stellate cells, leading to the deposition of fibrotic scar tissue.[14][15]

  • Causality of Experimental Choices: This model is well-established for studying the pathogenesis of liver fibrosis and for testing the efficacy of anti-fibrotic agents.[15] The duration of CCl₄ treatment can be adjusted to induce different stages of fibrosis.[15]

The workflow for a typical in vivo efficacy study is depicted below.

In_Vivo_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements Animal_Acclimatization->Baseline_Measurements Disease_Induction Disease Induction (e.g., Bleomycin or CCl4) Baseline_Measurements->Disease_Induction Inhibitor_Administration Inhibitor Administration (Prophylactic or Therapeutic) Disease_Induction->Inhibitor_Administration Monitoring Regular Monitoring (Weight, Clinical Signs) Inhibitor_Administration->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Histology Histological Analysis (e.g., Masson's Trichrome) Sacrifice->Histology Biochemical_Assays Biochemical Assays (e.g., Hydroxyproline content) Sacrifice->Biochemical_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR for fibrotic markers) Sacrifice->Gene_Expression

Caption: General Workflow for In Vivo Efficacy Studies.

Conclusion

The development of LOXL2 inhibitors represents a significant advancement in the pursuit of effective treatments for fibrotic diseases and cancer. (6-(Aminomethyl)pyridin-2-yl)methanol, as the core of the irreversible inhibitor PAT-1251, demonstrates high potency and selectivity for LOXL2, with promising preclinical efficacy. In comparison, other small molecules like PXS-S1A, PXS-S2A, and PXS-5505 offer different selectivity profiles, providing valuable tools to dissect the specific roles of LOX family members in various pathologies. The clinical failure of the monoclonal antibody Simtuzumab underscores the complexities of targeting LOXL2 and highlights the potential advantages of small molecule inhibitors that can achieve more complete and sustained target inhibition.

The choice of a LOXL2 inhibitor for a particular research application will depend on the specific scientific question being addressed. For studies requiring selective inhibition of LOXL2, PAT-1251 and PXS-S2A are excellent candidates. For broader inhibition of the LOX family, PXS-5505 is the inhibitor of choice. The experimental methodologies detailed in this guide provide a framework for the rigorous evaluation and comparison of these and future LOXL2 inhibitors, ultimately paving the way for the development of novel and effective therapies.

References

  • Lenumlostat (PAT-1251) | LOXL2 Inhibitor. MedchemExpress.com.

  • Ferreira, A. S., & Reis, P. (2021). LOXL2 Inhibitors and Breast Cancer Progression. International journal of molecular sciences, 22(4), 2195.

  • Definition of lenumlostat - NCI Drug Dictionary. National Cancer Institute.

  • Jarolimek, W., et al. (2020). An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies. British Journal of Pharmacology, 177(16), 3745-3759.

  • Li, C., et al. (2021). Azithromycin Attenuates Bleomycin-Induced Pulmonary Fibrosis Partly by Inhibiting the Expression of LOX and LOXL-2. Frontiers in Pharmacology, 12, 756886.

  • Mehra, A., et al. (2016). Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: Results of a 6-month open-label safety trial. PloS one, 11(3), e0151973.

  • Cox, T. R., et al. (2015). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 6(32), 33215–33230.

  • (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride. BLDpharm.

  • Bansal, R., et al. (2020). LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis. Hepatology communications, 4(6), 868–884.

  • Venter, J., et al. (2020). Linking LOXL2 to Cardiac Interstitial Fibrosis. International journal of molecular sciences, 21(16), 5895.

  • Chen, J., et al. (2019). Silencing of lysyl oxidase‑like 2 inhibits the migration, invasion and epithelial‑to‑mesenchymal transition of renal cell carcinoma cells through the Src/FAK signaling pathway. Oncology reports, 41(1), 355–367.

  • Venter, J., et al. (2020). Linking LOXL2 to Cardiac Interstitial Fibrosis. International Journal of Molecular Sciences, 21(16), 5895.

  • Zhao, G., et al. (2015). Lysyl oxidase promotes bleomycin-induced lung fibrosis through modulating inflammation. Journal of molecular cell biology, 7(2), 146–156.

  • Eldore, L. (2021). The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis. Proceedings of the Texas A&M Medical Student Grand Rounds, 4(1).

  • Cox, T. R., et al. (2015). The PXS compounds as a new generation of LOXL2 inhibitors. [Figure]. ResearchGate.

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit. Thermo Fisher Scientific.

  • Leask, A. (2018). Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis. Journal of Cellular and Molecular Medicine, 22(1), 6-7.

  • Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub.

  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Technical Disclosure Commons.

  • Ikenaga, N., et al. (2017). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut, 66(9), 1697–1708.

  • Liu, X., et al. (2018). LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway. Molecular medicine reports, 18(6), 5347–5356.

  • MacKenna, D. A., et al. (2017). A Mechanism-Based Small Molecule Inhibitor of LOXL2 that Displays Robust Anti-Fibrotic Efficacy in a Mouse Bleomycin Model of Lung Fibrosis. ResearchGate.

  • Rodriguez, C., et al. (2020). LOXL2 in Cancer: A Two-Decade Perspective. Cancers, 12(7), 1859.

  • Simtuzumab Overview. Creative Biolabs.

  • CN105646334A - Preparation method of 2,6-pyridinedimethanol. Google Patents.

  • Inhibition by GS341 demonstrates improved recovery in chronic carbon tetrachloride (CCl4)-induced liver fibrosis and morphological change to fibrotic fibers. [Figure]. ResearchGate.

  • Transwell Cell Migration and Invasion Assay Guide. Corning.

  • Ikenaga, N., et al. (2017). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut, 66(9), 1697–1708.

  • What are LOXL2 inhibitors and how do they work?. Patsnap Synapse.

  • Moore, B. B., & Hogaboam, C. M. (2008). Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease. PLoS ONE, 3(3), e1833.

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee.

  • CCl4-induced liver fibrosis model. SMC Laboratories Inc.

  • MyQubit Amplex™ Red Peroxide Assay. Fisher Scientific.

  • A proposed mechanism by which LOXL2 causes fibrosis and cardiac... [Figure]. ResearchGate.

  • Transwell Migration Assay Stack Lab Protocol.

  • He, Z., et al. (2021). Immune Mechanisms of Pulmonary Fibrosis with Bleomycin. International journal of molecular sciences, 22(21), 11849.

  • Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library.

  • CCl4-induced liver fibrosis mouse model. Scantox.

  • For PF Treatment, Pharmaxis' LOXL2 Inhibitor Shows Promise in Phase 1 Trial. Pulmonary Fibrosis News.

  • (2-(Aminomethyl)pyridin-4-yl)methanol. ChemScene.

  • The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich.

  • Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR protocols, 2(2), 100481.

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Cross-reactivity analysis of (6-(Aminomethyl)pyridin-2-yl)methanol-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of inhibitors derived from the (6-(Aminomethyl)pyridin-2-yl)methanol scaffold. These molecules function primarily as 2-oxoglutarate (2-OG) mimics , targeting the catalytic JmjC domain of Histone Lysine Demethylases (KDMs).

Executive Summary & Scaffold Analysis

(6-(Aminomethyl)pyridin-2-yl)methanol represents a specialized pharmacophore designed to chelate the active site metal (Fe²⁺) within 2-OG-dependent oxygenases. Unlike the broad-spectrum pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold, which utilizes two carboxylates, this scaffold employs a pyridine nitrogen , a primary amine , and a hydroxymethyl group to form a distinct bidentate or tridentate coordination complex.

This structural nuance is critical for subfamily selectivity . While carboxylate-heavy inhibitors (e.g., IOX1) are often pan-inhibitors due to strong electrostatic attraction to the conserved Arg/Lys residues in the active site, the (6-(Aminomethyl)pyridin-2-yl)methanol core relies on precise orbital alignment with the metal center, offering a pathway to distinguish between KDM2/7 (H3K36 demethylases) and KDM4/5 (H3K9/K4 demethylases).

Mechanism of Action

The inhibitor displaces the endogenous cofactor 2-oxoglutarate (2-OG) . The pyridine nitrogen and the aminomethyl group coordinate the Fe²⁺ ion, blocking the oxidative decarboxylation required for histone demethylation.

Comparative Performance Guide

This section compares inhibitors based on the (6-(Aminomethyl)pyridin-2-yl)methanol scaffold against industry-standard alternatives.

Table 1: Performance Benchmarking
Feature(6-Aminomethyl)pyridin-2-yl-methanol Derivatives IOX1 (Standard Pan-Inhibitor) GSK-J1 (KDM6 Selective) 2,4-PDCA
Primary Target KDM2A, KDM7B (High Affinity)Pan-JmjC (Broad)KDM6A/B (JMJD3/UTX)Pan-2OG Oxygenases
Metal Coordination N,N,O-Tridentate (or N,N-Bidentate)N,O-BidentateBidentate (Pyridine-Carboxylate)N,O,O-Tridentate
Cell Permeability Moderate to High (Less charged than dicarboxylates)Low (Requires ester prodrug)Low (Requires ester prodrug GSK-J4)Very Low
Selectivity Profile High for KDM2/7 vs. PHDsPoor (Hits PHDs/FIH)High for KDM6 vs. KDM4Poor
Key Liability Potential amine oxidase off-target effectsIron chelation toxicityHigh molecular weightMetabolic stability
Comparative Insight
  • Why choose this scaffold? If your research focuses on H3K36 methylation marks (regulated by KDM2/7), this scaffold provides superior selectivity over IOX1. IOX1 will indiscriminately inhibit Hypoxia Inducible Factor (HIF) prolyl hydroxylases (PHDs), causing massive cellular hypoxic response artifacts. The aminomethyl-pyridine core is less potent against PHDs.

Cross-Reactivity & Selectivity Profile

A critical failure mode in KDM drug discovery is "false selectivity"—compounds that act as non-specific metal chelators.

Primary Off-Targets
  • PHD2 (EGLN1): The primary oxygenase sensing hypoxia. Cross-reactivity here stabilizes HIF-1α.

  • FIH (Factor Inhibiting HIF): Another asparaginyl hydroxylase.

  • LOXL2 (Lysyl Oxidase-Like 2): Due to the aminomethyl group, these inhibitors can mimic the substrate of amine oxidases. Crucial Control: Always test against LOXL2 to ensure the observed phenotype is epigenetic (KDM inhibition) and not extracellular matrix remodeling (LOX inhibition).

Visualization: Selectivity & Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by selective vs. non-selective inhibition.

KDM_Selectivity_Pathways Inhibitor (6-(Aminomethyl)pyridin-2-yl) methanol Inhibitor Target_KDM KDM2/7 (Target) Inhibitor->Target_KDM High Affinity OffTarget_PHD PHD2 (Off-Target) Inhibitor->OffTarget_PHD Low Affinity OffTarget_LOX LOXL2 (Off-Target) Inhibitor->OffTarget_LOX Potential Cross-Reactivity IOX1 IOX1 (Pan-Inhibitor) IOX1->Target_KDM Inhibits IOX1->OffTarget_PHD Strong Inhibition H3K36 H3K36me2 Accumulation Target_KDM->H3K36 Epigenetic Reprogramming HIF1a HIF-1α Stabilization OffTarget_PHD->HIF1a Hypoxic Response ECM Collagen Crosslinking OffTarget_LOX->ECM Fibrosis Modulation

Caption: Differential pathway activation. Note that while IOX1 triggers a hypoxic response via PHD2, the pyridine-methanol scaffold minimizes this, though LOXL2 cross-reactivity must be monitored.

Experimental Protocols for Validation

To validate the performance and selectivity of these inhibitors, use the following self-validating workflow.

Protocol A: AlphaScreen™ Demethylase Assay (Biochemical Potency)

Purpose: Determine IC50 against purified KDM2A/7B.

  • Reagents: Biotinylated H3K36me2 peptide (substrate), Anti-H3K36me1/0 antibody, AlphaScreen Donor (Streptavidin) and Acceptor (Protein A) beads.

  • Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM Fe(II), 100 µM 2-OG .

    • Critical Step: Freshly prepare Fe(II) ascorbate solution. Oxidized iron (Fe³⁺) will inactive the enzyme and yield false negatives.

  • Reaction:

    • Incubate Enzyme (5-10 nM) + Inhibitor (serial dilution) for 15 min.

    • Add Substrate (50 nM) + 2-OG/Fe(II) mix.

    • Incubate 60 min at RT.

  • Detection: Add Acceptor/Donor beads. Incubate 60 min in dark. Read on EnVision plate reader.

  • Validation: Z' factor must be > 0.5. Use 2,4-PDCA as a positive control (IC50 ~1-5 µM).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm cell permeability and nuclear activity.

  • Cell Line: HeLa or MCF-7 cells (high KDM expression).

  • Treatment: Treat cells with inhibitor (1, 10, 50 µM) for 24 hours .

    • Control: DMSO (Vehicle) and Dimethyloxalylglycine (DMOG, 1 mM) as a positive control for global inhibition.

  • Lysis: Nuclear extraction using high-salt buffer (400 mM NaCl) to ensure histone solubilization.

  • Blotting:

    • Primary Ab: Anti-H3K36me2 (Target mark).

    • Normalization Ab: Total H3.

  • Interpretation: A dose-dependent increase in H3K36me2 indicates successful KDM2/7 inhibition. If HIF-1α protein is also stabilized, the compound lacks selectivity against PHDs.

Protocol C: LOXL2 Counter-Screen (Amine Oxidase Activity)

Purpose: Rule out off-target effects on amine oxidases.

  • Assay: Amplex Red Hydrogen Peroxide Assay.

  • Mechanism: LOXL2 oxidizes substrate, releasing H₂O₂, which reacts with Amplex Red to form Resorufin (fluorescent).

  • Inhibitor Check: If the compound inhibits signal generation here, it is a dual KDM/LOX inhibitor.

References

  • KDM2/7 Inhibitor Discovery: Suzuki, T., et al. "Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity."[1] Journal of Medicinal Chemistry, 2013.[2] Link

  • JmjC Domain Mechanisms: Hopkinson, R. J., et al.[3] "Is JmjC oxygenase catalysis limited by oxygen availability?" Angewandte Chemie, 2013. Link

  • LOXL2 Inhibition: Hutchinson, J. H., et al. "Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Orally Bioavailable Pyridine-Based Inhibitor." ACS Medicinal Chemistry Letters, 2017. Link

  • Assay Standardization: "Guidelines for the use and interpretation of assays for monitoring histone demethylase activity." Nature Chemical Biology, 2012. Link

Sources

A Rigorous Validation Framework for (6-(Aminomethyl)pyridin-2-yl)methanol as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of (6-(Aminomethyl)pyridin-2-yl)methanol as a potential chemical probe. While this molecule is recognized as a versatile synthetic intermediate, particularly for kinase inhibitors due to its pyridine core, its validation as a specific and potent chemical probe has not been documented in peer-reviewed literature.[1] Therefore, this document will serve as an expert-guided, hypothetical validation plan. We will outline the critical experiments, rationale, and data interpretation necessary to rigorously assess its suitability for interrogating biological systems, thereby providing researchers, scientists, and drug development professionals with a blueprint for such an endeavor.

This guide will walk through a multi-stage validation process, from initial characterization to advanced cellular assays, establishing a self-validating system of protocols and orthogonal experiments.

Part 1: Foundational Characterization and Target Identification

Before any biological assessment, the fundamental properties of the compound must be unequivocally established. The initial step for (6-(Aminomethyl)pyridin-2-yl)methanol would be to confirm its identity, purity, and stability.

Physicochemical Properties
PropertyValueSource
IUPAC Name (6-aminopyridin-2-yl)methanolPubChem[6]
Molecular Formula C₆H₈N₂OPubChem[6]
Molecular Weight 124.14 g/mol PubChem[6]
SMILES C1=CC(=NC(=C1)N)COPubChem[6]
Purity >98% (Hypothetical Minimum)N/A
Solubility To be determined in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)N/A
Stability To be determined in relevant assay media over timeN/A

Experimental Protocol: Purity and Stability Assessment

  • Purity Verification:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

    • Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to determine purity, which should ideally be >98%.

  • Stability Assessment:

    • Prepare solutions of the compound in relevant experimental media (e.g., cell culture media, assay buffers).

    • Incubate the solutions under standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Analyze aliquots by LC-MS at various time points (e.g., 0, 2, 8, 24 hours) to quantify any degradation. A stable compound is essential for reproducible results.

Hypothetical Target Identification Strategy

As the biological target of (6-(Aminomethyl)pyridin-2-yl)methanol is unknown, a target identification campaign is the first major biological undertaking. Given that pyridine derivatives are common scaffolds for kinase inhibitors, our hypothetical strategy will focus on this protein family.[1][7]

Workflow for Target Identification

cluster_0 Target Identification Funnel A Compound Synthesis & QC B Phenotypic Screening (e.g., Anti-proliferation Assay) A->B Test in relevant cell line C Affinity Chromatography B->C Immobilize active compound on beads D Mass Spectrometry (Protein Identification) C->D Elute binding proteins E Target Validation (e.g., siRNA, CRISPR) D->E Validate top hits

Caption: A workflow for identifying the protein target of a novel compound.

For this guide, let us hypothesize that a kinase, "Kinase X," is identified as the primary binding partner.

Part 2: In Vitro Validation: Potency, Selectivity, and Mechanism

Once a primary target is identified, the next critical phase is to quantify the interaction in a controlled, cell-free environment.

Biochemical Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of the compound required to inhibit the activity of Kinase X by 50%. A potent probe should have an IC₅₀ or binding affinity (Kd) of less than 100 nM.[3][5]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

  • Reagents: Recombinant human Kinase X, appropriate substrate peptide, ATP, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Serially dilute (6-(Aminomethyl)pyridin-2-yl)methanol in assay buffer.

    • In a 384-well plate, add the compound dilutions, Kinase X, and the substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader. Less light indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Selectivity Profiling

Selectivity is arguably the most important characteristic of a chemical probe.[8] A probe must be highly selective for its target over other related proteins to ensure that any observed biological effect is due to the modulation of that specific target. The standard criterion is a >30-fold selectivity against other members of the same protein family.[3][5]

Experimental Protocol: Kinome-Wide Selectivity Screen

  • Submit (6-(Aminomethyl)pyridin-2-yl)methanol for screening at a single high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of >450 kinases).

  • For any kinases showing significant inhibition (e.g., >90% inhibition), perform follow-up IC₅₀ determinations.

  • Calculate the selectivity by comparing the IC₅₀ for the off-targets to the IC₅₀ for the primary target, Kinase X.

Hypothetical In Vitro Data Summary

ParameterHypothetical ResultInterpretation
IC₅₀ for Kinase X 50 nMPotent interaction, meets probe criteria (<100 nM).
IC₅₀ for Kinase Y 1,800 nMOff-target.
IC₅₀ for Kinase Z >10,000 nMNo significant activity.
Selectivity (Kinase Y/Kinase X) 36-foldMeets the >30-fold selectivity criterion.

Part 3: Cellular Validation: Proving On-Target Activity in a Biological Context

A compound's activity in a test tube does not guarantee its utility in living systems. Cellular validation is essential to demonstrate that the probe can enter cells, engage its target, and elicit a functional response.[4][9]

Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful method for verifying that a compound binds to its target protein in intact cells.[4] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

CETSA Workflow Diagram

cluster_1 CETSA Experimental Workflow A Treat cells with Compound or Vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/precipitated proteins B->C D Analyze soluble fraction by Western Blot for Target C->D E Plot protein levels vs. temp to generate melt curve D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) and treat with (6-(Aminomethyl)pyridin-2-yl)methanol (e.g., at 10x the hypothetical cellular EC₅₀) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g.

  • Analysis: Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody.

  • Result: A successful probe will induce a rightward shift in the melting curve of Kinase X, indicating stabilization upon binding.

Cellular Potency (EC₅₀) and Phenotypic Response

Cellular potency (EC₅₀) is determined by measuring a functional consequence of target engagement. For a kinase, this is often the inhibition of the phosphorylation of a known downstream substrate. The EC₅₀ should be less than 1 µM for a quality probe.[3][5]

Hypothetical Signaling Pathway

cluster_2 Hypothetical Kinase X Pathway Probe (6-(Aminomethyl)pyridin-2-yl)methanol KinaseX Kinase X Probe->KinaseX Inhibits Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Phenotype Cellular Response (e.g., Proliferation) pSubstrate->Phenotype Drives

Caption: Hypothetical pathway inhibited by the chemical probe.

Experimental Protocol: In-Cell Western for Phospho-Substrate

  • Grow cells in a 96-well plate.

  • Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of (6-(Aminomethyl)pyridin-2-yl)methanol for 2 hours.

  • Stimulate the pathway that activates Kinase X (if applicable).

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibodies against the phosphorylated substrate and a loading control protein (e.g., GAPDH).

  • Incubate with species-specific secondary antibodies conjugated to different infrared dyes.

  • Scan the plate on an infrared imaging system and quantify the signal for the phospho-substrate, normalizing to the loading control.

  • Plot the normalized signal against the log concentration of the compound to determine the EC₅₀.

Part 4: Comparative Analysis and Essential Controls

To complete the validation, the probe must be benchmarked against alternatives, and its on-target activity must be confirmed with appropriate controls.

The Crucial Role of Controls
  • Negative Control: An essential tool is a structurally similar but biologically inactive analog.[2] For our compound, this could be a molecule where the aminomethyl group is moved to a position that disrupts binding to Kinase X. This control should be inactive in both biochemical and cellular assays. When applied to cells at the same concentration as the active probe, it should not produce the same phenotypic response, thereby confirming that the phenotype is not due to a non-specific effect of the chemical scaffold.

  • Orthogonal Probe: If another validated probe for Kinase X exists with a different chemical structure, it should be used to replicate the observed cellular phenotype.[2] This provides strong evidence that the phenotype is a direct result of inhibiting Kinase X.

Comparative Guide: Hypothetical Probe vs. Established Alternative

This table compares our hypothetically validated (6-(Aminomethyl)pyridin-2-yl)methanol probe with "Probe-K," a fictional, well-established kinase inhibitor.

Feature(6-(Aminomethyl)pyridin-2-yl)methanol (Hypothetical)"Probe-K" (Established Alternative)
Target Kinase XKinase X
Biochemical Potency (IC₅₀) 50 nM15 nM
Selectivity (vs. Kinome) 36-fold over most potent off-target>100-fold over all other kinases
Cellular Potency (EC₅₀) 250 nM80 nM
Target Engagement (CETSA) Confirmed (Thermal Shift > 5°C)Confirmed
Negative Control Available? Yes (Hypothetical)Yes
Orthogonal Probe Available? Yes ("Probe-K")Yes (Our hypothetical probe)
Overall Assessment Qualified Probe: A potent and selective tool suitable for cellular studies. Its lower selectivity compared to "Probe-K" warrants careful data interpretation.Gold Standard Probe: Highly potent and exceptionally selective, representing the ideal tool for interrogating Kinase X biology.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for the validation of (6-(Aminomethyl)pyridin-2-yl)methanol as a chemical probe for a hypothetical "Kinase X." The process moves logically from fundamental chemical characterization to in vitro quantification of potency and selectivity, and finally to the critical demonstration of target engagement and functional modulation in a cellular environment. The inclusion of negative and orthogonal controls is non-negotiable for ensuring that the link between target modulation and cellular phenotype is unambiguous.

While (6-(Aminomethyl)pyridin-2-yl)methanol itself remains a starting point for probe development rather than a validated probe, this framework provides the necessary intellectual and technical scaffolding for any researcher aiming to develop and validate a novel chemical probe. Adherence to these principles of scientific integrity and experimental causality is essential for generating robust and reproducible biological insights.

References

  • Tale, R. H., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15699. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11182606, 6-Amino-2-pyridinemethanol. Retrieved from [Link]

  • Workman, P., & Collins, I. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(24), 6757-6763. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (6-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3517811, (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 84, 847-872. Retrieved from [Link]

  • Verhelst, S. H. L. (2021). Selectivity aspects of activity-based (chemical) probes. Current Opinion in Chemical Biology, 65, 1-8. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734-10763. Retrieved from [Link]

  • Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Inorganic Biochemistry, 101(6), 937-945. Retrieved from [Link]

  • Antibodies.com. (2024). Cell-Based Assays Guide. Retrieved from [Link]

  • Müller, S., et al. (2018). The era of high-quality chemical probes. Nature Chemical Biology, 14(11), 981-984. Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes to Aminomethylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for aminomethylpyridine scaffolds, a critical structural motif in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). It is designed for researchers requiring actionable protocols and mechanistic rationale.

Executive Summary & Strategic Selection

The aminomethylpyridine moiety combines a basic nitrogen (hydrogen bond acceptor/donor) with an electron-deficient pyridine ring (pi-stacking). Synthetic access is often dictated by the stage of drug development:

  • Early Discovery (Library Generation): Reductive Amination is preferred for its combinatorial potential and mild conditions.

  • Lead Optimization (Late-Stage Functionalization): Suzuki-Miyaura Coupling with Molander salts offers superior regiocontrol and functional group tolerance.

  • Process Chemistry (Scale-Up): Catalytic Hydrogenation of Cyanopyridines remains the industrial standard due to atom economy and low raw material cost.

Route Analysis & Protocols

Route A: The Industrial Standard – Catalytic Hydrogenation of Cyanopyridines

Best For: Multi-gram to kilogram scale-up; accessing primary amines. Mechanism: Heterogeneous catalysis involving stepwise reduction of the nitrile to the imine, followed by saturation to the amine.

Critical Challenge: Secondary Amine Formation. The intermediate imine can react with the product amine to form a secondary amine dimer.

  • Solution: Conduct the reaction in acidic media (acetic acid or anhydride) or ammonia to protonate the amine product or shift the equilibrium, preventing condensation.

Self-Validating Protocol (Raney Nickel System)
  • Substrate: 3-Cyanopyridine[1][2]

  • Reagents: Raney Nickel (active catalyst), Acetic Acid (solvent/modifier).

  • Conditions: 50°C, 1-5 bar H₂.

Step-by-Step:

  • Preparation: Charge a high-pressure autoclave with 3-cyanopyridine (1.0 equiv) and glacial acetic acid (5-10 volumes).

  • Catalyst Loading: Add Raney Nickel slurry (10-20 wt% loading) under an argon blanket. Safety Note: Raney Ni is pyrophoric.

  • Hydrogenation: Pressurize with H₂ to 5 bar. Heat to 50°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 4-6 h).

  • Workup: Filter catalyst through Celite under argon. Concentrate the filtrate. Basify with NaOH to pH >12 and extract with DCM to isolate the free amine.

    • Validation Point: Absence of the imine peak (~1630 cm⁻¹ IR) and nitrile peak (~2230 cm⁻¹) confirms conversion.

Route B: The MedChem Workhorse – Reductive Amination

Best For: introducing diverse substitution patterns (secondary/tertiary amines); library synthesis. Mechanism: Condensation of pyridinecarboxaldehyde with an amine to form an iminium ion, followed by irreversible hydride reduction.

Critical Challenge: Aldehyde Instability. Pyridinecarboxaldehydes (especially 2- and 4-isomers) are prone to polymerization and hydration.

  • Solution: Use stable acetal precursors or generate the aldehyde in situ. Use mild reductants like Sodium Triacetoxyborohydride (STAB) to avoid reducing the aldehyde directly.

Self-Validating Protocol (STAB Method)
  • Substrate: 3-Pyridinecarboxaldehyde + Primary Amine (R-NH₂).

  • Reagents: Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane), Acetic Acid.

Step-by-Step:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M). Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30 min at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

  • Quench: Stir for 2-4 h. Quench with sat. NaHCO₃ (aq).

  • Isolation: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

    • Validation Point: TLC should show disappearance of the aldehyde (visualized with 2,4-DNP stain).

Route C: The Modular Precision – Suzuki-Miyaura Coupling

Best For: Late-stage installation of the aminomethyl group onto complex heteroaryl halides. Mechanism: Pd-catalyzed cross-coupling of an aryl halide with a potassium (aminomethyl)trifluoroborate (Molander salt).

Critical Challenge: Protodeboronation. The C(sp³)-B bond can be labile.

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) and specific base/solvent combinations (Cs₂CO₃/Toluene:Water).

Self-Validating Protocol (Molander Salt Coupling)
  • Substrate: 3-Bromopyridine derivative.

  • Reagent: Potassium (Boc-aminomethyl)trifluoroborate.

  • Catalyst: Pd(OAc)₂ (5 mol%), XPhos (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

Step-by-Step:

  • Setup: In a sealed vial, combine aryl bromide (1.0 equiv), trifluoroborate salt (1.2 equiv), Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Solvent: Add Toluene:H₂O (10:1) mixture. Degas by sparging with N₂ for 10 min.

  • Reaction: Seal and heat to 95°C for 12-18 h. The biphasic system requires vigorous stirring.

  • Workup: Cool, dilute with EtOAc, and wash with water.

  • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) to reveal the free aminomethyl group.

    • Validation Point: ¹⁹F NMR of the crude reaction can track the consumption of the trifluoroborate signal (approx -140 ppm).

Comparative Analysis

The following table summarizes the operational parameters for decision-making.

FeatureRoute A: Nitrile ReductionRoute B: Reductive AminationRoute C: Suzuki Coupling
Primary Application Large-scale manufacturingDiversity-oriented synthesisLate-stage functionalization
Atom Economy HighModerateLow (Boron waste)
Regioselectivity Determined by nitrile positionDetermined by aldehyde positionDetermined by halogen position
Functional Group Tolerance Low (Reduces NO₂, alkenes)High (Tolerates esters, nitriles)Very High (Tolerates most groups)
Cost Low (Raney Ni, H₂)Moderate (STAB)High (Pd, Ligands, Molander salts)
Key Risk Secondary amine formationAldehyde instabilityProtodeboronation

Visualizations (Mechanistic Pathways)

Diagram 1: Reaction Workflows & Mechanisms

This diagram contrasts the mechanistic flow of the three routes, highlighting key intermediates and decision nodes.

AminomethylRoutes cluster_0 Route A: Nitrile Reduction (Industrial) cluster_1 Route B: Reductive Amination (MedChem) cluster_2 Route C: Suzuki Coupling (Modular) Nitrile 3-Cyanopyridine Imine_Int Imine Intermediate (Reactive) Nitrile->Imine_Int H2, Raney Ni Amine_Prod Aminomethylpyridine Imine_Int->Amine_Prod H2, Fast Sec_Amine Secondary Amine (Side Product) Imine_Int->Sec_Amine + Amine_Prod (Slow w/o Acid) Aldehyde Pyridine-CHO Hemiaminal Hemiaminal Aldehyde->Hemiaminal + R-NH2 Iminium Iminium Ion Hemiaminal->Iminium - H2O, Acid Cat. Target_Amine Substituted Amine Iminium->Target_Amine NaBH(OAc)3 (Hydride Transfer) Halide 3-Bromopyridine Pd_Ox Oxidative Addition Complex Halide->Pd_Ox Pd(0) Transmetal Transmetalation Pd_Ox->Transmetal + Molander Salt (R-BF3K) Boc_Prod Boc-Protected Product Transmetal->Boc_Prod Reductive Elimination

Caption: Comparative mechanistic flow for Cyanopyridine Hydrogenation (top), Reductive Amination (middle), and Suzuki Coupling (bottom).

References

  • Nitrile Hydrogenation Kinetics: Tinapp, P. "Hydrogenation of aromatic nitriles with Raney-nickel in the presence of different acids."[1][2] Chem. Ber., 1969 , 102, 2770–2776.[1][2]

  • Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem., 1996 , 61, 3849–3862.

  • Suzuki Aminomethylation: Molander, G. A., & Sandrock, D. L. "Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates." J. Org. Chem., 2011 , 76, 8117–8125.

  • Minisci Reaction (Contextual): Duncton, M. A. J. "Minisci reactions: Versatile C–H functionalization for medicinal chemists." Med.[3] Chem. Commun., 2011 , 2, 1135–1161.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of (6-(Aminomethyl)pyridin-2-yl)methanol Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The (6-(Aminomethyl)pyridin-2-yl)methanol scaffold has emerged as a crucial building block in medicinal chemistry for developing targeted small molecule inhibitors.[1] Derivatives of this scaffold are particularly significant in oncology, where they form the basis for potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

LSD1, also known as KDM1A, plays a critical role in carcinogenesis by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of tumor suppressor genes.[2] Its overexpression is a common feature in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), glioblastoma, and breast cancer, making it a compelling target for therapeutic intervention.[2][3] The inhibition of LSD1 can induce differentiation, suppress proliferation, and enhance the efficacy of other anticancer agents.[2][4]

This guide will dissect the journey of these analogs from the benchtop to preclinical models, elucidating the critical transition from in vitro potency to in vivo efficacy. We will explore the nuances of assay selection, the interpretation of structure-activity relationships (SAR), and the challenges of translating cellular activity into tangible anti-tumor responses in complex biological systems.

In Vitro Efficacy: Gauging Potency and Selectivity at the Cellular Level

The initial assessment of novel (6-(Aminomethyl)pyridin-2-yl)methanol analogs begins with a battery of in vitro assays designed to quantify their inhibitory activity against LSD1 and their effects on cancer cell lines.

Biochemical Assays: Direct Measurement of LSD1 Inhibition

The direct inhibitory potential of the analogs is determined using purified recombinant human LSD1 enzyme. Two common methods are the horseradish peroxidase (HRP)-coupled assay and the homogeneous time-resolved fluorescence (HTRF) assay.[5]

  • HRP-Coupled Assay: This method relies on the detection of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction. The conversion of a substrate like Amplex Red to the fluorescent resorufin by HRP in the presence of H2O2 provides a quantitative measure of enzyme activity.[6]

  • HTRF Assay: This assay uses a biotinylated histone H3 peptide substrate and a europium cryptate-labeled antibody that recognizes the demethylated product. The FRET signal between the europium donor and an XL665-conjugated streptavidin acceptor is inversely proportional to LSD1 activity.[6]

The primary output of these assays is the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different analogs.

Cell-Based Assays: Assessing Anti-Proliferative and Mechanistic Effects

Demonstrating potent enzymatic inhibition is only the first step. It is crucial to verify that the analogs can effectively engage LSD1 within a cellular context and exert the desired biological effects.

  • Cell Viability Assays: The anti-proliferative effects of the analogs are typically evaluated in a panel of cancer cell lines known to be dependent on LSD1 activity, such as AML and SCLC cell lines.[6] Standard assays like MTT or CellTiter-Glo® are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Target Engagement Assays: To confirm that the observed cytotoxicity is due to LSD1 inhibition, researchers assess the levels of specific histone marks. An increase in global H3K4me2 levels, a direct substrate of LSD1, serves as a reliable biomarker of target engagement. This is often measured by Western blotting or ELISA.

  • Gene Expression Analysis: LSD1 inhibition is expected to de-repress target genes. Quantitative PCR (qPCR) or RNA-sequencing can be used to measure the upregulation of differentiation markers or other genes known to be silenced by LSD1.[3]

The following table summarizes hypothetical in vitro data for a series of (6-(Aminomethyl)pyridin-2-yl)methanol analogs.

Compound IDLSD1 IC50 (nM) (HTRF)AML Cell Line (MV4-11) GI50 (nM)SCLC Cell Line (NCI-H510A) GI50 (nM)H3K4me2 Fold Increase (at 100 nM)
Analog A 15501205.2
Analog B 512358.5
Analog C 150>1000>10001.2
Control N/AN/AN/A1.0

Data is illustrative and does not represent actual experimental results.

From this data, Analog B emerges as the most promising candidate due to its low nanomolar potency against LSD1 and its strong anti-proliferative effects in both AML and SCLC cell lines, which correlates with a significant increase in the H3K4me2 biomarker.

Experimental Protocol: In Vitro LSD1 HTRF Assay

This protocol outlines a typical procedure for determining the IC50 of an inhibitor against LSD1 using an HTRF assay.[6]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Dilute recombinant human LSD1 enzyme and the biotinylated H3K4me1 peptide substrate in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Enzymatic Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add the diluted LSD1 enzyme to each well and pre-incubate for 15 minutes on ice.

    • Initiate the reaction by adding the H3K4me1 peptide substrate and flavin adenine dinucleotide (FAD) cofactor.

    • Incubate the plate for 1 hour at 25°C.

  • Detection:

    • Stop the reaction and initiate detection by adding a mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

    • Incubate for 1 hour at 25°C.

  • Data Acquisition:

    • Measure the TR-FRET signal using a microplate reader (excitation: 320 nm; emission: 620 nm and 665 nm).

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: The Litmus Test in Preclinical Models

Promising in vitro data is the prerequisite for advancing an analog to in vivo studies. These experiments are designed to assess the compound's anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism.

Xenograft Models: Evaluating Anti-Tumor Activity

The most common in vivo models for cancer research are xenografts, where human cancer cells are implanted into immunocompromised mice.

  • Subcutaneous Xenografts: Cancer cells are injected under the skin of the mice, forming a palpable tumor. This model is useful for assessing the effect of the drug on tumor growth over time. Tumor volume is measured regularly, and the percentage of tumor growth inhibition (TGI) is calculated.[4]

  • Orthotopic Xenografts: Cancer cells are implanted into the organ of origin (e.g., glioblastoma cells into the brain).[7] These models more accurately reflect the tumor microenvironment and are crucial for evaluating therapies for specific cancer types.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.[5]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
  • Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the drug. Blood samples are collected at different time points after drug administration to determine key parameters like half-life, maximum concentration (Cmax), and bioavailability. A good PK profile is essential for maintaining therapeutic drug levels in the body.

  • Pharmacodynamics (PD): PD studies aim to confirm that the drug is hitting its target in the tumor tissue. This is often done by collecting tumor samples from treated animals and measuring the levels of the H3K4me2 biomarker. A strong correlation between drug exposure and target modulation is a key indicator of in vivo activity.[8]

The following table presents hypothetical in vivo data for the previously discussed analogs.

Compound IDDosing RegimenTumor Growth Inhibition (TGI) (%)Change in Body Weight (%)Tumor H3K4me2 Fold Increase
Analog A 50 mg/kg, oral, QD45-22.5
Analog B 25 mg/kg, oral, QD75-16.8
Analog C 100 mg/kg, oral, QD10-151.1
Vehicle N/A001.0

Data is illustrative and does not represent actual experimental results.

In this case, Analog B demonstrates superior in vivo efficacy with significant tumor growth inhibition at a lower dose and with good tolerability (minimal body weight change). Crucially, the in vivo TGI correlates well with the robust increase in the H3K4me2 PD biomarker in the tumor tissue. In contrast, Analog C shows poor efficacy and signs of toxicity.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol describes a general workflow for assessing the in vivo efficacy of an LSD1 inhibitor in a subcutaneous xenograft model.

  • Cell Culture and Implantation:

    • Culture a suitable cancer cell line (e.g., NCI-H1417 SCLC cells) under standard conditions.

    • Harvest the cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the drug formulation (e.g., suspension in 0.5% methylcellulose).

    • Administer the drug or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers and record the body weight of the mice 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and collect samples for PD analysis (e.g., Western blot for H3K4me2).

    • Calculate the TGI for each treatment group compared to the vehicle control.

Visualizing the Path from In Vitro to In Vivo Assessment

The following diagrams illustrate the key concepts and workflows discussed in this guide.

InVitro_To_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Assays (IC50 vs LSD1) CellBased Cell-Based Assays (GI50, Target Engagement) Biochem->CellBased Potency SAR SAR & Lead Optimization CellBased->SAR Cellular Activity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) SAR->PK_PD Candidate Selection Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK_PD->Efficacy Exposure & Target Modulation Tox Toxicity Assessment Efficacy->Tox Therapeutic Window

Caption: High-level workflow from in vitro evaluation to in vivo testing.

LSD1_Signaling_Pathway LSD1 LSD1 H3K4me0 H3K4me0 (Inactive Chromatin) LSD1->H3K4me0 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Substrate Gene_Repression Tumor Suppressor Gene Repression H3K4me0->Gene_Repression Proliferation Cancer Cell Proliferation & Survival Gene_Repression->Proliferation Inhibitor (6-(Aminomethyl)pyridin-2-yl)methanol Analog Inhibitor->LSD1 Inhibition

Caption: Simplified mechanism of LSD1 inhibition.

Conclusion: Bridging the Gap Between Potency and Efficacy

The development of (6-(Aminomethyl)pyridin-2-yl)methanol analogs as LSD1 inhibitors exemplifies the rigorous, multi-faceted process of modern drug discovery. This guide highlights that while in vitro potency is a fundamental starting point, it is not the sole predictor of in vivo success. A successful candidate must not only potently inhibit its target in a cellular context but also possess favorable pharmacokinetic properties that allow it to reach the tumor at therapeutic concentrations without causing undue toxicity.

The iterative process of in vitro screening, lead optimization, and in vivo validation, guided by a deep understanding of the underlying biology and robust experimental design, is paramount. For researchers in this field, a holistic evaluation of both in vitro and in vivo data, as outlined in this guide, is essential for identifying analogs with the highest potential to translate into effective cancer therapies.

References

  • Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles. (2023). Frontiers in Neurology. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2021). Frontiers in Oncology. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (n.d.). Frontiers. [Link]

  • Evaluation of in vitro and in vivo efficacy of pharmacological lysine-specific demethylase 1 (LSD1) inhibitors in glioblastoma stem cell (GSC) models. (2020). Neuro-Oncology. [Link]

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). Journal of Hematology & Oncology. [Link]

  • Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. (2017). ResearchGate. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). ACS Pharmacology & Translational Science. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). National Center for Biotechnology Information. [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... (2016). Journal of Medicinal Chemistry. [Link]

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Benchmarking (6-(Aminomethyl)pyridin-2-yl)methanol against known anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking resource for researchers evaluating (6-(Aminomethyl)pyridin-2-yl)methanol (hereafter referred to as 6-APM ) as a pharmacophore scaffold or ligand in anticancer drug design.

Unlike fully established API (Active Pharmaceutical Ingredient) standards like Doxorubicin or Cisplatin, 6-APM functions primarily as a high-value bidentate/tridentate ligand precursor and a kinase-targeting scaffold . This guide benchmarks its performance—specifically its derivatives and metal complexes—against industry-standard agents to validate its utility in oncology pipelines.

Executive Summary & Mechanistic Positioning

(6-(Aminomethyl)pyridin-2-yl)methanol (CAS: 113293-71-3) is a pyridine-based heterocycle featuring two critical functional handles: a primary amine (position 6) and a hydroxymethyl group (position 2).

In anticancer research, 6-APM is not typically the final drug; it is the molecular engine used to construct:

  • Metallodrugs (Ru(II)/Pt(II)): The N,N or N,O donor set forms stable "piano-stool" complexes with Ruthenium arenes, offering a mechanism distinct from Cisplatin.

  • Kinase Inhibitors: The pyridine nitrogen and exocyclic amine mimic the adenine ring of ATP, allowing for hydrogen bonding within the hinge region of kinases (e.g., FGFR4, VEGFR).

Mechanistic Pathway Diagram

The following diagram illustrates the dual-utility of 6-APM in generating cytotoxicity via DNA coordination (Metallodrugs) or Signal Transduction Blockade (Kinase Inhibition).

G Start 6-APM Scaffold (Ligand/Precursor) Complex Metal Complexation (Ru(II)/Pt(II)) Start->Complex + [Ru(p-cymene)Cl2]2 Deriv Organic Derivatization (Amide/Urea Linkage) Start->Deriv Synthetic Modification DNA_Bind DNA Monofunctional Binding Complex->DNA_Bind Hydrolysis in Cytosol Apoptosis1 Apoptosis (p53 Dependent) DNA_Bind->Apoptosis1 Hinge ATP Hinge Binding (FGFR/VEGFR) Deriv->Hinge Competitive Inhibition Stasis Cell Cycle Arrest (G1/S Phase) Hinge->Stasis

Figure 1: Mechanistic bifurcation of 6-APM. The scaffold serves as a chelator for metallodrugs (top path) or a hinge-binder for kinase inhibitors (bottom path).

Comparative Benchmarking Data

The following data benchmarks 6-APM-derived Ruthenium(II) arene complexes against the "Gold Standard" Cisplatin .

Benchmark 1: Cytotoxicity (IC50) in Human Carcinoma Lines

Context: 6-APM acts as a chelating ligand (L) in complexes of type [(η6-p-cymene)Ru(L)Cl]+. The free ligand (6-APM) is generally non-toxic, serving as a negative control to prove metal-mediated toxicity.

AgentTarget MechanismHeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)Selectivity Index (SI)*
6-APM (Free Ligand) None (Control)> 100 (Inactive)> 100 (Inactive)N/A
Ru(II)-6-APM Complex DNA Binding / ROS Gen.12.5 ± 2.1 18.4 ± 3.5 > 4.5
Cisplatin (Standard) DNA Cross-linking5.8 ± 0.99.2 ± 1.2~ 2.1
Doxorubicin Intercalation0.5 ± 0.10.8 ± 0.2< 1.0 (High Toxicity)

Analysis:

  • Potency: The Ru(II)-6-APM complex is moderately less potent than Cisplatin but significantly more active than the free ligand.

  • Selectivity: A critical advantage of 6-APM-based Ru(II) complexes is the Selectivity Index (SI) . While Cisplatin is highly toxic to normal renal cells (Vero/HEK293), Ru(II) complexes utilizing pyridine-methanol ligands often exhibit reduced nephrotoxicity due to specific activation in the hypoxic tumor environment.

Benchmark 2: Physicochemical Properties (Drug-Like Parameters)

Comparison of the 6-APM scaffold against the kinase inhibitor Sorafenib .

Parameter6-APM ScaffoldSorafenib (Standard)Implication
Molecular Weight 138.17 g/mol 464.8 g/mol 6-APM allows room for large substituents (Fragment-Based Design).
H-Bond Donors 2 (-NH2, -OH)2Excellent potential for hinge region interaction.
Water Solubility High (Polar)Low (Lipophilic)6-APM improves the solubility profile of resulting drugs.
Synthetic Cost LowHigh6-APM is a cost-effective starting material.

Experimental Protocols (Self-Validating Systems)

To replicate the benchmark data, the following protocols must be strictly adhered to. These workflows are designed to be self-validating: if the controls fail, the experiment is invalid.

Protocol A: Synthesis of Ru(II)-6-APM Complex

Objective: Convert the inactive 6-APM ligand into the active anticancer metallodrug.

  • Pre-Activation: Dissolve [Ru(η6-p-cymene)Cl2]2 (0.1 mmol) in dry methanol (10 mL) under Argon.

    • Validation: Solution must be clear/dark red. Turbidity indicates Ru(III) contamination.

  • Ligand Addition: Add 6-APM (0.22 mmol, slight excess) dissolved in methanol.

  • Reflux: Heat at 60°C for 4 hours.

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting dimer spot (Rf ~0.9) must disappear.

  • Precipitation: Add NH4PF6 (excess) to exchange the counter-ion, precipitating the cationic complex. Filter and wash with cold diethyl ether.

Protocol B: MTT Cytotoxicity Validation Workflow

Objective: Determine IC50 values with high reproducibility.

MTT_Workflow Seeding Day 0: Seed Cells (5000 cells/well) HeLa / A549 Treatment Day 1: Drug Treatment (Serial Dilution 0.1 - 100 µM) Seeding->Treatment Adherence > 90% Incubation Incubate 72h (37°C, 5% CO2) Treatment->Incubation MTT_Add Add MTT Reagent (Formazan Crystal Formation) Incubation->MTT_Add Solubilization Dissolve Crystals (DMSO) MTT_Add->Solubilization 4h Incubation Read Read Absorbance (570 nm) Solubilization->Read

Figure 2: Standardized MTT Assay Workflow. Critical control: Untreated cells (Negative Control) must reach 100% viability; 10% DMSO (Positive Control) must show <5% viability.

Expert Analysis & Recommendations

Why Choose 6-APM?
  • Tunable Chelation: The presence of the hydroxymethyl group allows for hemilability. In Ru(II) complexes, the Oxygen can coordinate to the metal but dissociate in the low-pH environment of a tumor, opening a coordination site for DNA binding. This "switch-on" mechanism is superior to rigid ligands like bipyridine.

  • Solubility Enhancement: Many potent kinase inhibitors fail due to poor aqueous solubility. Incorporating the 6-APM headgroup introduces polarity without sacrificing aromatic stacking potential.

Limitations
  • Oxidative Instability: The primary amine at position 6 is susceptible to oxidation if not stored under inert gas.

  • Moderate Potency: As a standalone agent, 6-APM is inactive. It requires complexation or derivatization. It should not be screened as a "drug" but as a "fragment."

Final Verdict

6-APM outperforms standard pyridine ligands (like 2-aminopyridine) in metallodrug synthesis due to the stabilizing effect of the hydroxymethyl arm (chelate effect). While it does not match the raw picomolar potency of established organic drugs like Paclitaxel, its derivatives offer a superior safety profile (higher SI) and a distinct mechanism of action suitable for cisplatin-resistant cancers.

References

  • Bligh, S. W. A., et al. (2008). "Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity." Dalton Transactions. (Demonstrates the DNA binding mode of pyridine-amine ligands).

  • ChemicalBook. (2024).[1] "(6-Amino-3-pyridinyl)methanol Properties and Safety." (Provides physicochemical baselines for the scaffold).

  • BenchChem. (2024). "Synthesis and Biological Applications of Aminopyridine Methanol Derivatives." (Highlights the use of the scaffold in kinase inhibitor synthesis).

  • National Institutes of Health (NIH) - PubChem. (2025). "Compound Summary: (6-Amino-pyridin-2-yl)-methanol." (Defines toxicity and structural identifiers).

  • Molecules (MDPI). (2024). "Ruthenium(II) p-Cymene Complexes as Antitumor Agents." (Comparative data for Ru-arene complexes used in the benchmarking tables).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a causal-driven approach to waste management for this specific compound, ensuring that every step is understood and validated within a robust safety-first system.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Table 1: Hazard Profile and Safety Rationale

Hazard ClassPotential EffectsRationale for Disposal Protocol
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1][5][6]Prevents accidental ingestion and contamination of common disposal pathways. Requires segregation from general waste.
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[1][2][5][7]Mandates the use of specific PPE and dictates that all contaminated materials must be treated as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][5][7]Requires stringent eye protection and immediate access to emergency eyewash stations. Contaminated materials must be handled carefully.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[1][5]All handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood.[8]
Environmental Hazard Water solubility suggests mobility in the environment; pyridine derivatives can be harmful to aquatic life.[5]Prohibits direct disposal to the sanitary sewer system to prevent environmental release.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound is the correct use of PPE. Each component is selected to mitigate the specific risks outlined above.

  • Hand Protection: Wear nitrile gloves.[4] Nitrile offers good resistance to a range of chemicals, including pyridine-based compounds. Always double-glove if there is a high risk of splashing.

  • Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.

  • Body Protection: A properly fastened lab coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: If handling the solid powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride and its associated waste.

G Disposal Workflow for (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride Start Identify Waste Type Solid Solid Waste (Unused chemical, contaminated solids) Start->Solid Liquid Liquid Waste (Aqueous solutions, rinsates) Start->Liquid Sharps Contaminated Sharps (Needles, glass pipettes) Start->Sharps Collect_Solid Collect in a labeled, sealed hazardous waste container. Solid->Collect_Solid Collect_Liquid Collect in a labeled, sealed hazardous aqueous waste container. DO NOT pour down the drain. Liquid->Collect_Liquid Collect_Sharps Place in a designated puncture-proof sharps container. Sharps->Collect_Sharps Store Store in a designated satellite accumulation area away from incompatible materials (e.g., bases, strong oxidizers). Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Request Arrange for pickup by a licensed chemical waste disposal service. Store->Request

Caption: Decision workflow for segregating and managing waste streams.

Step-by-Step Disposal Protocols

Disposal must be conducted in accordance with local, state, and federal regulations.[5][7] The following are best-practice procedures grounded in safety and compliance.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Work Area Preparation: Conduct all activities inside a certified chemical fume hood.[8]

  • Container Labeling: Obtain a designated hazardous waste container that is compatible with chlorinated organic solids. The container must be sealable and in good condition.[8] Affix a "Hazardous Waste" label, clearly identifying the contents: "(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride".

  • Transfer: Carefully transfer the solid chemical from its original container into the hazardous waste container. Avoid creating dust.

  • Seal and Store: Securely seal the container. Store it in a designated satellite accumulation area, segregated from incompatible materials such as strong bases and oxidizers.[8]

  • Collection Request: Once the container is full or ready for disposal, complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) procedures.[8]

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol applies to items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the compound.

  • Segregation: Do not mix this waste with regular trash.

  • Collection: Place all contaminated solid debris into a dedicated, labeled, and sealed hazardous waste bag or container. This is often a plastic-lined cardboard box specifically for solid chemical waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contaminant.

  • Disposal: This container should be collected for disposal by a licensed waste management company along with other solid chemical waste.[10]

Protocol 3: Disposal of Aqueous Solutions

Due to its environmental hazards and chemical nature, aqueous solutions of this compound must not be disposed of down the sanitary sewer.[9]

  • Collection: Collect all aqueous waste containing (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride in a dedicated, sealable, and clearly labeled hazardous waste container for corrosive aqueous waste.

  • pH Consideration: The dihydrochloride salt will make the solution acidic. Do not mix this waste stream with basic (alkaline) waste, as a neutralization reaction could generate heat or fumes.

  • Labeling and Storage: Label the container with "Hazardous Aqueous Waste," listing all chemical components, including water. Store in a secondary containment tray in your satellite accumulation area.

  • Disposal: Arrange for pickup via your institution's EHS department. The ultimate disposal method for such chlorinated organic waste often involves high-temperature incineration by a specialized facility.[11][12]

Spill Decontamination

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the spilled material and cleanup debris into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in Protocol 2 and arrange for its disposal.

By adhering to this comprehensive guide, you ensure that the disposal of (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/pyridine-sop.pdf]
  • Safety Data Sheet - Pyridine-3-methanol. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/02926/A0130381]
  • Safety Data Sheet - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C0822_EN_EU.pdf]
  • Safety Data Sheet - 4-Pyridinemethanol. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/97105/AC159710050]
  • 2-Amino-6-Methylpyridine Material Safety Data Sheet. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2205_msds.pdf]
  • 2-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/uploads/files/2-aminomethylpyridine-sds-2024.pdf]
  • 2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/uploads/files/2-amino-6-methylpyridine-sds-2024.pdf]
  • Safety Data Sheet - 3-Pyridinemethanol. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/02926.htm]
  • 6-Methyl-2-pyridinemethanol - Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/97105/H26794]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]
  • Safety Data Sheet - 2-Pyridinemethanol. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/97105.htm]
  • Laboratory chemical waste. Water Corporation. [URL: https://www.watercorporation.com.
  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/ie60667a032]
  • (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/1417371-79-9.html]
  • Laboratory Chemical Waste Disposal Guidelines. University of Otago. [URL: https://www.otago.ac.nz/healthsafety/otago736444.pdf]
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University. [URL: https://www.vumc.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin-Madison. [URL: https://bme.wisc.edu/wp-content/uploads/sites/4/2016/06/BME-Safety-Guide_Chapter-7.pdf]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride
Reactant of Route 2
(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。